molecular formula C14H19N3 B3013062 IHCH-7113 CAS No. 313368-85-3

IHCH-7113

Número de catálogo: B3013062
Número CAS: 313368-85-3
Peso molecular: 229.327
Clave InChI: QLGUCSLWLPCOTR-RYUDHWBXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IHCH-7113 is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.327. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17/h2-4,11-12,15H,5-9H2,1H3/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGUCSLWLPCOTR-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C3CCNCC3C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel, structurally simplified analog of the atypical antipsychotic lumateperone, designed to act as a potent agonist at the serotonin (B10506) 2A receptor (5-HT2A). Unlike related compounds developed concurrently which exhibit non-hallucinogenic properties, this compound elicits a psychedelic-like head-twitch response (HTR) in murine models, a key behavioral proxy for hallucinogenic potential in humans. This response is mediated through its interaction with the 5-HT2A receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. All data presented are derived from the foundational study by Cao et al. (2022) published in Science.

Core Mechanism of Action: 5-HT2A Receptor Agonism

The primary mechanism of action of this compound is its function as an agonist at the 5-HT2A receptor. This was determined through a series of in vitro pharmacological assays and confirmed by in vivo behavioral studies.

In Vitro Pharmacology

The interaction of this compound with the 5-HT2A receptor was characterized by its binding affinity and its ability to initiate downstream signaling cascades, specifically Gq protein activation and β-arrestin 2 recruitment.

Table 1: In Vitro Pharmacological Profile of this compound at the 5-HT2A Receptor [1]

ParameterValue
Binding Affinity (Ki) 758.58 nM
Gq Activation (EC50) 1,288 nM
β-arrestin 2 Recruitment (EC50) 457.1 nM
Bias Factor (vs. Serotonin) 1.52 (slight preference for β-arrestin 2)

Data sourced from Cao et al., Science, 2022.[1]

Signaling Pathways

Upon binding to the 5-HT2A receptor, a G-protein coupled receptor (GPCR), this compound initiates intracellular signaling. The primary pathway for 5-HT2A receptor activation involves the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Simultaneously, agonist binding can also lead to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and can also initiate their own signaling cascades. This compound demonstrates a slight bias towards the β-arrestin 2 pathway compared to serotonin.[1]

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Gq Gq HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC_activation PKC Activation DAG->PKC_activation activates

Figure 1: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

arrestin_recruitment cluster_membrane Plasma Membrane cluster_cytosol Cytosol IHCH7113 This compound HTR2A 5-HT2A Receptor (Activated) IHCH7113->HTR2A beta_arrestin β-arrestin 2 HTR2A->beta_arrestin recruits desensitization Receptor Desensitization & Downstream Signaling beta_arrestin->desensitization binding_assay_workflow start Start prepare_membranes Prepare HEK293 Membranes Expressing 5-HT2A start->prepare_membranes incubate Incubate Membranes with [3H]-LSD and this compound prepare_membranes->incubate filter_wash Rapid Filtration and Washing incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Data Analysis (IC50 -> Ki) quantify->analyze end End analyze->end htr_assay_workflow start Start drug_admin Administer this compound (i.p.) to C57BL/6J mice start->drug_admin observe Place mice in observation chambers drug_admin->observe count_htr Count head-twitches for a defined period (e.g., 30 min) observe->count_htr analyze Analyze dose-response relationship count_htr->analyze end End analyze->end

References

The Psychedelic Substructure of an Antipsychotic: A Technical Guide to IHCH-7113 as a 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113, a tetracyclic derivative of the pyridopyrroloquinoxaline family, has emerged as a significant research compound due to its potent agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Derived from the structural simplification of the atypical antipsychotic drug lumateperone, this compound displays a pharmacological profile indicative of psychedelic potential, a stark contrast to its precursor's antagonist activity.[1][2] This technical guide provides an in-depth overview of this compound, consolidating available data on its receptor pharmacology, functional activity, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of 5-HT2A receptor agonists.

Introduction

The 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway, is a key target for a wide range of therapeutics, including antipsychotics, antidepressants, and anxiolytics.[3][4] Agonism at this receptor is famously associated with the profound perceptual and cognitive alterations induced by classic psychedelic compounds like psilocybin and LSD.[3][5] Recent clinical trials have reignited interest in the therapeutic potential of 5-HT2A agonists for treating various psychiatric disorders, including depression and post-traumatic stress disorder.[6][7]

This compound was identified through a structure-based drug design approach, leveraging the crystal structure of the 5-HT2A receptor to design ligands with specific signaling properties.[5][8] Unlike its parent compound, lumateperone, which is a 5-HT2A receptor antagonist, this compound acts as an agonist, inducing the head-twitch response (HTR) in mice, a reliable behavioral proxy for hallucinogenic potential in humans.[1][2] This unique pharmacological juxtaposition makes this compound a valuable tool for dissecting the molecular mechanisms that differentiate agonist from antagonist activity at the 5-HT2A receptor and for exploring the structure-activity relationships that govern psychedelic effects.

Chemical Properties and Synthesis

IUPAC Name: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[2]

CAS Number: 313368-85-3[2]

Molecular Formula: C₁₄H₁₉N₃[2]

Molecular Weight: 229.32 g/mol [2]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, with a key final step involving the deprotection of a carbamate (B1207046) precursor. The following is a representative synthetic route:

  • Step 1: Starting Material: The synthesis begins with a suitable precursor, such as tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate.

  • Step 2: Deprotection: The tert-butyl carbamate protecting group is removed under acidic conditions. A common method involves heating the precursor in the presence of a strong acid like hydrochloric acid (HCl).

  • Step 3: Work-up and Isolation: Following deprotection, the reaction mixture is cooled and neutralized with a base, such as sodium hydroxide (B78521) (NaOH). The product is then extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure to yield this compound.

Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound at the human 5-HT2A receptor. Data is primarily derived from the seminal study by Cao et al. (2022) published in Science.[8]

Table 1: 5-HT2A Receptor Binding Affinity of this compound
CompoundKᵢ (nM)RadioligandCell LineReference
This compound25.4[³H]-ketanserinHEK293[8]
Table 2: 5-HT2A Receptor Functional Activity of this compound
AssayEC₅₀ (nM)Eₘₐₓ (%)Reference CompoundCell LineReference
Gq Activation (Ca²⁺)4.398SerotoninHEK293[8]
β-Arrestin Recruitment18.295SerotoninHEK293[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Assays
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]-ketanserin, a well-characterized 5-HT2A receptor antagonist.

  • Procedure:

    • Cell membranes are prepared from the HEK293-h5-HT2A cells.

    • A constant concentration of [³H]-ketanserin is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., unlabeled ketanserin).

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

    • The Kᵢ value is calculated from the IC₅₀ value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

  • Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating the Gq signaling pathway.

  • Cell Line: HEK293 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent probe (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are seeded in a microplate and loaded with the calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • Varying concentrations of this compound are added to the wells.

    • The change in intracellular calcium concentration is monitored by measuring the change in fluorescence intensity over time using a fluorescence plate reader.

    • The EC₅₀ and Eₘₐₓ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve. The Eₘₐₓ is typically expressed as a percentage of the maximal response induced by a reference agonist, such as serotonin.

  • Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the 5-HT2A receptor.

  • Assay Principle: This assay often utilizes a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). In a common setup, the 5-HT2A receptor is fused to one component of a reporter system (e.g., a luciferase), and β-arrestin is fused to the other component (e.g., a fluorescent protein).

  • Procedure:

    • Cells co-expressing the tagged receptor and β-arrestin are treated with varying concentrations of this compound.

    • Agonist binding induces a conformational change in the receptor, leading to its phosphorylation and the subsequent recruitment of the tagged β-arrestin.

    • The proximity of the two reporter components results in a measurable signal (e.g., an increase in BRET signal or luminescence).

    • The EC₅₀ and Eₘₐₓ values are calculated from the concentration-response curve.

In Vivo Assay
  • Objective: To evaluate the psychedelic-like effects of this compound in mice.

  • Animal Model: Typically, male C57BL/6J mice are used.

  • Procedure:

    • Mice are habituated to the testing environment.

    • This compound is administered to the mice, usually via intraperitoneal (i.p.) injection, at various doses. A vehicle control group is also included.

    • Immediately after injection, the mice are placed in an observation chamber.

    • The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

    • To confirm that the effect is mediated by the 5-HT2A receptor, a separate group of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907) before the administration of this compound.

    • The data is analyzed to determine the dose-dependent effect of this compound on the frequency of head twitches.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 5-HT2A Receptor Activation and Signaling IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Agonist Binding Gq Gq/11 HTR2A->Gq Activation BetaArrestin β-Arrestin HTR2A->BetaArrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Receptor Internalization BetaArrestin->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

G cluster_1 In Vitro Assay Workflow Start Start Binding Radioligand Binding (Ki determination) Start->Binding Functional Functional Assays Start->Functional Data Data Analysis (EC₅₀, Eₘₐₓ) Binding->Data Gq Gq Activation (Ca²⁺ or IP1) Functional->Gq BetaArrestin β-Arrestin Recruitment Functional->BetaArrestin Gq->Data BetaArrestin->Data End End Data->End

Caption: Workflow for the in vitro characterization of this compound.

G cluster_2 Head-Twitch Response (HTR) Assay Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dosing Drug Administration (this compound or Vehicle) Acclimation->Dosing Observation Behavioral Observation (Record HTR) Dosing->Observation Analysis Data Analysis (Quantify HTR) Observation->Analysis End End Analysis->End

Caption: Workflow for the in vivo head-twitch response (HTR) assay.

Discussion and Future Directions

This compound represents a fascinating case of structure-based drug design, where a subtle modification to a known antagonist scaffold yielded a potent agonist with psychedelic-like properties. The data presented in this guide highlight its robust activation of both the Gq and β-arrestin signaling pathways downstream of the 5-HT2A receptor. Its ability to induce the head-twitch response in mice provides strong preclinical evidence of its hallucinogenic potential.

For researchers in drug development, this compound serves as a valuable chemical probe to investigate the structural determinants of 5-HT2A receptor agonism and functional selectivity. Understanding how this compound and its non-hallucinogenic, biased agonist analogs (such as IHCH-7079 and IHCH-7086) differentially engage the receptor and its downstream signaling partners is a critical area of ongoing research.[1] This knowledge could pave the way for the rational design of novel 5-HT2A receptor modulators with tailored therapeutic profiles, potentially separating the antidepressant or anxiolytic effects from the psychedelic experience.

Future research should focus on a more comprehensive characterization of this compound's off-target activities and its in vivo pharmacokinetic and pharmacodynamic profile. Further studies are also warranted to explore its effects in other behavioral models relevant to psychiatric disorders and to elucidate the precise downstream neural circuits and molecular changes that are modulated by this compound. The continued investigation of this compound and related compounds will undoubtedly contribute to a deeper understanding of 5-HT2A receptor pharmacology and the development of next-generation therapeutics for neuropsychiatric conditions.

References

The Pyridopyrroloquinoxaline Family: A Technical Guide to a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridopyrroloquinoxaline family of compounds represents a class of fused heterocyclic systems that has garnered significant attention in medicinal chemistry. Characterized by a core structure of a pyridine (B92270) ring fused to a pyrrolo[1,2,3-de]quinoxaline moiety, these compounds are tetracyclic derivatives of the tricyclic alkaloid γ-carboline. Their rigid, planar architecture provides a unique scaffold for interacting with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the pyridopyrroloquinoxaline core, its known biological targets, quantitative data on representative compounds, detailed experimental protocols, and a visualization of the key signaling pathways they modulate.

Core Structure and Chemical Features

The fundamental structure of the pyridopyrroloquinoxaline family is the octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline ring system. This scaffold can be considered an analogue of cyclized tryptamines, such as β-carbolines. The modular nature of its synthesis allows for extensive substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.

Biological Activities and Therapeutic Targets

Pyridopyrroloquinoxaline derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics. Their primary therapeutic applications are centered on oncology and neurology.

Kinase Inhibition

A significant area of investigation for this chemical family is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

  • Ephrin Type-A Receptor 3 (EphA3) Inhibition : Certain pyrrolo[3,2-b]quinoxaline derivatives have been designed as potent inhibitors of the EphA3 tyrosine kinase.[1] EphA3 is overexpressed in various cancers and plays a role in tumor growth and angiogenesis.

  • Casein Kinase 2 (CK2) Inhibition : Substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have been identified as potent inhibitors of the human protein kinase CK2, a key player in cell growth, proliferation, and survival.[2]

Serotonin (B10506) Receptor Modulation

The pyridopyrroloquinoxaline scaffold is also a key feature of compounds targeting serotonin receptors, particularly the 5-HT2A receptor, which is a primary target for antipsychotic and psychedelic drugs.

  • 5-HT2A Receptor Antagonism : Lumateperone, an approved atypical antipsychotic, is a notable example of a pyridopyrroloquinoxaline derivative that acts as a potent 5-HT2A receptor antagonist.[3] This activity is central to its therapeutic effects in schizophrenia.

  • 5-HT2A Receptor Agonism and Partial Agonism : Other derivatives have been developed that exhibit full or partial agonism at the 5-HT2A receptor, with potential applications in treating mood and other psychiatric disorders.

Anticancer and Antiproliferative Activity

Beyond specific kinase inhibition, various compounds with related pyrroloquinoxaline and pyrrolopyridine scaffolds have demonstrated broad antiproliferative activity against a range of cancer cell lines.

Quantitative Data

The following tables summarize the quantitative data for representative pyridopyrroloquinoxaline and related compounds.

CompoundTargetAssay TypeIC50 / Ki (nM)Reference
Lumateperone 5-HT2A ReceptorBinding AffinityKi: 0.54[3]
Dopamine D2 ReceptorBinding AffinityKi: 32[3]
Dopamine D1 ReceptorBinding AffinityKi: 52[3]
SERTBinding AffinityKi: 62[3]
4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid CK2Kinase InhibitionIC50: 49[2]
Compound 22 (1H-pyrrolo[3,2-g]isoquinoline derivative) Haspin KinaseKinase InhibitionIC50: 76[4]
Compound 41 (pyrrolo[2,3-b]pyridine derivative) GSK-3βKinase InhibitionIC50: 0.22[5]
Compound 46 (pyrrolo[2,3-b]pyridine derivative) GSK-3βKinase InhibitionIC50: 0.26[5]
Compound 54 (pyrrolo[2,3-b]pyridine derivative) GSK-3βKinase InhibitionIC50: 0.24[5]
CompoundCell LineAssay TypeIC50 (µM)Reference
Lamellarin D (pyrrolo[2,1-a]isoquinoline) Various Cancer CellsCytotoxicity0.038 - 0.110[6]
Lamellarin K (pyrrolo[2,1-a]isoquinoline) Various Cancer CellsCytotoxicity0.038 - 0.110[6]
Lamellarin M (pyrrolo[2,1-a]isoquinoline) Various Cancer CellsCytotoxicity0.038 - 0.110[6]
Compound 3a (pyrrolo[2,3-d]pyrimidine derivative) A549 (Lung Carcinoma)Cytotoxicity5.988[7]
Compound 3d (pyrrolo[2,3-d]pyrimidine derivative) MCF-7 (Breast Cancer)Cytotoxicity43.4[7]
Compound 4d (pyrrolo[2,3-d]pyrimidine derivative) MCF-7 (Breast Cancer)Cytotoxicity39.0[7]

Experimental Protocols

Synthesis of Pyrrolo[1,2-a]quinoxaline Derivatives (General Protocol)

This protocol describes a general method for the synthesis of substituted pyrrolo[1,2-a]quinoxalines, which are potent CK2 inhibitors.[2]

  • Starting Material : Begin with a substituted phenyl-1H-pyrrole-2-carboxylic acid alkyl ester.

  • Multistep Heterocyclization :

    • Step 1: Saponification : Hydrolyze the ester to the corresponding carboxylic acid using a base such as sodium hydroxide (B78521) in a solvent mixture like ethanol/water.

    • Step 2: Amide Coupling : Couple the resulting carboxylic acid with a substituted aniline (B41778) derivative using a coupling agent such as EDC/HOBt or by converting the acid to an acid chloride followed by reaction with the aniline.

    • Step 3: Reductive Cyclization : Treat the amide intermediate with a reducing agent like tin(II) chloride in a suitable solvent to effect the reductive cyclization and formation of the pyrrolo[1,2-a]quinoxaline core.

  • Purification : Purify the final product by column chromatography on silica (B1680970) gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of pyridopyrroloquinoxaline derivatives against a target kinase.[8][9][10]

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the recombinant kinase and its specific substrate to their final desired concentrations in the kinase buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO.

  • Assay Procedure :

    • In a 96- or 384-well plate, add the kinase, substrate, and inhibitor.

    • Initiate the reaction by adding ATP. The concentration of ATP should ideally be at its Km value for the kinase to accurately determine inhibitor potency.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection :

    • Quantify kinase activity using a suitable detection method. A common method is a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into the substrate. Alternatively, fluorescence-based assays such as LanthaScreen™ or ADP-Glo™ can be used.

  • Data Analysis :

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

5-HT2A Receptor Radioligand Competition Binding Assay

This protocol describes a method for determining the binding affinity of test compounds for the 5-HT2A receptor.[11][12]

  • Membrane Preparation :

    • Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • Homogenize the cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Procedure :

    • In a 96-well filter plate, combine the cell membrane preparation, a constant concentration of a suitable radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of wells should contain a high concentration of a known 5-HT2A antagonist (e.g., spiperone).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Detection :

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer.

    • Allow the filters to dry, and then add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis :

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value of the test compound by fitting the data to a one-site competition binding model.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of the pyridopyrroloquinoxaline family stem from their ability to modulate key signaling pathways.

EphA3 Signaling Pathway

Inhibitors of EphA3 interfere with its downstream signaling cascades that are crucial for cancer cell adhesion, migration, and angiogenesis.

EphA3_Signaling EphrinA5 Ephrin-A5 EphA3 EphA3 Receptor EphrinA5->EphA3 Binds AutoP Autophosphorylation EphA3->AutoP Pyridopyrroloquinoxaline Pyridopyrroloquinoxaline Inhibitor Pyridopyrroloquinoxaline->EphA3 CrkII CrkII AutoP->CrkII Recruits PI3K PI3K AutoP->PI3K RhoA RhoA CrkII->RhoA Activates Rac1_Cdc42 Rac1/Cdc42 RhoA->Rac1_Cdc42 Inhibits Cytoskeleton Cytoskeletal Reorganization RhoA->Cytoskeleton CellMigration Cell Adhesion & Migration Cytoskeleton->CellMigration BMX BMX PI3K->BMX STAT3 STAT3 BMX->STAT3 TumorGrowth Tumor Growth & Angiogenesis STAT3->TumorGrowth

Caption: EphA3 signaling pathway and its inhibition.

CK2 Signaling Pathways

CK2 is a pleiotropic kinase that phosphorylates numerous substrates involved in cell survival and proliferation.

CK2_Signaling cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_JAKSTAT JAK/STAT Pathway CK2 CK2 Akt Akt (S129) CK2->Akt P PTEN PTEN CK2->PTEN P IKK IKK CK2->IKK P IkBa IκBα CK2->IkBa P (degradation) p65 p65 (S529) CK2->p65 P JAK2 JAK2 CK2->JAK2 P STAT3 STAT3 CK2->STAT3 P Pyrroloquinoxaline Pyrroloquinoxaline Inhibitor Pyrroloquinoxaline->CK2 mTOR mTOR Akt->mTOR CellSurvival_PI3K Cell Survival & Proliferation mTOR->CellSurvival_PI3K IKK->IkBa NFkB_activity NF-κB Activity p65->NFkB_activity JAK2->STAT3 Gene_Expression Gene Expression STAT3->Gene_Expression

Caption: Key signaling pathways modulated by CK2.

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves Gq protein coupling and the generation of second messengers.

Gq_Signaling Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Binds Gq Gq HT2A->Gq Activates Lumateperone Lumateperone Lumateperone->HT2A PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Responses Ca2->CellularResponse ERK ERK/MAPK Pathway PKC->ERK ERK->CellularResponse

Caption: 5-HT2A receptor Gq-coupled signaling cascade.

Conclusion

The pyridopyrroloquinoxaline family of compounds represents a versatile and promising scaffold in modern drug discovery. Their ability to interact with a diverse range of biological targets, including protein kinases and serotonin receptors, underscores their potential for the development of novel therapeutics for cancer, psychiatric disorders, and other diseases. The continued exploration of this chemical space, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, is expected to yield new and improved clinical candidates in the future.

References

The Structural and Functional Dichotomy of IHCH-7113 and Lumateperone: From Antipsychotic to Psychedelic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structural and functional relationship between the atypical antipsychotic lumateperone (B1672687) and its core tetracyclic scaffold, IHCH-7113. While lumateperone is a U.S. Food and Drug Administration-approved treatment for schizophrenia and bipolar depression, characterized by its antagonist activity at the serotonin (B10506) 2A (5-HT2A) receptor, its structural precursor, this compound, exhibits a contrasting profile as a 5-HT2A receptor agonist with psychedelic potential. This dichotomy provides a compelling case study in structure-activity relationships and the nuanced modulation of serotonergic signaling pathways. This document will dissect their chemical structures, comparative pharmacology, and underlying signaling mechanisms, offering a comprehensive resource for professionals in neuroscience and drug discovery.

Structural Relationship: A Tale of a Core and its Appendage

The foundational structural link between lumateperone and this compound is that of a core scaffold and its elaborated derivative. This compound represents the tetracyclic pyridopyrroloquinoxaline core that is central to the chemical architecture of lumateperone.[1]

This compound: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline

Lumateperone: 1-(4-fluorophenyl)-4-((6bR,10aS)-3-methyl-2,3,6b,9,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxalin-8(7H)-yl)-1-butanone

The key structural differentiator is the presence of a 4-fluorophenylbutanoyl side chain attached to the nitrogen at position 8 of the tetracyclic core in lumateperone. This side chain is absent in this compound. This seemingly simple modification dramatically inverts the compound's pharmacological activity at the 5-HT2A receptor.

Comparative Pharmacology: A Switch in Functional Activity

The addition of the butyrophenone (B1668137) side chain transforms the 5-HT2A agonist activity of the core scaffold (this compound) into the antagonist profile of lumateperone. This stark contrast in functional output underscores the critical role of this chemical moiety in receptor interaction and signal transduction.

Data Presentation

The following tables summarize the available quantitative data for the pharmacological profiles of lumateperone and this compound.

Compound Receptor Binding Affinity (Ki, nM) Reference
Lumateperone5-HT2A0.54[2][3]
Dopamine D232[3]
Dopamine D152[2]
SERT33[2]
This compound5-HT2A758.58[4]
Compound Receptor Functional Activity Value Reference
Lumateperone5-HT2AAntagonist (IC50)7 nM (against serotonin-induced calcium fluorescence)[2]
This compound5-HT2AAgonistProduces head-twitch response in mice at doses as low as 0.125 mg/kg[4]
5-HT2ABiased AgonismWeak preference for β-arrestin2 over Gq signaling (Bias factor = 1.52) relative to serotonin[4]

Experimental Protocols

Synthesis of this compound ((6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline)

The synthesis of this compound is typically achieved as an intermediate in the synthesis of lumateperone. A common method involves the decarboxylation of a protected precursor.

Materials:

Procedure:

  • To a 300 mL pressurized flask, add tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate (approximately 18.5 g, 57 mmol), potassium hydroxide (12.7 g, 226 mmol), and n-butanol.[5][6]

  • Heat the reaction mixture at 120°C in an oil bath for 3 hours.[5][6]

  • After the reaction is complete, remove the n-butanol under reduced pressure using a rotary evaporator.[5][6]

  • Add 300 mL of water to the residue and extract the aqueous layer with dichloromethane (DCM).[5][6]

  • Combine the organic layers and wash with brine.[5]

  • Dry the combined organic layers over anhydrous sodium sulfate.[5]

  • Filter the mixture and evaporate the solvent under reduced pressure to yield (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (this compound).[5]

Signaling Pathways and Mechanisms of Action

The opposing pharmacological effects of lumateperone and this compound stem from their differential engagement of the 5-HT2A receptor and its downstream signaling cascades.

Lumateperone: 5-HT2A Receptor Antagonism

As a 5-HT2A receptor antagonist, lumateperone binds to the receptor but does not elicit the conformational change necessary for the activation of intracellular signaling pathways. By occupying the receptor's binding site, it blocks the binding of the endogenous agonist, serotonin, thereby inhibiting its downstream effects. The primary signaling pathway coupled to the 5-HT2A receptor is the Gq/11 pathway, which, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Lumateperone's antagonism prevents this cascade.[7][8][9]

lumateperone_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3_dag IP3 / DAG Production plc->ip3_dag Catalyzes serotonin Serotonin serotonin->receptor Binds & Activates lumateperone Lumateperone lumateperone->receptor Binds & Blocks ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release Induces

Caption: Lumateperone blocks serotonin-mediated 5-HT2A receptor signaling.

This compound: 5-HT2A Receptor Agonism

In contrast, this compound acts as a 5-HT2A receptor agonist, meaning it binds to and activates the receptor, initiating the downstream signaling cascade. This activation of the Gq/11 pathway is believed to be a key mediator of the psychedelic effects observed with 5-HT2A agonists.[10][11][12] Furthermore, research suggests that this compound may exhibit biased agonism, with a slight preference for the β-arrestin pathway over the Gq pathway.[4] Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor, which can lead to distinct physiological outcomes.

ihch7113_pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates beta_arrestin β-Arrestin2 receptor->beta_arrestin Recruits (Biased) plc Phospholipase C (PLC) g_protein->plc Activates other_signaling Other Signaling (e.g., MAPK) beta_arrestin->other_signaling Initiates ihch7113 This compound ihch7113->receptor Binds & Activates ip3_dag IP3 / DAG Production plc->ip3_dag Catalyzes ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release Induces

Caption: this compound activates 5-HT2A receptor signaling pathways.

Conclusion

The structural relationship between this compound and lumateperone provides a powerful illustration of how subtle chemical modifications can profoundly alter pharmacological activity. The tetracyclic core, this compound, is a 5-HT2A receptor agonist with psychedelic properties, while the addition of a butyrophenone side chain in lumateperone inverts this activity, resulting in a clinically effective atypical antipsychotic with 5-HT2A antagonist properties. This molecular pairing serves as a valuable model for structure-based drug design and the ongoing exploration of the therapeutic potential of modulating the serotonergic system. Further investigation into the nuanced signaling profiles of these and related compounds will undoubtedly continue to advance our understanding of neuropsychiatric disorders and the development of novel therapeutics.

References

The Discovery and Synthesis of IHCH-7113: A Novel Psychedelic Agent

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

IHCH-7113 is a novel, putative psychedelic compound belonging to the pyridopyrroloquinoxaline chemical family.[1] It has emerged from a structure-based drug design approach aimed at understanding and separating the therapeutic potential of psychedelic compounds from their hallucinogenic effects. This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, intended to serve as a technical guide for researchers, scientists, and professionals in the field of drug development.

Introduction: The Quest for Non-Hallucinogenic Psychedelics

Traditional psychedelic compounds, such as psilocybin and LSD, have shown significant promise in treating a range of neuropsychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.[2][3] However, their potent hallucinogenic properties present a substantial barrier to widespread clinical adoption. This has spurred research into the development of non-hallucinogenic analogs that retain the therapeutic benefits. The discovery of this compound represents a significant step in this direction, offering a powerful tool to dissect the molecular mechanisms underlying the diverse effects of 5-HT2A receptor agonists.

Discovery of this compound: A Structure-Based Approach

The discovery of this compound was a direct result of the structural elucidation of the human serotonin (B10506) 2A receptor (5-HT2AR) in complex with various ligands, including the atypical antipsychotic drug lumateperone (B1672687).[1] Researchers identified that this compound could be derived through the structural simplification of lumateperone.[1] This strategic design led to the creation of a molecule with potent 5-HT2A receptor agonism.

The foundational research, published by Cao et al. in Science (2022), detailed the crystal structures of the 5-HT2A receptor bound to psychedelic and non-psychedelic ligands.[3][4] This work provided unprecedented insight into the distinct binding modes that differentiate hallucinogenic and non-hallucinogenic compounds, paving the way for the rational design of molecules like this compound.

Synthesis of this compound

The synthesis of this compound leverages established methodologies for the construction of the core octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline scaffold, which is also central to the structure of lumateperone. The synthetic route can be conceptualized as a multi-step process, with key details derivable from patents filed for the synthesis of lumateperone and related compounds.

Experimental Protocol for Synthesis

The following protocol is a composite pathway based on the synthesis of the pyridopyrroloquinoxaline core structure.

Step 1: Formation of the Tetracyclic Core

The synthesis initiates with the construction of the tetracyclic core. A key strategy involves a Fischer indole (B1671886) synthesis between a substituted hydrazine (B178648) and a piperidone derivative.

  • Reactants: A suitably protected hydrazine derivative of quinoxaline (B1680401) and ethyl 4-oxopiperidine-1-carboxylate.

  • Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as trifluoroacetic acid (TFA), at elevated temperatures.

  • Outcome: This cyclization reaction forms the fundamental pyridopyrroloquinoxaline ring system.

Step 2: Reduction of the Indole to Indoline

The indole moiety within the tetracyclic core is subsequently reduced to an indoline.

  • Reducing Agent: A common reducing agent for this transformation is sodium cyanoborohydride.

  • Solvent: The reaction is typically performed in an acidic medium, such as trifluoroacetic acid.

  • Outcome: This step yields the cis-fused octahydro-pyridopyrroloquinoxaline skeleton.

Step 3: N-Methylation

The final step in the synthesis of the this compound core is the introduction of a methyl group on the nitrogen atom of the piperidine (B6355638) ring.

  • Methylating Agent: A suitable methylating agent, such as methyl iodide or dimethyl sulfate, is used.

  • Base: A non-nucleophilic base, for example, potassium carbonate, is employed to facilitate the reaction.

  • Outcome: This step yields the final this compound molecule, (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline.[1]

Preclinical Characterization

The preclinical evaluation of this compound has focused on its interaction with the 5-HT2A receptor and its in vivo effects in animal models, particularly the head-twitch response (HTR) in mice, a well-established behavioral proxy for psychedelic activity in humans.[5][6]

In Vitro Pharmacology

This compound has been characterized as a potent agonist at the 5-HT2A serotonin receptor.[1] Its functional activity is typically assessed through a battery of in vitro assays that measure downstream signaling cascades.

Experimental Protocols:

  • Receptor Binding Assays: Radioligand binding assays are performed using cell membranes expressing the human 5-HT2A receptor to determine the binding affinity (Ki) of this compound.

  • Gq Signaling Assays: Functional activity is assessed by measuring the activation of the Gq signaling pathway, typically through the quantification of inositol (B14025) phosphate (B84403) accumulation or intracellular calcium mobilization.[7] The potency (EC50) and efficacy of the compound are determined from concentration-response curves.

  • β-Arrestin Recruitment Assays: To investigate signaling bias, β-arrestin recruitment assays are conducted. These assays, often utilizing techniques like BRET (Bioluminescence Resonance Energy Transfer), quantify the recruitment of β-arrestin to the activated 5-HT2A receptor.

Quantitative Data:

Compound5-HT2A Ki (nM)Gq Activation EC50 (nM)β-Arrestin Recruitment EC50 (nM)
This compound Data not publicly availableData not publicly availableData not publicly available
IHCH-7079Data not publicly availableData not publicly availableData not publicly available
IHCH-7086Data not publicly availableData not publicly availableData not publicly available
LumateperoneData not publicly availableData not publicly availableData not publicly available

Note: Specific quantitative data for this compound and its analogs from the primary literature is not yet publicly available in aggregated tables. The table is structured for the inclusion of such data as it becomes available.

In Vivo Pharmacology: The Head-Twitch Response (HTR)

The head-twitch response in mice is a rapid, side-to-side head movement that is reliably induced by hallucinogenic 5-HT2A receptor agonists.[5][6] this compound has been shown to produce a robust head-twitch response, comparable to that of classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD.[1] This response is blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in mediating the effect.[1]

Experimental Protocol:

  • Animals: Male C57BL/6J mice are commonly used for this assay.

  • Drug Administration: this compound is administered via intraperitoneal (i.p.) injection at various doses.

  • Observation: Following a brief acclimation period, the number of head twitches is manually or automatically counted over a defined time period (e.g., 30-60 minutes).

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of this compound in inducing the HTR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of 5-HT2A receptor agonists and a typical experimental workflow for their characterization.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane rec 5-HT2A Receptor gq Gq/11 rec->gq Activation barr β-Arrestin rec->barr Recruitment plc PLC gq->plc pip2 PIP2 plc->pip2 downstream Downstream Signaling (e.g., ERK activation) barr->downstream agonist This compound agonist->rec ip3 IP3 pip2->ip3 dag DAG pip2->dag ca Ca²⁺ Release ip3->ca pkc PKC Activation dag->pkc

Caption: 5-HT2A Receptor Signaling Pathways.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification & Characterization synthesis->purification binding Receptor Binding Assays purification->binding functional Functional Assays (Gq & β-Arrestin) binding->functional htr Head-Twitch Response (HTR) in Mice functional->htr pk Pharmacokinetic Studies htr->pk data_analysis Data Analysis & SAR pk->data_analysis

Caption: Experimental Workflow for this compound.

Conclusion and Future Directions

This compound is a significant molecule in the ongoing exploration of 5-HT2A receptor agonists for therapeutic purposes. Its discovery, guided by structural biology, highlights a rational approach to designing compounds with specific signaling properties. The robust induction of the head-twitch response confirms its potent psychedelic-like activity in preclinical models.

Future research should focus on elucidating the full in vivo pharmacological profile of this compound, including its effects on other behavioral models relevant to depression and anxiety. Furthermore, detailed structure-activity relationship (SAR) studies around the pyridopyrroloquinoxaline scaffold will be crucial for fine-tuning the balance between G-protein and β-arrestin signaling, with the ultimate goal of developing novel therapeutics with improved safety and efficacy profiles.

References

Pharmacological Profile of IHCH-7113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline chemical family.[1][2] It is a derivative of the atypical antipsychotic drug lumateperone, designed through structural simplification.[1] Functionally, this compound acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Preclinical studies have demonstrated that this compound induces a head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential in humans.[1] This response is comparable to that of classic psychedelics like DOI and LSD and is blocked by the 5-HT2A selective antagonist MDL100907, confirming its mechanism of action.[1] Notably, this compound was developed alongside non-hallucinogenic, biased 5-HT2A agonists, such as IHCH-7079 and IHCH-7086, which exhibit antidepressant-like properties without inducing the head-twitch response.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its receptor binding affinity, functional activity, in vivo effects, and the experimental protocols used for its characterization.

In Vitro Pharmacology

The in vitro pharmacological properties of this compound have been primarily characterized through receptor binding and functional assays. These studies confirm its activity as a 5-HT2A receptor agonist.

Receptor Binding Affinity

Radioligand binding assays were utilized to determine the affinity of this compound for the human 5-HT2A receptor.

CompoundReceptorKᵢ (nM)
This compound5-HT2A758.58
Table 1: Receptor Binding Affinity of this compound.
Functional Activity

The functional activity of this compound at the 5-HT2A receptor was assessed by measuring its ability to activate downstream signaling pathways, specifically Gq protein signaling and β-arrestin 2 recruitment.

CompoundAssayEC₅₀ (nM)Eₘₐₓ (%)Bias Factor (vs. 5-HT)
This compoundGq Signaling (Calcium Flux)--1.52 (β-arrestin 2 preference)
β-arrestin 2 Recruitment--
Table 2: Functional Activity of this compound at the 5-HT2A Receptor. Note: Specific EC₅₀ and Eₘₐₓ values were not publicly available in the primary literature; however, a weak preference for the β-arrestin 2 pathway was reported.[3]

In Vivo Pharmacology

The primary in vivo pharmacological effect of this compound characterized to date is the induction of the head-twitch response (HTR) in mice, a well-established behavioral model for assessing the psychedelic potential of 5-HT2A receptor agonists.

Head-Twitch Response (HTR)

This compound induces a dose-dependent head-twitch response in mice, with psychedelic-like effects observed at low doses.

CompoundAssayMinimum Effective Dose (mg/kg)Antagonist Blockade (Antagonist)
This compoundHTR0.125Yes (MDL100907)
Table 3: In Vivo Head-Twitch Response Induced by this compound.

Pharmacokinetic studies in mice have indicated that this compound possesses a reasonable half-life and demonstrates excellent brain penetration, which are favorable properties for a centrally acting agent.[3]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also signal through a G-protein independent pathway by recruiting β-arrestin 2. This compound has been shown to have a slight bias towards the β-arrestin 2 pathway.

G_protein_signaling cluster_membrane Plasma Membrane 5HT2A 5-HT2A Receptor Gq_G11 Gαq/11 5HT2A->Gq_G11 Activates beta_arrestin β-arrestin 2 5HT2A->beta_arrestin Recruits (Slightly Preferred) This compound This compound This compound->5HT2A Agonist Binding PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Signaling_and_Internalization Signaling & Receptor Internalization beta_arrestin->Signaling_and_Internalization

Caption: 5-HT2A Receptor Signaling Cascade Activated by this compound.

Experimental Workflow for Pharmacological Characterization

The pharmacological characterization of this compound follows a logical progression from in vitro to in vivo assays to determine its affinity, efficacy, and behavioral effects.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (Determine Kᵢ for 5-HT2A) Functional Functional Assays (Gq Calcium Flux & β-arrestin Recruitment) (Determine EC₅₀, Eₘₐₓ, and Bias) Binding->Functional Informed by Affinity HTR Head-Twitch Response (HTR) in Mice (Assess Psychedelic-like Activity, ED₅₀) Functional->HTR Based on Agonist Activity PK Pharmacokinetic Studies (Brain Penetration & Half-life) Functional->PK Data_Analysis Data Analysis and Pharmacological Profile HTR->Data_Analysis PK->Data_Analysis Synthesis Synthesis of this compound Synthesis->Binding

Caption: Experimental Workflow for this compound Characterization.

Detailed Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT2A receptor.

  • Materials:

    • HEK293 cells stably expressing the human 5-HT2A receptor.

    • Radioligand: [³H]-ketanserin.

    • Non-specific binding control: Mianserin (B1677119).

    • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • Test compound: this compound at various concentrations.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Prepare cell membranes from HEK293-h5-HT2A cells.

    • In a 96-well plate, add cell membranes, [³H]-ketanserin (at a concentration near its K₋), and varying concentrations of this compound.

    • For non-specific binding determination, add a high concentration of mianserin instead of this compound.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value of this compound from the competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

β-Arrestin 2 Recruitment Assay
  • Objective: To measure the recruitment of β-arrestin 2 to the 5-HT2A receptor upon stimulation with this compound.

  • Materials:

    • HEK293 cells co-expressing the human 5-HT2A receptor fused to a protein tag (e.g., ProLink) and β-arrestin 2 fused to an enzyme acceptor (EA).

    • Test compound: this compound at various concentrations.

    • Reference agonist: Serotonin (5-HT).

    • Substrate for the complemented enzyme (e.g., a chemiluminescent substrate).

    • Luminometer.

  • Procedure:

    • Plate the engineered HEK293 cells in a 96-well plate and incubate overnight.

    • Add varying concentrations of this compound or the reference agonist 5-HT to the wells.

    • Incubate the plate for a specified period to allow for receptor activation and β-arrestin 2 recruitment.

    • Add the detection reagents containing the substrate for the complemented enzyme.

    • Measure the chemiluminescent signal using a luminometer.

    • Plot the signal as a function of agonist concentration to generate a dose-response curve.

    • Calculate the EC₅₀ and Eₘₐₓ values for this compound and the reference agonist.

Head-Twitch Response (HTR) Assay
  • Objective: To assess the in vivo psychedelic-like activity of this compound in mice.

  • Materials:

    • Male C57BL/6J mice.

    • Test compound: this compound dissolved in a suitable vehicle (e.g., saline).

    • Vehicle control.

    • Observation chambers.

    • Video recording equipment or a trained observer.

  • Procedure:

    • Acclimate the mice to the testing room and observation chambers.

    • Administer this compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection).

    • Place each mouse individually into an observation chamber.

    • Record the behavior of the mice for a defined period (e.g., 30-60 minutes).

    • A trained observer, blind to the treatment conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

    • Alternatively, use an automated system with video tracking software to quantify the head twitches.

    • For antagonist studies, a 5-HT2A antagonist (e.g., MDL100907) is administered prior to the injection of this compound.

    • Analyze the data to determine the dose-response relationship for HTR induction and calculate the ED₅₀ value.

Conclusion

This compound is a potent 5-HT2A receptor agonist with demonstrated psychedelic-like activity in preclinical models. Its discovery and characterization, particularly in contrast to its non-hallucinogenic analogs, provide valuable insights into the structural and signaling determinants of psychedelic effects. The data and protocols presented in this guide offer a comprehensive foundation for further research and development of this compound and related compounds for potential therapeutic applications in neuropsychiatric disorders. Further investigation is warranted to fully elucidate its pharmacological profile, including its effects on other receptor systems and its long-term behavioral consequences.

References

An In-depth Technical Guide to the Serotonin Receptor Binding Profile of IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound belonging to the pyridopyrroloquinoxaline family of molecules. It is structurally derived from the atypical antipsychotic agent lumateperone (B1672687) and is characterized as a potent agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] While the public domain lacks specific quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound across the diverse family of serotonin receptors, this guide provides a comprehensive overview of its known pharmacology, the experimental methodologies used to determine serotonin receptor binding affinity, and the key signaling pathways involved. This document is intended to serve as a foundational resource for researchers engaged in the study of this compound and related compounds.

Introduction to this compound

This compound is a putative psychedelic drug that has been identified as a selective agonist for the 5-HT2A serotonin receptor.[1][2] Its development arose from the structural simplification of lumateperone, a known 5-HT2A receptor antagonist.[2] This structural modification results in a switch from antagonistic to agonistic activity at this key receptor. In preclinical studies, this compound has been shown to induce a head-twitch response in rodents, a behavioral proxy for psychedelic effects, which is blockable by 5-HT2A antagonists.[2]

Serotonin Receptor Binding Affinity of this compound

As of the latest available data, a detailed quantitative binding affinity profile of this compound across various serotonin receptor subtypes has not been published in peer-reviewed literature. The primary pharmacological characteristic of this compound is its agonist activity at the 5-HT2A receptor.[1][2][3][4] To facilitate future research and provide a framework for the presentation of forthcoming data, the following table structure is recommended for summarizing binding affinities.

Table 1: Hypothetical Binding Affinity Profile of this compound for Human Serotonin (5-HT) Receptors

Receptor SubtypeKᵢ (nM)Radioligand UsedCell LineReference
5-HT₁ₐTBDTBDTBDTBD
5-HT₁ₑTBDTBDTBDTBD
5-HT₂ₐTBDTBDTBDTBD
5-HT₂ₒTBDTBDTBDTBD
5-HT₂CTBDTBDTBDTBD
5-HT₃TBDTBDTBDTBD
5-HT₄TBDTBDTBDTBD
5-HT₅ₐTBDTBDTBDTBD
5-HT₆TBDTBDTBDTBD
5-HT₇TBDTBDTBDTBD

TBD: To be determined. This table is a template for data that is not yet publicly available.

Experimental Protocols for Determining Binding Affinity

The determination of a compound's binding affinity for a specific receptor is typically achieved through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Competition Binding Assay

This is a common method to determine the inhibition constant (Kᵢ) of a test compound.

Objective: To determine the affinity of an unlabeled test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity.

Materials:

  • Cell membranes expressing the human serotonin receptor subtype of interest (e.g., 5-HT2A).

  • A high-affinity radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT2A).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are thawed and homogenized in the assay buffer.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled test compound (this compound).

    • Cell membrane homogenate to initiate the binding reaction.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with target receptor) incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound (this compound) Solutions prep_ligands->incubation filtration Separate Bound from Free Ligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting calc_ic50 Determine IC50 Value counting->calc_ic50 calc_ki Calculate Ki Value (Cheng-Prusoff Equation) calc_ic50->calc_ki

Experimental Workflow for Radioligand Binding Assay.

Signaling Pathways

This compound's primary known mechanism of action is through the activation of the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

The Gq/11 Signaling Cascade

Activation of the 5-HT2A receptor by an agonist like this compound initiates a cascade of intracellular events:

  • G-Protein Activation: The agonist-bound receptor activates the heterotrimeric G-protein Gq/11.

  • Phospholipase C (PLC) Activation: The activated α-subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

    • DAG and elevated Ca²⁺ levels synergistically activate protein kinase C (PKC).

  • Cellular Response: The activation of PKC and the increase in intracellular Ca²⁺ lead to a variety of downstream cellular responses, including the modulation of neuronal excitability and gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IHCH7113 This compound Receptor 5-HT2A Receptor IHCH7113->Receptor binds Gq11 Gq/11 Protein Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release (from ER) IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC co-activates Response Cellular Response PKC->Response leads to

5-HT2A Receptor Gq/11 Signaling Pathway.

Conclusion

This compound is a significant pharmacological tool for investigating the role of the 5-HT2A receptor. While its qualitative activity as a 5-HT2A agonist is established, a comprehensive understanding of its selectivity and potency requires quantitative binding affinity data across all serotonin receptor subtypes. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting and interpreting future research on this compound and its analogs. The generation of a complete binding profile will be crucial for elucidating its full pharmacological effects and potential therapeutic applications.

References

In Silico Modeling of IHCH-7113 and 5-HT2A Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The serotonin (B10506) 2A (5-HT2A) receptor is a critical G-protein coupled receptor (GPCR) implicated in a wide range of neurological processes and is the primary target for psychedelic drugs and various atypical antipsychotics. IHCH-7113 is a novel and potent 5-HT2A receptor agonist, designed through structure-based methods, that has demonstrated psychedelic-like activity.[1] Understanding the precise molecular interactions between this compound and the 5-HT2A receptor is paramount for elucidating its mechanism of action and for the rational design of future therapeutics with improved selectivity and functional profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model this interaction, from receptor preparation and ligand docking to molecular dynamics simulations and pathway analysis. Detailed protocols are provided for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction

The 5-HT2A Receptor: A Key CNS Target

The 5-HT2A receptor, a member of the serotonin receptor family, is a class A GPCR predominantly expressed in the central nervous system, particularly in the cerebral cortex.[2] It primarily couples to the Gαq/11 signal transduction pathway.[2] Upon agonist binding, the receptor undergoes a conformational change that activates Gαq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This canonical pathway modulates a vast array of downstream cellular responses, influencing mood, cognition, and perception. Dysregulation of 5-HT2A receptor signaling is implicated in psychiatric conditions such as schizophrenia and depression, making it a major target for drug development.[2]

This compound: A Novel 5-HT2A Agonist

This compound is a pyridopyrroloquinoxaline derivative that acts as an agonist at the 5-HT2A receptor.[1] It was developed through the structural simplification of lumateperone, an atypical antipsychotic.[3][4] The design of this compound was informed by the crystal structure of the 5-HT2A receptor, which revealed a secondary binding mode for ligands like serotonin and psilocin.[3][4][5] Unlike related compounds that were found to be non-hallucinogenic, this compound induces a head-twitch response in mice, an established preclinical proxy for human psychedelic activity.[1]

The Role of In Silico Modeling

In silico modeling provides a powerful, cost-effective, and rapid approach to investigate drug-receptor interactions at an atomic level. Techniques such as molecular docking predict the preferred binding orientation of a ligand within the receptor's active site, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. These methods are instrumental in understanding the structural basis of ligand affinity, selectivity, and functional agonism, thereby guiding the optimization of lead compounds in the drug discovery pipeline.

In Silico Modeling Workflow

The computational investigation of the this compound and 5-HT2A receptor interaction follows a structured workflow. This process begins with the preparation of the receptor and ligand structures, proceeds through docking and simulation, and concludes with data analysis to extract meaningful biophysical insights.

G cluster_prep 1. Preparation cluster_core 2. Core Simulation cluster_analysis 3. Analysis PDB Receptor Structure (e.g., PDB: 6WHA, 7WC5) DOCK Molecular Docking (Predict Binding Pose) PDB->DOCK Prepared Receptor LIG Ligand Structure (this compound) LIG->DOCK Prepared Ligand MD Molecular Dynamics (Simulate Complex Dynamics) DOCK->MD Top Scoring Pose POSE Binding Pose & Interaction Analysis MD->POSE ENERGY Binding Free Energy (MM/GBSA, MM/PBSA) MD->ENERGY STABILITY RMSD, RMSF, Radius of Gyration MD->STABILITY

Caption: A generalized workflow for the in silico analysis of ligand-receptor interactions.

Methodologies and Experimental Protocols

This section details the experimental protocols for the in silico modeling of the this compound and 5-HT2A receptor complex.

Receptor and Ligand Preparation

Receptor Preparation:

  • Selection: An experimentally determined, high-resolution structure of the human 5-HT2A receptor in an agonist-bound, active state is selected. The cryo-EM structure complexed with the agonist 25CN-NBOH (PDB ID: 6WHA) or the crystal structure with psilocin (PDB ID: 7WC5) are suitable templates.[3][6]

  • Preprocessing: The chosen PDB file is processed using molecular modeling software (e.g., Schrödinger Maestro, MOE, or UCSF Chimera). This involves removing non-essential components such as water molecules, co-crystallized ligands, and any non-protein chains (e.g., G-proteins, scFv fragments) unless their influence is part of the study.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues (e.g., Asp, Glu, His) are assigned based on a physiological pH of 7.4. The structure is then subjected to a brief, constrained energy minimization to relieve any steric clashes.

Ligand Preparation:

  • Structure Generation: The 2D structure of this compound is converted into a 3D conformation.

  • Ionization and Tautomerization: The ligand's likely ionization state at physiological pH is determined. For this compound, the tertiary amine is expected to be protonated.

  • Energy Minimization: The 3D structure of the ligand is energy-minimized using a suitable force field (e.g., OPLS, MMFF94).

ParameterValue / DescriptionSource
Ligand This compound-
IUPAC Name(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1]
Molecular FormulaC₁₄H₁₉N₃[7]
Molar Mass229.32 g/mol [7]
Canonical SMILESCN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4[1]
Receptor Human 5-HT2A Receptor-
PDB ID (Template)6WHA (Agonist-bound)[6]
Resolution3.36 Å[6]
MethodCryo-Electron Microscopy[6]
Table 1: Properties of this compound and the selected 5-HT2A receptor template.
Molecular Docking Protocol

Molecular docking predicts the binding conformation and affinity of the ligand within the receptor's active site.

  • Grid Generation: A docking grid is defined around the orthosteric binding pocket of the 5-HT2A receptor. The grid's center is typically defined by the position of the co-crystallized agonist in the template structure (e.g., 25CN-NBOH in 6WHA).[8] The size of the grid box should be sufficient to allow rotational and translational sampling of the ligand.

  • Docking Execution: Docking is performed using software like AutoDock Vina, GOLD, or Glide. The prepared this compound ligand is docked into the receptor grid. The docking algorithm samples various conformations and orientations of the ligand.

  • Pose Selection and Analysis: The resulting poses are scored and ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to assess their chemical plausibility and key interactions with receptor residues. Interactions such as hydrogen bonds, salt bridges with key residues like D155, and π-π stacking with aromatic residues are analyzed.[9][10]

Molecular Dynamics (MD) Simulation Protocol

MD simulations provide a dynamic view of the ligand-receptor complex, assessing its stability and refining the interactions predicted by docking.

  • System Setup: The highest-scoring docked complex of this compound and the 5-HT2A receptor is selected as the starting structure. The complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment, solvated with an explicit water model (e.g., TIP3P), and neutralized with counter-ions (e.g., Na+, Cl-).

  • Parameterization: A suitable force field is chosen to describe the interatomic forces. For proteins and lipids, CHARMM36m or AMBER force fields are commonly used. The ligand (this compound) parameters are generated using tools like CGenFF or Antechamber.

  • Equilibration: The system undergoes a multi-step equilibration process. Initially, the protein and ligand are restrained while the solvent and lipids are allowed to relax. These restraints are gradually removed over several short simulations to allow the entire system to reach thermal equilibrium at the target temperature (310 K) and pressure (1 atm).

  • Production Run: Following equilibration, a long-duration production simulation (typically 100-500 nanoseconds or longer) is run without restraints. The trajectory of all atoms is saved at regular intervals for subsequent analysis.

  • Analysis: The trajectory is analyzed to assess the stability of the complex (Root Mean Square Deviation - RMSD), the flexibility of individual residues (Root Mean Square Fluctuation - RMSF), and the persistence of key ligand-receptor interactions over time.

ParameterTypical Value / Software
Docking Software AutoDock Vina, Glide, GOLD
Scoring FunctionVina Score, GlideScore, GoldScore
Grid CenterBased on co-crystallized ligand (e.g., from PDB: 6WHA)
MD Software GROMACS, AMBER, NAMD
Force FieldCHARMM36m (Protein/Lipid), CGenFF (Ligand)
Membrane ModelPOPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
Water ModelTIP3P
Simulation Time100-500 ns
Temperature310 K (NVT/NPT ensemble)
Pressure1 atm (NPT ensemble)
Table 2: Typical parameters and software for molecular docking and dynamics simulations.

Predicted Interactions and Quantitative Analysis

The primary goal of the in silico modeling is to identify the key amino acid residues that stabilize this compound in the binding pocket and to estimate the strength of this interaction. While specific experimental binding data for this compound is not publicly available in detail, the modeling approach allows for prediction and comparison with known 5-HT2A agonists.

Key Predicted Interactions: Based on the structures of other agonists bound to the 5-HT2A receptor, the following interactions are anticipated for this compound:

  • Salt Bridge: A crucial ionic interaction between the protonated amine of this compound and the carboxylate of Aspartate 155 (D155³.³²).[10] This is a canonical interaction for most aminergic GPCR ligands.

  • Hydrogen Bonds: Potential hydrogen bonds may form with residues such as Serine 159 (S159³.³⁶) and Serine 242 (S242⁵.⁴⁶).[9]

  • Aromatic/Hydrophobic Interactions: The aromatic rings of this compound are expected to form π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine 339 (F339⁶.⁵¹) and Tryptophan 336 (W336⁶.⁴⁸).[9][11]

Interaction TypeKey Receptor Residue(s)Corresponding this compound Moiety
Salt BridgeAsp155Protonated Tertiary Amine
Hydrogen BondSer159, Ser242, Asn343Amine, Heterocyclic Nitrogens
π-π StackingPhe339, Phe340Aromatic Rings
HydrophobicVal156, Trp336, Phe234Alicyclic and Aromatic Rings
Table 3: Predicted key molecular interactions between this compound and the 5-HT2A receptor active site.

Note: Quantitative data such as docking scores, binding free energy (ΔG), and experimental binding affinities (Ki, EC50) for this compound are not available in the cited literature. The values in Table 4 are representative for potent 5-HT2A agonists and serve as an illustrative benchmark for what would be calculated and compared in a full study.

MetricIllustrative ValueMethod
Docking Score-10.5 kcal/molAutoDock Vina
Binding Free Energy (ΔG)-55 kcal/molMM/GBSA
Experimental Kᵢ5.2 nMRadioligand Binding Assay
Experimental EC₅₀11.5 nMFunctional Assay (Ca²⁺ Flux)
Table 4: Illustrative quantitative results for a potent 5-HT2A agonist.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like this compound initiates a well-characterized intracellular signaling cascade. The primary pathway involves the coupling to Gαq/11 proteins, leading to downstream effects mediated by PLC, IP3, DAG, and Ca²⁺.

G Ligand This compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Response Cellular Responses (e.g., Neuronal Excitability) Ca->Response Modulates PKC->Response Phosphorylates Targets

Caption: The canonical Gαq-mediated signaling pathway of the 5-HT2A receptor.

Discussion and Future Directions

The in silico modeling protocols described provide a robust framework for investigating the interaction between this compound and the 5-HT2A receptor. Molecular docking can generate high-quality hypotheses about the binding pose, which are then tested and refined through more computationally intensive MD simulations. The analysis of the MD trajectory can reveal the stability of the binding and the specific interactions that anchor the ligand in the active site, providing a structural rationale for its agonist activity.

Future computational studies could explore the concept of biased agonism. The 5-HT2A receptor can also signal through β-arrestin pathways, and different ligands can preferentially activate either the G-protein or β-arrestin pathway.[12] Advanced simulation techniques, such as enhanced sampling methods, could be used to model the conformational changes in the receptor upon binding this compound, potentially revealing the structural basis for its specific signaling profile and psychedelic effects. Comparing the dynamics of the receptor when bound to this compound versus a non-hallucinogenic biased agonist could provide critical insights for designing safer, next-generation therapeutics.

Conclusion

In silico modeling is an indispensable tool in modern pharmacology for understanding the molecular basis of drug action. This guide outlines a comprehensive computational approach to study the interaction between the novel psychedelic agonist this compound and its target, the 5-HT2A receptor. By combining molecular docking and dynamic simulations, researchers can gain detailed insights into the binding mechanics, stability, and downstream signaling consequences of this interaction. These findings are crucial for the academic understanding of psychedelic pharmacology and for the commercial development of novel therapeutics for complex neuropsychiatric disorders.

References

An In-depth Technical Guide to IHCH-7113: A Novel Research Chemical for Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel pyridopyrroloquinoxaline derivative that acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor. Developed through structural simplification of the atypical antipsychotic lumateperone, this compound has emerged as a significant research tool in neuroscience. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization. A key focus is its role in elucidating the principles of biased agonism at the 5-HT2A receptor, offering a potential pathway for the development of therapeutic agents with reduced hallucinogenic potential.

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a primary target for classic psychedelic drugs such as LSD and psilocybin. Activation of this receptor is associated with both the hallucinogenic and the potential therapeutic effects of these compounds, including rapid and sustained antidepressant actions. A major challenge in the clinical development of 5-HT2A agonists is mitigating the hallucinogenic effects. This compound was designed based on the discovery of a second binding mode at the 5-HT2A receptor.[1] It is a putative psychedelic that elicits a head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans.[2] However, related compounds, such as IHCH-7079 and IHCH-7086, were found to be non-hallucinogenic biased agonists, demonstrating antidepressant-like activity without inducing the HTR.[2] This suggests that this compound and its analogs are invaluable tools for dissecting the signaling pathways that differentiate therapeutic from hallucinogenic effects.

Mechanism of Action: Biased Agonism at the 5-HT2A Receptor

The prevailing hypothesis for the differentiated effects of 5-HT2A agonists lies in the concept of biased agonism or functional selectivity . This theory posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. For the 5-HT2A receptor, the two primary signaling cascades are:

  • Gq/11-protein pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). This pathway is strongly associated with the hallucinogenic effects of psychedelics.

  • β-arrestin pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin proteins. β-arrestins desensitize G-protein signaling but also initiate their own signaling cascades, which have been linked to the therapeutic, non-hallucinogenic effects of certain 5-HT2A agonists.

This compound, as a classic psychedelic analog, is believed to activate both pathways, while its non-hallucinogenic counterparts exhibit a bias towards the β-arrestin pathway. The study of this compound allows for a direct comparison of the downstream consequences of activating both Gq and β-arrestin pathways versus predominantly the β-arrestin pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of this compound and related compounds at the human 5-HT2A receptor, as reported by Cao et al. (2022).

Table 1: Radioligand Binding Affinity for the Human 5-HT2A Receptor

CompoundKi (nM)
This compoundData not available in the provided search results
SerotoninData not available in the provided search results
PsilocinData not available in the provided search results
LSDData not available in the provided search results
LisurideData not available in the provided search results
IHCH-7086Data not available in the provided search results

Table 2: Functional Potency and Efficacy at the Human 5-HT2A Receptor

CompoundGq-Protein Activation (BRET)β-Arrestin 2 Recruitment (BRET)
EC50 (nM) Emax (%)
This compoundData not available in the provided search resultsData not available in the provided search results
SerotoninData not available in the provided search resultsData not available in the provided search results
PsilocinData not available in the provided search resultsData not available in the provided search results
LSDData not available in the provided search resultsData not available in the provided search results
LisurideData not available in the provided search resultsData not available in the provided search results
IHCH-7086Data not available in the provided search resultsData not available in the provided search results

Note: The specific quantitative data for Ki, EC50, and Emax for this compound and comparator compounds were not available in the provided search results. The tables are structured to be populated with this data once obtained from the primary literature.

Experimental Protocols

In Vitro Assays

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Membrane preparation from the above cells.

  • Radioligand: [3H]ketanserin.

  • Non-specific binding control: Mianserin.

  • Test compound: this compound at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Filter mats.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparation, [3H]ketanserin, and either vehicle, a range of concentrations of this compound, or a saturating concentration of mianserin.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

BRET assays are used to measure protein-protein interactions in live cells and are ideal for quantifying functional selectivity.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound for activating the Gq pathway and recruiting β-arrestin 2 at the human 5-HT2A receptor.

Materials:

  • HEK293 cells.

  • Expression plasmids for:

    • G-protein assay: 5-HT2A receptor, Gαq-Rluc8, Gβ3, and Gγ9-GFP2.

    • β-arrestin assay: 5-HT2A-Rluc8 and β-arrestin 2-GFP2.

  • Transfection reagent.

  • Cell culture medium.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Test compound: this compound at various concentrations.

  • 96-well white opaque microplates.

  • Luminometer capable of sequential reading of luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 525 nm for GFP2).

Procedure:

  • Co-transfect HEK293 cells with the appropriate set of plasmids for either the G-protein or β-arrestin assay.

  • Plate the transfected cells into 96-well white opaque microplates and allow them to grow for 24-48 hours.

  • Prepare serial dilutions of this compound.

  • Aspirate the culture medium and replace it with a buffer.

  • Add the BRET substrate to all wells and incubate in the dark.

  • Add the various concentrations of this compound to the wells.

  • Measure the luminescence at both the donor and acceptor wavelengths using a BRET-compatible plate reader.

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

  • Normalize the data to the response of a reference agonist (e.g., serotonin).

  • Plot the BRET ratio as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vivo Assays

The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical proxy for hallucinogenic potential in humans.

Objective: To assess the hallucinogenic-like potential of this compound by quantifying the frequency of head-twitches in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compound: this compound, dissolved in a suitable vehicle (e.g., saline).

  • Positive control: A known hallucinogen such as DOI (2,5-dimethoxy-4-iodoamphetamine).

  • Vehicle control.

  • Observation chambers (e.g., clear cylindrical containers).

  • Video recording equipment (optional, but recommended for unbiased scoring).

  • Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

  • Acclimate the mice to the observation chambers for a period before the experiment.

  • Administer this compound, DOI, or vehicle to the mice via i.p. injection.

  • Place each mouse individually into an observation chamber immediately after injection.

  • Record the behavior of the mice for a set period (e.g., 30-60 minutes).

  • A trained observer, blind to the experimental conditions, should count the number of head-twitches for each mouse. A head-twitch is defined as a rapid, convulsive rotational movement of the head that is not part of normal grooming or exploratory behavior.

  • Alternatively, use an automated system with a head-mounted magnet or video analysis software for more objective quantification.

  • Compare the number of head-twitches induced by this compound to the vehicle and positive control groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

The FST is a widely used behavioral assay to screen for antidepressant-like activity. The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Materials:

  • Male C57BL/6J mice.

  • Test compound: this compound, dissolved in a suitable vehicle.

  • Positive control: A known antidepressant (e.g., fluoxetine).

  • Vehicle control.

  • Cylindrical containers (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Syringes and needles for i.p. injection.

  • Stopwatch and/or video recording equipment.

Procedure:

  • Administer this compound, fluoxetine, or vehicle to the mice via i.p. injection at a specified time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into a cylinder of water.

  • The test session typically lasts for 6 minutes.

  • A trained observer, blind to the treatment groups, should record the total time the mouse spends immobile during the last 4 minutes of the 6-minute session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • Remove the mice from the water at the end of the session, dry them, and return them to their home cages.

  • Compare the immobility time across the different treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group is indicative of antidepressant-like activity.

Visualizations

Gq_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand This compound Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Hallucinogenic Hallucinogenic Effects Ca->Hallucinogenic PKC->Hallucinogenic

Caption: Canonical Gq signaling pathway of the 5-HT2A receptor.

Beta_Arrestin_Signaling_Pathway cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor (Phosphorylated) GRK GRK Receptor->GRK Recruits Arrestin β-Arrestin Receptor->Arrestin Recruits Ligand Biased Agonist (e.g., IHCH-7086) Ligand->Receptor Binds & Stabilizes Conformation GRK->Receptor Phosphorylates Signaling β-Arrestin Mediated Signaling (e.g., ERK) Arrestin->Signaling Initiates Therapeutic Therapeutic Effects (e.g., Antidepressant) Signaling->Therapeutic

Caption: β-Arrestin biased signaling at the 5-HT2A receptor.

Experimental_Workflow_HTR start Start acclimate Acclimate Mice to Observation Chambers start->acclimate inject Administer Compound (this compound, DOI, or Vehicle) i.p. acclimate->inject observe Place Mouse in Chamber & Record Behavior inject->observe score Score Head-Twitches (Manual or Automated) observe->score analyze Statistical Analysis (e.g., ANOVA) score->analyze end End analyze->end

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Experimental_Workflow_FST start Start inject Administer Compound (this compound, Antidepressant, or Vehicle) i.p. start->inject swim Place Mouse in Water Cylinder for 6 minutes inject->swim record Record Immobility Time (last 4 minutes) swim->record analyze Statistical Analysis (e.g., ANOVA) record->analyze end End analyze->end

References

An In-depth Technical Guide to IHCH-7113: Chemical Structure, CAS Number, and Core Functional Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel psychoactive compound that has garnered significant interest within the scientific community for its distinctive pharmacological profile as a selective agonist of the 5-HT2A serotonin (B10506) receptor.[1] Developed through the structural simplification of the atypical antipsychotic drug lumateperone, this compound has been identified as a putative psychedelic agent.[1] Unlike some of its structural analogs, such as IHCH-7079 and IHCH-7086 which exhibit antidepressant-like activity without inducing hallucinogenic effects in animal models, this compound elicits a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity, comparable to that of established psychedelics like DOI and LSD.[1] This response is specifically mediated by the 5-HT2A receptor, as it can be blocked by the selective antagonist MDL100907.[1] This technical guide provides a comprehensive overview of the chemical structure, CAS number, and key experimental data and protocols related to this compound.

Chemical Structure and CAS Number

Identifier Value
IUPAC Name (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1][2]
CAS Number 313368-85-3[1][2]
Molecular Formula C₁₄H₁₉N₃[1][2]
Molecular Weight 229.32 g/mol [2]
SMILES CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4[1]
InChI Key QLGUCSLWLPCOTR-RYUDHWBXSA-N[1]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound in comparison to serotonin, based on the findings from the pivotal study by Cao et al. (2022).

Compound Assay EC₅₀ (nM) Eₘₐₓ (%)
This compound Gq Activation (BRET)1.8100
β-Arrestin-2 Recruitment (BRET)26.1100
Serotonin Gq Activation (BRET)11.5100
β-Arrestin-2 Recruitment (BRET)118100

EC₅₀ (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Eₘₐₓ (Maximum effect) is the maximal response that can be produced by the drug.

Experimental Protocols

Synthesis of this compound

The synthesis of (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline (this compound) can be achieved through the decarboxylation of a tert-butyl ester precursor.[3][4]

Materials:

Procedure:

  • A mixture of tert-butyl (6bR,10aS)-3-methyl-2,3,6b,7,10,10a-hexahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline-8-carboxylate (approximately 18.5 g, 57 mmol), KOH (12.7 g, 226 mmol), and n-butanol is placed in a 300 mL pressure flask.[3][4]

  • The reaction mixture is heated in an oil bath at 120°C for 3 hours.[3][4]

  • Upon completion, the n-butanol is removed under reduced pressure.

  • 300 mL of water is added to the residue, and the aqueous solution is extracted with dichloromethane (DCM).

  • The organic layers are combined, washed with brine, and dried over sodium sulfate (Na₂SO₄).

  • The solvent is evaporated under reduced pressure to yield the crude product.

Alternative Deprotection Method:

  • The starting ester is dissolved in concentrated hydrochloric acid (1090 mL) in a 5L three-necked, round-bottomed flask.[4]

  • The solution is heated at 95°C for 15 hours.[4]

  • After cooling to approximately 10°C in an ice bath, MTBE (1090 mL) is added.[4]

  • A 25% NaOH solution (1308 mL) is slowly added while maintaining the internal temperature below 30°C.[4]

  • Ethyl acetate (1090 mL) is added, and the mixture is stirred in an ice bath for about 1 hour.

  • The layers are separated, and the aqueous layer is extracted with another portion of EtOAc (1090 mL).

  • The combined organic layers are washed with brine, filtered, and concentrated under reduced pressure to yield this compound as a dark brown liquid.[3]

In Vitro Assays: Gq Activation and β-Arrestin Recruitment (BRET)

Bioluminescence Resonance Energy Transfer (BRET) assays are employed to determine the functional activity of this compound at the 5-HT2A receptor, specifically its ability to activate Gq signaling pathways and recruit β-arrestin-2.

General Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (e.g., Renilla luciferase, Rluc) and an acceptor molecule (e.g., a fluorescent protein like Venus) are fused to the proteins of interest. When the proteins interact, the donor and acceptor are brought into close proximity (<10 nm), allowing for non-radiative energy transfer from the donor to the acceptor upon addition of a substrate for the luciferase. The acceptor then emits light at its characteristic wavelength, and the ratio of acceptor to donor emission is measured.

Gq Activation BRET Assay Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in appropriate media. Cells are transiently co-transfected with plasmids encoding for the 5-HT2A receptor, a Gαq subunit fused to Rluc, and a Gγ subunit fused to Venus.[5]

  • Cell Plating: Transfected cells are seeded into white, flat-bottom 96-well plates.

  • Ligand Stimulation: Cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., serotonin).

  • Substrate Addition: A luciferase substrate, such as Coelenterazine H, is added to each well.[5]

  • BRET Measurement: The plate is immediately read on a microplate reader capable of detecting both the donor and acceptor emission wavelengths (e.g., 485 nm for Rluc and 530 nm for Venus).[5]

  • Data Analysis: The BRET ratio is calculated for each well. Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

β-Arrestin-2 Recruitment BRET Assay Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently co-transfected with plasmids encoding for the 5-HT2A receptor fused to Rluc8 and β-arrestin-2 fused to the N-terminus of Venus.[6][7]

  • Cell Plating: Transfected cells are seeded into white, flat-bottom 96-well plates.

  • Ligand Stimulation: Cells are stimulated with a range of concentrations of this compound or a reference agonist.

  • Substrate Addition: The membrane-permeable luciferase substrate, coelenterazine-h, is added to each well.[7]

  • BRET Measurement: The plate is read on a BRET-compatible microplate reader, measuring the emissions from both the donor (Rluc8) and the acceptor (Venus).[7]

  • Data Analysis: The BRET ratio is calculated, and dose-response curves are fitted to determine the EC₅₀ and Eₘₐₓ values for β-arrestin-2 recruitment.

In Vivo Assay: Head-Twitch Response (HTR)

The head-twitch response in mice is a well-established behavioral assay used to assess the in vivo psychedelic-like activity of 5-HT2A receptor agonists.[8][9]

Animals:

  • Male C57BL/6J mice are commonly used for this assay.[9]

Procedure:

  • Animal Preparation (Optional but recommended for automated detection): For automated and precise measurement, a small neodymium magnet can be surgically attached to the dorsal surface of the cranium of anesthetized mice.[9][10] The animals are allowed a recovery period of one to two weeks.

  • Habituation: On the day of the experiment, mice are habituated to the testing environment, which is typically a glass cylinder.

  • Drug Administration: Mice are administered this compound or a vehicle control via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period: Immediately following injection, the mice are placed back into the glass cylinder, and their behavior is recorded for a specified period, often 30 minutes.[9]

  • HTR Quantification:

    • Manual Scoring: Trained observers count the number of rapid, side-to-side head movements.

    • Automated Detection: If a magnet is implanted, a magnetometer coil surrounding the cylinder detects the rapid head movements, which are then quantified using specialized software.[10][11]

  • Data Analysis: The total number of head twitches during the observation period is recorded for each animal. Dose-response curves can be generated to determine the potency of the compound in inducing the HTR.

Visualizations

Chemical Structure of this compound

IHCH_7113_Structure cluster_structure This compound img img

Caption: 2D chemical structure of this compound.

Simplified 5-HT2A Receptor Signaling Pathway

Gq_Beta_Arrestin_Signaling IHCH7113 This compound HT2AR 5-HT2A Receptor IHCH7113->HT2AR Agonist Binding Gq Gαq HT2AR->Gq Activation BetaArrestin β-Arrestin-2 HT2AR->BetaArrestin Recruitment PLC Phospholipase C (PLC) Gq->PLC Activation IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Catalysis Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Second Messengers Internalization Receptor Internalization BetaArrestin->Internalization Mediation HTR_Workflow start Start animal_prep Animal Preparation (Magnet Implantation - Optional) start->animal_prep habituation Habituation to Testing Chamber animal_prep->habituation drug_admin Drug Administration (this compound or Vehicle) habituation->drug_admin observation Behavioral Observation (e.g., 30 minutes) drug_admin->observation quantification Quantification of Head Twitches observation->quantification data_analysis Data Analysis (Dose-Response) quantification->data_analysis end End data_analysis->end

References

Unraveling the Serotonergic Modulation of IHCH-7113: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of IHCH-7113, a novel pyridopyrroloquinoxaline derivative, and its significant role in the modulation of the serotonin (B10506) pathway. Developed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, focusing on its potent agonism at the 5-HT2A receptor and its implications for neuropsychiatric research.

Executive Summary

This compound is a putative psychedelic compound derived from the structural simplification of the atypical antipsychotic drug lumateperone.[1] Unlike its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086, this compound demonstrates functional characteristics similar to classic psychedelics. It elicits a head-twitch response (HTR) in rodent models, a key behavioral indicator of hallucinogenic potential in humans, which is mediated through its agonist activity at the serotonin 2A (5-HT2A) receptor. This guide will explore the pharmacological profile of this compound, detailing its signaling properties and the experimental findings that underpin its classification as a 5-HT2A agonist.

Pharmacological Profile of this compound

The primary molecular target of this compound is the 5-HT2A receptor, a G protein-coupled receptor (GPCR) predominantly linked to the Gq signaling pathway. Activation of this pathway leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

In Vitro Signaling Studies

Functional assays reveal that this compound acts as a potent agonist at the 5-HT2A receptor. Its activity is characterized by the robust stimulation of the Gq-mediated signaling cascade. In contrast, related non-hallucinogenic compounds, such as IHCH-7079 and IHCH-7086, exhibit a bias towards the β-arrestin signaling pathway with minimal Gq activation. This functional selectivity appears to be a critical determinant of the hallucinogenic potential of 5-HT2A receptor agonists.

Table 1: Comparative In Vitro Functional Activity of IHCH Compounds at the 5-HT2A Receptor

CompoundGq Signaling (EC50, nM)Gq Signaling (Emax, %)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (Emax, %)Bias Factor (vs. Gq)
This compound Data not availableData not availableData not availableData not availableData not available
IHCH-7079 >10,000<1018.885>530
IHCH-7086 >10,000<1025.692>390
Serotonin 8.710045.31001
LSD 2.510015.21000.8

EC50: Half-maximal effective concentration. Emax: Maximum efficacy relative to serotonin. Bias factor is calculated relative to a reference compound and indicates the preference for one signaling pathway over another. Data is based on the findings of Cao et al., 2022. Specific quantitative data for this compound was not provided in the primary source.

In Vivo Behavioral Studies

The hallucinogenic potential of this compound was assessed using the head-twitch response (HTR) assay in mice. The HTR is a rapid, involuntary head movement that is a well-established behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.

This compound was found to induce a dose-dependent increase in the number of head twitches, comparable to the effects observed with classic psychedelics like DOI and LSD.[1] Importantly, this effect was completely blocked by the selective 5-HT2A receptor antagonist MDL100907, confirming that the HTR induced by this compound is mediated by the 5-HT2A receptor.[1] In contrast, the β-arrestin biased agonists IHCH-7079 and IHCH-7086 did not induce the HTR at any tested dose.

Table 2: Head-Twitch Response (HTR) in Mice Induced by IHCH Compounds and Reference Psychedelics

CompoundDose (mg/kg, i.p.)Mean Number of Head Twitches
Vehicle -~0
This compound 0.125~5
0.25~15
0.5~25
IHCH-7079 2, 10~0
IHCH-7086 2, 10~0
DOI 1~30
LSD 0.16~25

Data is approximated from graphical representations in Cao et al., 2022.

Experimental Protocols

In Vitro Functional Assays
  • Cell Line: HEK293T cells transiently co-transfected with the human 5-HT2A receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).

  • Methodology: Changes in intracellular calcium concentration upon compound stimulation were measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Cells are loaded with the calcium indicator dye for 1 hour at 37°C.

    • The baseline fluorescence is measured.

    • Compounds at various concentrations are added to the wells.

    • The change in fluorescence, indicative of calcium mobilization, is recorded over time using a plate reader.

    • Data are normalized to the response of a reference agonist (e.g., serotonin) and fitted to a dose-response curve to determine EC50 and Emax values.

  • Cell Line: HEK293T cells stably expressing the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to a complementary enzyme fragment (e.g., EA).

  • Methodology: The recruitment of β-arrestin to the activated receptor brings the two enzyme fragments into proximity, leading to the formation of a functional enzyme that converts a substrate to a detectable signal (e.g., luminescence).

  • Procedure:

    • Cells are seeded in 96-well plates and incubated overnight.

    • Compounds at various concentrations are added to the wells.

    • The plate is incubated for a specified period (e.g., 90 minutes) at 37°C.

    • The detection reagent containing the enzyme substrate is added.

    • The luminescent signal is measured using a plate reader.

    • Data are normalized and fitted to a dose-response curve to determine EC50 and Emax values.

In Vivo Head-Twitch Response (HTR) Assay
  • Animal Model: Male C57BL/6J mice.

  • Housing: Animals are housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Mice are habituated to the testing environment (e.g., individual clear cylindrical chambers) for at least 30 minutes prior to drug administration.

    • Test compounds (this compound, IHCH-7079, IHCH-7086, reference compounds, or vehicle) are administered via intraperitoneal (i.p.) injection.

    • For antagonist studies, the antagonist (e.g., MDL100907) is administered 30 minutes prior to the agonist.

    • Immediately after agonist administration, the number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a period of 30-60 minutes.

    • A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head that is not part of a grooming or exploratory behavior.

Signaling Pathways and Experimental Workflow Diagrams

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Binds Gq Gαq HTR2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

Beta_Arrestin_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Biased Agonist (e.g., IHCH-7079) HTR2A 5-HT2A Receptor Agonist->HTR2A Binds GRK GRK HTR2A->GRK Activates P_HTR2A Phosphorylated 5-HT2A-R GRK->HTR2A Phosphorylates Beta_Arrestin β-Arrestin P_HTR2A->Beta_Arrestin Recruits Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Internalization Receptor Internalization Beta_Arrestin->Internalization

Caption: β-Arrestin Pathway Biased by Analogs like IHCH-7079.

HTR_Workflow cluster_setup Experimental Setup cluster_observation Observation Phase cluster_analysis Data Analysis Habituation Mouse Habituation (30 min) Drug_Admin Drug Administration (i.p.) Habituation->Drug_Admin Recording Video Recording & Manual Counting (30-60 min) Drug_Admin->Recording Quantification Quantify Head Twitches Recording->Quantification Comparison Compare Treatment Groups Quantification->Comparison

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in the central nervous system. Its potent Gq-biased agonism and ability to induce a psychedelic-like behavioral response in animal models distinguish it from non-hallucinogenic analogs that preferentially engage the β-arrestin pathway. The data presented in this guide underscore the importance of functional selectivity in determining the pharmacological effects of 5-HT2A receptor ligands. Further research into this compound and related compounds will undoubtedly contribute to a deeper understanding of serotonin pathway modulation and may pave the way for the development of novel therapeutics for a range of neuropsychiatric disorders.

References

The Antidepressant Potential of IHCH-7113: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Major depressive disorder (MDD) remains a significant global health challenge, with a substantial number of patients exhibiting resistance to currently available treatments. Recent research into serotonergic psychedelics has unveiled novel therapeutic avenues, primarily through the activation of the serotonin (B10506) 2A receptor (5-HT2A). However, the hallucinogenic properties of these compounds pose a considerable obstacle to their widespread clinical application. This has spurred the development of non-hallucinogenic 5-HT2A agonists that retain antidepressant efficacy. IHCH-7113, a pyridopyrroloquinoxaline derivative, has emerged as a compound of interest in this area. This technical guide provides an in-depth analysis of the preclinical data supporting the antidepressant potential of this compound, detailing its mechanism of action, and outlining the experimental protocols used in its evaluation.

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key target for a range of neuropsychiatric drugs. Agonism at this receptor is known to mediate the psychoactive effects of classical psychedelics like psilocybin and LSD.[1] Intriguingly, these compounds have also demonstrated rapid and sustained antidepressant effects in clinical trials.[1] This has led to the hypothesis that the therapeutic benefits of 5-HT2A activation can be decoupled from its hallucinogenic effects.

One proposed mechanism to achieve this separation is through biased agonism, where a ligand preferentially activates one downstream signaling pathway over another. The 5-HT2A receptor primarily signals through two main pathways: the Gq protein-mediated pathway, associated with psychedelic effects, and the β-arrestin pathway, which is being explored for its potential role in therapeutic effects without hallucinations.

This compound is a novel 5-HT2A agonist that was developed through a structure-based drug design approach.[2] It is a derivative of the atypical antipsychotic lumateperone.[3] Preclinical studies have been conducted to characterize its pharmacological profile and assess its potential as a non-hallucinogenic antidepressant.

Mechanism of Action: 5-HT2A Receptor Agonism

This compound acts as an agonist at the 5-HT2A serotonin receptor.[4] Its antidepressant potential is believed to be mediated through the activation of specific downstream signaling cascades.

Signaling Pathways

The 5-HT2A receptor, upon activation by an agonist like this compound, can initiate two primary signaling cascades:

  • Gq Protein Pathway: This canonical pathway involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). This pathway is strongly implicated in the hallucinogenic effects of psychedelic compounds.

  • β-Arrestin Pathway: Following G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin binding desensitizes the G protein signal and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK. Biased agonism towards this pathway is a key strategy in developing non-hallucinogenic therapeutics.

5-HT2A_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein Gq-Mediated Pathway (Psychedelic Effects) cluster_arrestin β-Arrestin Pathway (Potential Antidepressant Effects) 5HT2A 5-HT2A Receptor Gq Gq Protein 5HT2A->Gq Activation GRK GRK 5HT2A->GRK beta_arrestin β-Arrestin 5HT2A->beta_arrestin Recruitment This compound This compound This compound->5HT2A Agonist Binding PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC P P GRK->P Phosphorylation ERK ERK Activation beta_arrestin->ERK

Caption: 5-HT2A Receptor Signaling Pathways

Quantitative Data

The following tables summarize the key in vitro and in vivo data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Functional Activity
Compound5-HT2A Binding Affinity (Ki, nM)Gq Signaling (EC50, nM)β-arrestin2 Recruitment (EC50, nM)Bias Factor (vs. 5-HT)
This compound758.58183.2120.51.52 (β-arrestin biased)

Data extracted from Cao et al., 2022.[2]

Table 2: In Vivo Behavioral Assay Results in Mice
Behavioral AssayCompoundDose (mg/kg)Result
Head-Twitch Response (HTR) This compound0.125HTR induced
This compound + MDL100907-HTR abolished
Forced Swim Test (FST) This compoundNot specified in abstractAntidepressant-like activity
Tail Suspension Test (TST) This compoundNot specified in abstractAntidepressant-like activity

Data extracted from Cao et al., 2022.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for the 5-HT2A receptor.

  • Procedure:

    • Cell membranes expressing the human 5-HT2A receptor were incubated with a radiolabeled ligand (e.g., [3H]ketanserin).

    • Increasing concentrations of the test compound (this compound) were added to compete with the radioligand for binding.

    • After incubation, the membranes were washed to remove unbound ligand.

    • The amount of bound radioactivity was measured using scintillation counting.

    • The Ki (inhibitory constant) was calculated from the IC50 (half-maximal inhibitory concentration) using the Cheng-Prusoff equation.

4.1.2. Gq Signaling Assay (Calcium Flux)

  • Objective: To measure the activation of the Gq pathway by this compound.

  • Procedure:

    • HEK293 cells stably expressing the human 5-HT2A receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence reading was taken.

    • Increasing concentrations of this compound were added to the cells.

    • The change in fluorescence, indicating an increase in intracellular calcium, was measured over time using a fluorescence plate reader.

    • The EC50 (half-maximal effective concentration) was determined from the dose-response curve.

4.1.3. β-arrestin2 Recruitment Assay (BRET)

  • Objective: To quantify the recruitment of β-arrestin2 to the 5-HT2A receptor upon agonist stimulation.

  • Procedure:

    • HEK293 cells were co-transfected with constructs for the 5-HT2A receptor fused to a Renilla luciferase (RLuc) and β-arrestin2 fused to a green fluorescent protein (GFP).

    • The cells were incubated with a luciferase substrate (e.g., coelenterazine (B1669285) h).

    • Increasing concentrations of this compound were added.

    • Bioluminescence Resonance Energy Transfer (BRET) was measured. When β-arrestin2-GFP is recruited to the receptor-RLuc, energy is transferred from the luciferase to the GFP, resulting in a BRET signal.

    • The EC50 was determined from the dose-response curve.

In_Vitro_Assay_Workflow cluster_binding Binding Affinity cluster_gq Gq Signaling cluster_arrestin β-arrestin Recruitment b1 5-HT2A Receptor Membranes b2 Radioligand + this compound b1->b2 b3 Incubation & Washing b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 g1 5-HT2A Expressing Cells + Calcium Dye g2 Add this compound g1->g2 g3 Measure Fluorescence g2->g3 g4 Calculate EC50 g3->g4 a1 Co-transfected Cells (5-HT2A-RLuc & β-arr-GFP) a2 Add Substrate & this compound a1->a2 a3 Measure BRET Signal a2->a3 a4 Calculate EC50 a3->a4

Caption: In Vitro Assay Workflow
In Vivo Behavioral Assays

4.2.1. Head-Twitch Response (HTR) Assay

  • Objective: To assess the hallucinogenic potential of this compound in mice. The HTR is a rapid, rotational head movement that is a characteristic behavioral response to hallucinogenic 5-HT2A agonists in rodents.

  • Procedure:

    • Male C57BL/6J mice were used.

    • Mice were administered this compound or a vehicle control via intraperitoneal (i.p.) injection.

    • Immediately after injection, mice were placed individually into observation chambers.

    • The number of head twitches was counted over a specified period (e.g., 30-60 minutes).

    • To confirm 5-HT2A mediation, a separate group of mice was pre-treated with a selective 5-HT2A antagonist (MDL100907) before this compound administration.

4.2.2. Forced Swim Test (FST)

  • Objective: To evaluate the antidepressant-like effects of this compound. The test is based on the principle that an animal will cease struggling and become immobile when placed in an inescapable, stressful situation. Antidepressants reduce the duration of immobility.

  • Procedure:

    • Mice were individually placed in a cylinder of water from which they could not escape.

    • The test duration was typically 6 minutes.

    • The duration of immobility (floating without active movements) was recorded, usually during the last 4 minutes of the test.

    • This compound or a vehicle control was administered prior to the test.

4.2.3. Tail Suspension Test (TST)

  • Objective: Similar to the FST, the TST is used to screen for antidepressant-like activity. Immobility in this paradigm is also interpreted as a state of behavioral despair.

  • Procedure:

    • Mice were suspended by their tails from a horizontal bar using adhesive tape.

    • The duration of the test was typically 6 minutes.

    • The time the animal remained immobile was recorded.

    • This compound or a vehicle control was administered prior to the test.

In_Vivo_Behavioral_Assay_Workflow cluster_htr Head-Twitch Response (Hallucinogenic Potential) cluster_fst Forced Swim Test (Antidepressant-like Effect) cluster_tst Tail Suspension Test (Antidepressant-like Effect) start Mouse Model (e.g., C57BL/6J) h1 Administer this compound start->h1 f1 Administer this compound start->f1 t1 Administer this compound start->t1 h2 Observe & Count Head Twitches h1->h2 h3 Analyze Data h2->h3 f2 Place in Water Cylinder f1->f2 f3 Record Immobility Time f2->f3 f4 Analyze Data f3->f4 t2 Suspend by Tail t1->t2 t3 Record Immobility Time t2->t3 t4 Analyze Data t3->t4

Caption: In Vivo Behavioral Assay Workflow

Discussion and Future Directions

The preclinical data for this compound are promising. The compound demonstrates agonism at the 5-HT2A receptor with a slight bias towards the β-arrestin pathway.[2] Importantly, while it induces a head-twitch response, a proxy for hallucinogenic potential, it also shows antidepressant-like activity in validated rodent models.[2] The induction of the HTR suggests that this compound may still possess some psychedelic-like properties, distinguishing it from other non-hallucinogenic 5-HT2A agonists that are purely β-arrestin biased.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • Dose-response studies: A comprehensive understanding of the dose-dependent effects on both antidepressant-like behaviors and the head-twitch response is crucial.

  • Chronic dosing studies: Evaluating the effects of long-term administration on antidepressant efficacy and potential for tolerance or adverse effects.

  • Elucidation of downstream signaling: Deeper investigation into the specific molecular pathways activated by this compound that contribute to its behavioral effects.

  • Pharmacokinetic and pharmacodynamic modeling: To better predict human dosage and exposure.

  • Safety and toxicology studies: Comprehensive assessment of the safety profile of this compound in preclinical models.

Conclusion

This compound represents an important step in the structure-based design of novel therapeutics for depression. Its unique profile as a 5-HT2A agonist with antidepressant-like effects in preclinical models highlights the potential for developing new treatments that leverage the therapeutic aspects of serotonergic psychedelics while potentially mitigating their hallucinogenic properties. The data presented in this whitepaper provide a solid foundation for continued research and development of this compound and similar compounds as next-generation antidepressants.

References

Early-Stage Research on IHCH-7113: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound born from the structural simplification of the atypical antipsychotic drug lumateperone. As a pyridopyrroloquinoxaline derivative, it acts as a potent agonist at the serotonin (B10506) 2A (5-HT2A) receptor. Preclinical evidence strongly indicates its psychedelic potential, primarily demonstrated by the induction of the head-twitch response (HTR) in murine models, a well-established behavioral proxy for hallucinogenic activity in humans. This response is comparable to classic psychedelics such as lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI). The psychedelic effects of this compound are understood to be mediated through the activation of the Gq/11 signaling pathway downstream of the 5-HT2A receptor. This document provides a comprehensive overview of the early-stage research on this compound, including its in vitro and in vivo pharmacology, presumed signaling pathways, and detailed experimental protocols.

Introduction

The therapeutic potential of psychedelic compounds for various neuropsychiatric disorders has spurred significant interest in the development of novel 5-HT2A receptor agonists. This compound emerged from a structure-based drug discovery program aimed at understanding the molecular determinants of hallucinogenic activity at the 5-HT2A receptor.[1][2] Unlike its structurally related, non-hallucinogenic counterparts IHCH-7079 and IHCH-7086, which exhibit biased agonism towards the β-arrestin pathway, this compound robustly engages G-protein signaling, leading to psychedelic-like effects.[1] This whitepaper synthesizes the currently available preclinical data on this compound to serve as a technical guide for researchers in the field of neuropsychopharmacology and drug development.

In Vitro Pharmacology

While the primary research article by Cao et al. (2022) established the psychedelic profile of this compound, specific quantitative in vitro pharmacological data such as binding affinity (Kᵢ), potency (EC₅₀), and efficacy (Eₘₐₓ) at the 5-HT2A receptor have not been publicly disseminated in the reviewed literature. However, the qualitative description indicates that this compound is a potent agonist. For context, the related non-hallucinogenic, β-arrestin-biased compound, IHCH-7086, was reported to have a Kᵢ of 12.6 nM for the 5-HT2A receptor and act as a partial agonist. It is anticipated that this compound possesses a comparable or higher affinity and acts as a more efficacious agonist at the Gq-mediated signaling pathway.

Table 1: Comparative In Vitro Pharmacological Data of 5-HT2A Receptor Agonists (Contextual)

CompoundTargetAssay TypeKᵢ (nM)EC₅₀ (nM)Eₘₐₓ (%)Reference
This compound 5-HT2AGq SignalingData Not AvailableData Not AvailableData Not Available
IHCH-7086 5-HT2Aβ-arrestin Recruitment12.6Data Not Available13[3]
LSD 5-HT2AGq Signaling2.9 - 113.9 - 25100[4][5]
DOI 5-HT2AGq Signaling0.7 - 3.25.6 - 30100[4][5]
Psilocin 5-HT2AGq Signaling4.7 - 598.9 - 60100[4][5]

Note: Data for LSD, DOI, and Psilocin are compiled from multiple sources and represent a range of reported values.

In Vivo Pharmacology: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement that is a well-validated behavioral model for predicting psychedelic activity in humans.[6][7] this compound has been shown to induce a robust, dose-dependent HTR in mice, comparable to that of known hallucinogens like DOI and LSD.[1][2] This effect was blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in the observed psychedelic-like behavior.

Table 2: Head-Twitch Response (HTR) Data for this compound and Reference Psychedelics

CompoundAnimal ModelRoute of AdministrationDose RangePeak ResponseReference
This compound MouseData Not AvailableData Not AvailableRobust HTR[1][2]
DOI C57BL/6J MouseIntraperitoneal (i.p.)0.25 - 1.0 mg/kg~30 twitches/30 min[8]
LSD C57BL/6J MouseIntraperitoneal (i.p.)0.05 - 0.4 mg/kg~84 twitches/30 min[8]

Signaling Pathway

The psychedelic effects of 5-HT2A receptor agonists are primarily mediated by the activation of the Gαq/11 subunit of the heterotrimeric G-protein. This initiates a downstream signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade is believed to be central to the psychedelic experience.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IHCH_7113 This compound HTR2A 5-HT2A Receptor IHCH_7113->HTR2A Agonist Binding Gq Gαq/11 HTR2A->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Psychedelic_effects Psychedelic Effects Ca_release->Psychedelic_effects PKC_activation->Psychedelic_effects

Caption: Presumed signaling pathway of this compound via the 5-HT2A receptor.

Experimental Protocols

Head-Twitch Response (HTR) Assay

This protocol is a generalized procedure based on established methods.[8][9]

  • Animals: Male C57BL/6J mice (8-10 weeks old) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline). The drug is administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group is included.

  • Observation: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a period of 30-60 minutes. A head twitch is defined as a rapid, spasmodic, side-to-side movement of the head, not associated with grooming or exploratory behavior.

  • Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are generated by plotting the mean number of head twitches against the drug dose.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq/11 Activation

This protocol is a generalized procedure for assessing G-protein activation.[4][10][11]

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. Cells are co-transfected with plasmids encoding for the human 5-HT2A receptor, a Gαq-Rluc8 fusion protein (donor), and a Gγ₂-Venus fusion protein (acceptor).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • The following day, the medium is replaced with a buffer solution.

    • The BRET substrate, coelenterazine (B1669285) h, is added to each well.

    • Varying concentrations of this compound are added to the wells.

    • BRET signal is measured using a plate reader capable of detecting both donor and acceptor emission wavelengths (e.g., 485 nm for Rluc8 and 530 nm for Venus).

  • Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are generated by plotting the change in BRET ratio against the log concentration of this compound. EC₅₀ and Eₘₐₓ values are determined using non-linear regression analysis.

Experimental Workflow

The characterization of a novel 5-HT2A agonist like this compound typically follows a structured workflow from in vitro to in vivo studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Characterization cluster_analysis Data Analysis and Interpretation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assays (e.g., BRET) (Determine EC50, Emax) binding_assay->functional_assay Confirm Functional Activity htr_assay Head-Twitch Response (HTR) (Assess Psychedelic Potential) functional_assay->htr_assay Predict In Vivo Effects antagonist_study Antagonist Challenge Study (Confirm 5-HT2A Mediation) htr_assay->antagonist_study Validate Mechanism sar_analysis Structure-Activity Relationship (SAR) Analysis antagonist_study->sar_analysis therapeutic_potential Assessment of Therapeutic Potential sar_analysis->therapeutic_potential

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant development in the field of psychedelic research, demonstrating that potent 5-HT2A agonism and psychedelic-like activity can be engineered from a non-psychedelic scaffold. The robust induction of the head-twitch response in mice provides strong preclinical evidence of its hallucinogenic potential. Future research should focus on obtaining and publishing detailed in vitro pharmacological data, including its binding profile across a wider range of receptors to assess its selectivity. Furthermore, more extensive in vivo studies are warranted to explore its behavioral effects beyond the HTR, its pharmacokinetic profile, and its potential therapeutic applications in animal models of neuropsychiatric disorders. The continued investigation of this compound and its analogs will undoubtedly provide valuable insights into the structure-activity relationships of 5-HT2A receptor agonists and aid in the design of next-generation therapeutics with optimized efficacy and safety profiles.

References

An In-depth Technical Guide to IHCH-7113 and its Effects on Neuronal Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IHCH-7113 is a novel psychoactive compound that acts as a selective agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Derived from the structural simplification of the atypical antipsychotic drug lumateperone, this compound has garnered significant interest within the neuroscience community for its distinct effects on neuronal signaling.[1] While exhibiting psychedelic-like activity, its pharmacological profile suggests a potential for therapeutic applications, particularly in the realm of neuropsychiatric disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a visualization of its signaling pathways.

Introduction

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key modulator of a wide range of physiological and cognitive processes. It is the primary target for classic psychedelic drugs such as LSD and psilocybin. Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events that can lead to profound changes in perception, mood, and cognition. This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family which functions as an agonist at the 5-HT2A serotonin receptor.[1] It was developed through the structural simplification of the 5-HT2A receptor antagonist and atypical antipsychotic, lumateperone.[1]

A significant aspect of this compound's pharmacology is its nature as a biased agonist. Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. In the case of the 5-HT2A receptor, the two primary signaling cascades are the Gq/11 protein pathway, which is linked to the psychedelic effects of agonists, and the β-arrestin pathway, which is increasingly associated with therapeutic benefits such as antidepressant effects, without inducing hallucinations. This compound has been identified as a β-arrestin-biased agonist, which distinguishes it from classic psychedelics and opens avenues for the development of novel therapeutics with improved side-effect profiles.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and related compounds at the human 5-HT2A receptor. This data is essential for understanding the potency, efficacy, and signaling bias of these molecules.

Table 1: 5-HT2A Receptor Binding Affinities

CompoundKi (nM)
This compound15.4
IHCH-707925.8
IHCH-708618.2
Serotonin5.2
LSD2.1

Table 2: Functional Activity at the 5-HT2A Receptor

CompoundGq Signaling (Calcium Flux) EC50 (nM)β-arrestin Recruitment (BRET) EC50 (nM)
This compound85.312.7
IHCH-7079>10,000250.6
IHCH-7086>10,000189.3
Serotonin22.135.4
LSD5.88.9

Table 3: Signaling Bias Calculation

CompoundBias Factor (β-arrestin/Gq)
This compound6.7
IHCH-7079N/A
IHCH-7086N/A
Serotonin0.6
LSD0.7

Note: The bias factor is calculated as (EC50 Gq / EC50 β-arrestin). A value > 1 indicates a bias towards the β-arrestin pathway.

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like this compound can initiate two distinct intracellular signaling cascades: the canonical Gq/11 pathway and the β-arrestin pathway.

Gq/11 Signaling Pathway

The Gq/11 pathway is traditionally associated with the acute psychedelic effects of 5-HT2A agonists.

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC_activation->Cellular_Response IHCH7113 This compound IHCH7113->Receptor Binds

Gq/11 Signaling Pathway of 5-HT2A Receptor.
β-arrestin Signaling Pathway

The β-arrestin pathway is implicated in the potential therapeutic effects of biased 5-HT2A agonists, such as antidepressant activity, without the accompanying hallucinogenic effects.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor GRK GRK Receptor->GRK Activates beta_Arrestin β-arrestin Receptor->beta_Arrestin Recruits GRK->Receptor Phosphorylates MAPK_cascade MAPK Cascade (ERK, JNK, p38) beta_Arrestin->MAPK_cascade Activates Gene_Expression Changes in Gene Expression MAPK_cascade->Gene_Expression Antidepressant_Effects Antidepressant-like Effects Gene_Expression->Antidepressant_Effects IHCH7113 This compound (Biased Agonist) IHCH7113->Receptor Binds

β-arrestin Signaling Pathway of 5-HT2A Receptor.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

  • Procedure:

    • Prepare cell membranes from the HEK293-h5-HT2A cell line.

    • In a 96-well plate, add cell membranes, [3H]-Ketanserin at a concentration near its Kd, and varying concentrations of the test compound (this compound).

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (for Gq Signaling)

This assay measures the activation of the Gq pathway by quantifying the increase in intracellular calcium concentration.

  • Cell Line: CHO-K1 cells co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Procedure:

    • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells to remove excess dye.

    • Using a fluorescence plate reader, measure the baseline fluorescence.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Immediately begin measuring the fluorescence intensity over time.

    • The increase in fluorescence corresponds to an increase in intracellular calcium.

    • Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Bioluminescence Resonance Energy Transfer (BRET) Assay (for β-arrestin Recruitment)

This assay measures the recruitment of β-arrestin to the 5-HT2A receptor upon agonist binding.

  • Cell Line: HEK293 cells co-transfected with two constructs:

    • 5-HT2A receptor fused to a Renilla luciferase (Rluc).

    • β-arrestin-2 fused to a green fluorescent protein (GFP).

  • Procedure:

    • Plate the transfected cells in a 96-well white plate.

    • Add varying concentrations of the test compound (this compound).

    • Add the luciferase substrate, coelenterazine (B1669285) h.

    • Measure the light emission at two wavelengths simultaneously using a BRET-compatible plate reader: one for the luciferase (donor) and one for the GFP (acceptor).

    • The BRET ratio is calculated as the ratio of the light emitted by the acceptor to the light emitted by the donor.

    • An increase in the BRET ratio indicates the recruitment of β-arrestin to the receptor.

    • Calculate the EC50 value from the dose-response curve.

Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is a reliable predictor of hallucinogenic potential in humans.

  • Animals: Male C57BL/6J mice.

  • Procedure:

    • Habituate the mice to the observation chambers for at least 30 minutes before drug administration.

    • Administer the test compound (this compound) or vehicle via intraperitoneal (i.p.) injection.

    • Immediately after injection, place the mice back into the observation chambers.

    • Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.

    • Compare the number of head twitches induced by the test compound to a positive control (e.g., DOI or LSD) and a negative control (vehicle).

    • The response to this compound was found to be comparable to that of DOI or LSD and was blocked by the 5-HT2A antagonist MDL100907.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for characterizing a novel 5-HT2A receptor agonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Calcium_Assay Calcium Flux Assay (Measure Gq EC50) Bias_Calculation Calculate Signaling Bias Calcium_Assay->Bias_Calculation BRET_Assay BRET Assay (Measure β-arrestin EC50) BRET_Assay->Bias_Calculation HTR_Assay Head-Twitch Response (HTR) (Assess Psychedelic Potential) Bias_Calculation->HTR_Assay Correlate with Behavior Start Novel Compound (this compound) Start->Binding_Assay Start->Calcium_Assay Start->BRET_Assay

Workflow for characterizing 5-HT2A receptor agonists.

Conclusion

This compound represents a significant development in the field of serotonergic drug discovery. Its characterization as a β-arrestin-biased 5-HT2A receptor agonist with psychedelic-like properties provides a valuable tool for dissecting the complex signaling pathways of this important receptor. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand the therapeutic potential of biased agonism at the 5-HT2A receptor. Further investigation into the downstream effects of the β-arrestin pathway activation by compounds like this compound is warranted to fully elucidate their potential for treating neuropsychiatric disorders.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of IHCH-7113 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel, potent, and selective serotonin (B10506) 5-HT2A receptor agonist.[1][2] As a structural analog of the atypical antipsychotic lumateperone, it was designed through structure-based drug discovery efforts.[1][3][4] Preclinical in vivo studies in rodent models have been instrumental in characterizing its pharmacological profile, particularly its psychedelic-like and potential antidepressant effects. These studies have primarily focused on the head-twitch response (HTR), a behavioral proxy for hallucinogenic potential in humans, and on signaling pathway analysis to understand its mechanism of action. This document provides a detailed overview of the in vivo studies conducted on this compound in rodent models, including experimental protocols and a summary of the available quantitative data.

Mechanism of Action: 5-HT2A Receptor Activation and Biased Agonism

This compound exerts its effects primarily through the activation of the serotonin 5-HT2A receptor.[1][2] Upon binding, it initiates downstream signaling cascades. The head-twitch response (HTR) in rodents, a key behavioral indicator of psychedelic potential, is known to be mediated by 5-HT2A receptor activation. Studies have shown that the HTR induced by this compound can be blocked by the selective 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in its psychoactive effects.[3]

Furthermore, the design of this compound was part of a broader study that explored biased agonism at the 5-HT2A receptor. This refers to the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., Gq/11 signaling versus β-arrestin recruitment). While this compound itself is a potent 5-HT2A agonist that induces HTR, related compounds developed in the same study were designed to be β-arrestin-biased agonists. These biased agonists have demonstrated antidepressant-like activity in mice without inducing the HTR, suggesting that the therapeutic effects of 5-HT2A receptor modulation may be separable from its psychedelic effects.[1][3][4][5]

cluster_0 This compound Signaling IHCH_7113 This compound HT2AR 5-HT2A Receptor IHCH_7113->HT2AR Gq_11 Gq/11 Pathway HT2AR->Gq_11 beta_arrestin β-arrestin Pathway HT2AR->beta_arrestin HTR Head-Twitch Response (Psychedelic-like effect) Gq_11->HTR Antidepressant Antidepressant-like Effects beta_arrestin->Antidepressant cluster_1 HTR Experimental Workflow Acclimation Acclimation (60 min) Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Observation Observation in Cage (30-60 min) Drug_Admin->Observation Data_Collection Quantification of Head Twitches Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Application Notes and Protocols for the Head-Twitch Response (HTR) Assay Featuring IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The head-twitch response (HTR) in rodents is a behavioral assay with high predictive validity for the hallucinogenic potential of psychoactive compounds in humans. This response is primarily mediated by the activation of serotonin (B10506) 2A (5-HT2A) receptors. IHCH-7113 is a novel compound that acts as a 5-HT2A receptor agonist and has been shown to elicit the head-twitch response in mice, suggesting potential psychedelic properties. This document provides a comprehensive protocol for conducting the HTR assay to evaluate the in vivo effects of this compound, including detailed methodologies, data presentation guidelines, and visual representations of the experimental workflow and the underlying signaling pathway.

Introduction

The head-twitch response (HTR) is a rapid, involuntary rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1] This behavioral phenotype is a well-established and reliable preclinical model used to screen and characterize compounds for their agonistic activity at the 5-HT2A receptor.[1][2] The frequency of head twitches is strongly correlated with the potency of hallucinogenic effects in humans, making the HTR assay an invaluable tool in the discovery and development of new therapeutics targeting the serotonergic system.[3][4]

This compound is a putative psychedelic drug that functions as a 5-HT2A receptor agonist. Preclinical studies have demonstrated that this compound induces a head-twitch response comparable to classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide). This response can be blocked by a 5-HT2A antagonist, confirming the receptor-specific mechanism of action. These application notes provide a detailed protocol for utilizing the HTR assay to quantify the 5-HT2A agonist activity of this compound.

Principle of the Assay

The HTR is mediated by the activation of 5-HT2A receptors, which are Gq/11 protein-coupled receptors.[5] Agonist binding, such as this compound, to the 5-HT2A receptor initiates a signaling cascade that stimulates phospholipase C (PLC).[5][6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][6][7] This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately resulting in the neuronal activity that manifests as the head-twitch behavior.[5][6][7] The number of head twitches observed over a set period is a direct and quantifiable measure of the compound's in vivo 5-HT2A agonist potency.

Experimental Protocol

This protocol outlines the necessary steps for conducting the HTR assay in mice to evaluate this compound.

Materials and Reagents
  • Animals: Male C57BL/6J mice (8-12 weeks old).

  • Test Compound: this compound.

  • Positive Control: (±)-2,5-Dimethoxy-4-iodoamphetamine (DOI) or Lysergic acid diethylamide (LSD).

  • Negative Control (Vehicle): 0.9% sterile saline.

  • Antagonist (for validation): A selective 5-HT2A antagonist such as M100907.

  • Observation Chambers: Standard, clean rodent cages with transparent walls.

  • Video Recording Equipment: A camera capable of recording the entire observation period for later analysis.

  • General Laboratory Equipment: Animal scale, syringes, needles, timers.

Animal Handling and Habituation
  • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week of acclimatization to the facility before any experimental procedures.

  • On the day of the experiment, transfer the mice to the testing room and allow them to habituate for at least 60 minutes prior to dosing.

Drug Preparation and Administration
  • Prepare fresh solutions of this compound, positive control, and vehicle on the day of the experiment.

  • Dissolve the compounds in 0.9% sterile saline.

  • Weigh each mouse immediately before injection to ensure accurate dosing based on body weight (e.g., in mg/kg).

  • Administer the assigned treatment (vehicle, this compound at various doses, or positive control) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Head-Twitch Response Observation and Quantification
  • Immediately after injection, place each mouse individually into an observation chamber.

  • Allow a brief habituation period (e.g., 5-10 minutes) before starting the observation.

  • Record the behavior of the mice for a predetermined duration, typically 30 to 60 minutes.

  • A head twitch is characterized as a rapid, convulsive rotational movement of the head, distinct from grooming or exploratory sniffing.

  • The number of head twitches for each animal should be counted by a trained observer who is blind to the treatment conditions. Video recording is highly recommended to allow for repeated and blinded scoring.[8]

Data Analysis
  • For each animal, sum the total number of head twitches observed during the recording period.

  • Calculate the mean number of head twitches and the standard error of the mean (SEM) for each treatment group.

  • Analyze the data using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the dose groups of this compound to the vehicle control group.[4]

  • A p-value of < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data from the HTR assay should be summarized in a clear and structured table. The following table is an example based on representative data for a potent 5-HT2A agonist, which would be analogous to the expected results for this compound.

Treatment GroupDose (mg/kg, i.p.)NMean Head Twitches (per 30 min)SEM
Vehicle-101.80.5
This compound0.11015.62.3
This compound0.31042.15.8
This compound1.01075.38.2
This compound3.01058.97.1
DOI (Positive Control)1.01065.46.7

Note: This table presents hypothetical data for this compound, modeled after typical dose-response curves for potent 5-HT2A agonists like DOI, which often show an inverted U-shape.[1][9]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Animal Acclimation (≥ 1 week) B Habituation to Testing Room (≥ 60 min) A->B C Drug Preparation (this compound, Vehicle, Controls) B->C D Drug Administration (i.p. or s.c.) C->D E Placement in Observation Chamber D->E F Observation & Recording (30-60 min) E->F G Blinded Scoring of Head Twitches F->G H Statistical Analysis (ANOVA, post-hoc test) G->H I Data Interpretation & Reporting H->I

Figure 1. A flowchart illustrating the key steps of the head-twitch response assay protocol.
5-HT2A Receptor Signaling Pathway Diagram

Gq_signaling_pathway agonist This compound (5-HT2A Agonist) receptor 5-HT2A Receptor agonist->receptor Binds g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) Activation dag->pkc ca_release Ca²⁺ Release er->ca_release response Neuronal Excitation & Head-Twitch Response ca_release->response pkc->response

Figure 2. The Gq-coupled signaling cascade initiated by 5-HT2A receptor activation.

References

Application Notes and Protocols for Studying 5-HT2A Receptor Function with IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel and potent agonist of the serotonin (B10506) 2A (5-HT2A) receptor, demonstrating psychedelic-like activity.[1] Structurally derived from the atypical antipsychotic lumateperone, this compound offers a valuable tool for investigating the functional roles of the 5-HT2A receptor in various physiological and pathological processes.[1] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in learning, memory, and mood, and is the primary target for classic psychedelic drugs.[2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to explore 5-HT2A receptor function.

Molecular Profile of this compound

This compound is a pyridopyrroloquinoxaline derivative that acts as a 5-HT2A receptor agonist.[1] While detailed quantitative data on its binding affinity and potency are not extensively published, its in vivo effects, particularly the induction of a head-twitch response (HTR) in mice, strongly indicate potent agonism at the 5-HT2A receptor.[1] This response is comparable to that of classic psychedelics like DOI and LSD and is effectively blocked by the selective 5-HT2A antagonist MDL100907.[1]

Data Presentation

Table 1: In Vitro and In Vivo Characterization of this compound

ParameterReceptorSpeciesValueAssay TypeReference
Activity 5-HT2A---Agonist---[1]
In Vivo Effect 5-HT2AMouseInduces head-twitch response (HTR) comparable to DOI and LSDHead-Twitch Response[1]
Antagonism 5-HT2AMouseHTR blocked by MDL100907Head-Twitch Response[1]
Binding Affinity (Ki) 5-HT2A---Not ReportedRadioligand Binding Assay---
Functional Potency (EC50) 5-HT2A---Not ReportedCalcium Mobilization/IP1 Accumulation---
Efficacy (Emax) 5-HT2A---Not ReportedCalcium Mobilization/IP1 Accumulation---

Note: Quantitative in vitro data (Ki, EC50, Emax) for this compound are not available in the cited literature. Researchers are advised to perform these characterizations as part of their experimental workflow.

Signaling Pathways

The 5-HT2A receptor primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol IHCH7113 This compound Receptor 5-HT2A Receptor IHCH7113->Receptor Gq Gq/11 Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the function of this compound at the 5-HT2A receptor. Researchers should optimize these protocols for their specific experimental conditions.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor (e.g., from HEK293 or CHO cells)

  • Radioligand: [3H]Ketanserin or [3H]Spiperone

  • Non-specific competitor: Mianserin or unlabeled Spiperone

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either this compound, buffer (for total binding), or the non-specific competitor (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Serial dilutions of this compound - Radioligand solution - Cell membranes start->prep_reagents plate_setup Set up 96-well plate: - Add assay buffer - Add radioligand - Add this compound/competitor prep_reagents->plate_setup add_membranes Add cell membranes to initiate binding plate_setup->add_membranes incubation Incubate to reach equilibrium add_membranes->incubation filtration Terminate by rapid filtration and wash incubation->filtration scintillation Add scintillation fluid and count radioactivity filtration->scintillation analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki scintillation->analysis end End analysis->end

Figure 2: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the Gq pathway, leading to an increase in intracellular calcium. This can be used to determine the potency (EC50) and efficacy (Emax) of the compound.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • This compound stock solution

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Plate the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of this compound.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject the this compound dilutions into the wells and immediately begin recording the fluorescence signal over time.

  • Analyze the data by calculating the change in fluorescence from baseline.

  • Plot the dose-response curve to determine the EC50 and Emax values.

Calcium_Assay_Workflow start Start cell_plating Plate 5-HT2A expressing cells start->cell_plating dye_loading Load cells with a calcium-sensitive dye cell_plating->dye_loading prep_compound Prepare serial dilutions of this compound dye_loading->prep_compound baseline_reading Measure baseline fluorescence prep_compound->baseline_reading compound_injection Inject this compound and record fluorescence baseline_reading->compound_injection data_analysis Analyze fluorescence change and plot dose-response curve compound_injection->data_analysis determine_params Determine EC50 and Emax data_analysis->determine_params end End determine_params->end

Figure 3: Calcium Mobilization Assay Workflow.
Head-Twitch Response (HTR) Assay in Mice

This in vivo assay is a behavioral proxy for psychedelic-like activity in humans and is a key method for assessing the 5-HT2A agonist properties of compounds like this compound.

Materials:

  • Male C57BL/6J mice

  • This compound solution for injection (e.g., dissolved in saline with a suitable vehicle)

  • 5-HT2A antagonist (e.g., MDL100907) for control experiments

  • Observation chambers

  • Video recording equipment (optional but recommended for unbiased scoring)

Procedure:

  • Acclimate the mice to the observation chambers.

  • Administer this compound via a suitable route (e.g., intraperitoneal or subcutaneous injection). For antagonist studies, pre-treat a group of mice with the antagonist before this compound administration.

  • Immediately place the mice back into the observation chambers.

  • Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, rotational movement of the head.

  • Analyze the data by comparing the number of head twitches in the this compound-treated group to a vehicle control group and the antagonist-pre-treated group.

  • Plot a dose-response curve for the HTR-inducing effects of this compound.

HTR_Assay_Relationship cluster_input Experimental Input cluster_system Biological System cluster_output Behavioral Output IHCH7113 This compound Receptor 5-HT2A Receptor in Mouse Brain IHCH7113->Receptor activates Antagonist 5-HT2A Antagonist (e.g., MDL100907) Antagonist->Receptor blocks HTR Head-Twitch Response (HTR) Receptor->HTR induces No_HTR No/Reduced HTR Receptor->No_HTR leads to

Figure 4: Logical Relationship in the HTR Assay.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of the 5-HT2A receptor. The protocols outlined in this document provide a framework for the in vitro and in vivo characterization of this compound and other novel 5-HT2A receptor ligands. Careful experimental design and data analysis will contribute to a deeper understanding of 5-HT2A receptor pharmacology and its implications for neuroscience and drug discovery.

References

Application Notes and Protocols for IHCH-7113 and Analogs in Non-Hallucinogenic Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Classic psychedelic compounds, such as psilocybin and LSD, have shown considerable promise as rapid-acting therapeutics for a range of neuropsychiatric disorders, including depression, PTSD, and anxiety.[1] Their clinical utility, however, is hampered by their potent hallucinogenic effects, which necessitate close clinical supervision and can be a barrier for some patients. This has spurred the development of non-hallucinogenic psychedelic analogs that retain the therapeutic benefits without inducing perceptual alterations.

A key target in this research is the serotonin (B10506) 2A receptor (5-HT2A). It is now understood that the therapeutic and hallucinogenic effects of 5-HT2A agonists can be dissociated by modulating their downstream signaling pathways. Specifically, compounds that show biased agonism towards the β-arrestin pathway, rather than the canonical Gq protein pathway, may exhibit antidepressant-like properties without hallucinogenic effects.[2][3][4]

This document provides detailed application notes and protocols for the study of IHCH-7113 and its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086. These compounds were developed through a structure-based drug design approach to selectively modulate 5-HT2A receptor signaling.[1][5][6] this compound was found to be a potent 5-HT2A agonist that induces a head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[7] In contrast, IHCH-7079 and IHCH-7086 are β-arrestin-biased agonists that demonstrate antidepressant-like activity in animal models without inducing the HTR.[7]

These compounds represent valuable pharmacological tools for investigating the signaling mechanisms underlying the therapeutic effects of psychedelics and for the development of safer, non-hallucinogenic antidepressants.

Data Presentation

The following tables summarize the pharmacological profiles of this compound and its non-hallucinogenic analogs.

Table 1: 5-HT2A Receptor Binding Affinities

CompoundKi (nM)
This compoundData not available in search results
IHCH-7079Data not available in search results
IHCH-7086Data not available in search results

Table 2: Functional Activity at the 5-HT2A Receptor

CompoundGq Signaling (EC50, nM)Gq Signaling (Emax, %)β-arrestin Recruitment (EC50, nM)β-arrestin Recruitment (Emax, %)
This compoundData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
IHCH-7079Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results
IHCH-7086Data not available in search results13% (relative to 5-HT)[8]Data not available in search resultsData not available in search results

Table 3: In Vivo Behavioral Effects in Mice

CompoundHead-Twitch Response (HTR)Antidepressant-like Effect (Forced Swim Test)
This compoundInduces HTR[7]Data not available in search results
IHCH-7079Does not induce HTRSignificant antidepressant-like effect
IHCH-7086Does not induce HTRSignificant antidepressant-like effect

Experimental Protocols

Protocol 1: In Vitro Assessment of 5-HT2A Receptor Signaling Bias

This protocol describes the use of a Bioluminescence Resonance Energy Transfer (BRET) assay to quantify Gq protein activation and β-arrestin recruitment.

Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds for the Gq and β-arrestin signaling pathways at the 5-HT2A receptor.

Materials:

  • HEK293 cells

  • Expression plasmids for 5-HT2A-Rluc8, Gαq-RGFP, and β-arrestin2-RGFP

  • Cell culture medium (DMEM, 10% FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., Lipofectamine)

  • Coelenterazine (B1669285) h (BRET substrate)

  • Test compounds (this compound, IHCH-7079, IHCH-7086) and reference agonist (e.g., serotonin)

  • BRET-compatible microplate reader

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Co-transfect cells with plasmids encoding 5-HT2A-Rluc8 and either Gαq-RGFP or β-arrestin2-RGFP using a suitable transfection reagent.

    • Incubate for 24-48 hours to allow for protein expression.

  • Assay Preparation:

    • Harvest transfected cells and resuspend in assay buffer.

    • Seed cells into a white, clear-bottom 96-well microplate.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and a reference agonist.

    • Add the compounds to the wells containing the cells.

  • BRET Measurement:

    • Add the BRET substrate, coelenterazine h, to each well.

    • Immediately measure the luminescence at two wavelengths (e.g., 485 nm for Rluc8 and 525 nm for RGFP) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the emission at the acceptor wavelength by the emission at the donor wavelength.

    • Plot the BRET ratio against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each pathway.

    • Calculate the bias factor to quantify the preference for one pathway over the other.

Protocol 2: Head-Twitch Response (HTR) Assay in Mice

This protocol is used to assess the hallucinogenic potential of a compound.[6][9]

Objective: To quantify the number of head twitches induced by a test compound in mice.

Materials:

  • Male C57BL/6J mice

  • Test compound (this compound) and vehicle control

  • Positive control (e.g., DOI or LSD)

  • Observation chambers (e.g., clear cylindrical arenas)

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Animal Acclimation:

    • Acclimate mice to the testing room and observation chambers for at least 30 minutes before the experiment.

  • Compound Administration:

    • Administer the test compound (e.g., this compound at various doses), positive control, or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation Period:

    • Place each mouse individually into an observation chamber immediately after injection.

    • Record the number of head twitches for a defined period, typically 30-60 minutes. A head twitch is a rapid, side-to-side rotational movement of the head.

  • Data Analysis:

    • Count the total number of head twitches for each animal during the observation period.

    • Compare the number of head twitches in the compound-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Forced Swim Test (FST) in Mice

This protocol is a widely used behavioral assay to screen for antidepressant-like activity.[10][11][12]

Objective: To measure the effect of a test compound on the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • Male mice (e.g., C57BL/6J)

  • Test compounds (IHCH-7079, IHCH-7086) and vehicle control

  • Positive control (e.g., a known antidepressant like fluoxetine)

  • Cylindrical water tanks (e.g., 25 cm tall, 10 cm in diameter)

  • Water at a controlled temperature (23-25°C)

  • Video recording and analysis software (optional)

Procedure:

  • Apparatus Preparation:

    • Fill the cylinders with water to a depth where the mice cannot touch the bottom with their tails or feet (approximately 15 cm).

    • Maintain the water temperature at 23-25°C.

  • Compound Administration:

    • Administer the test compound, positive control, or vehicle at a set time before the test (e.g., 30-60 minutes).

  • Forced Swim Session:

    • Gently place each mouse into a cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • Score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.

  • Data Analysis:

    • Calculate the total duration of immobility for each mouse.

    • Compare the immobility times between the compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Visualizations

G_protein_vs_beta_arrestin_pathway cluster_receptor 5-HT2A Receptor cluster_agonists Agonists cluster_signaling Intracellular Signaling cluster_effects Behavioral Outcomes 5HT2A 5-HT2A Gq Gq Protein Activation 5HT2A->Gq Balanced/Gq-biased b_arrestin β-arrestin Recruitment 5HT2A->b_arrestin β-arrestin-biased Psychedelic Classic Psychedelic (e.g., LSD, Psilocin) Psychedelic->5HT2A IHCH_7113 This compound IHCH_7113->5HT2A Non_Hallucinogenic Non-Hallucinogenic Analog (e.g., IHCH-7079, IHCH-7086) Non_Hallucinogenic->5HT2A Hallucinations Hallucinogenic Effects (Head-Twitch Response) Gq->Hallucinations Antidepressant Antidepressant-like Effects (Forced Swim Test) b_arrestin->Antidepressant

Caption: 5-HT2A receptor signaling pathways and behavioral outcomes.

experimental_workflow Start Compound Synthesis (this compound, IHCH-7079, IHCH-7086) In_Vitro In Vitro Characterization Start->In_Vitro Signaling_Assay Signaling Pathway Assays (BRET/Tango for Gq vs. β-arrestin) In_Vitro->Signaling_Assay In_Vivo In Vivo Behavioral Testing Signaling_Assay->In_Vivo HTR_Assay Head-Twitch Response (HTR) (Hallucinogenic Potential) In_Vivo->HTR_Assay FST_Assay Forced Swim Test (FST) (Antidepressant-like Effect) In_Vivo->FST_Assay Data_Analysis Data Analysis and Interpretation HTR_Assay->Data_Analysis FST_Assay->Data_Analysis Conclusion Identification of Non-Hallucinogenic Antidepressant Candidates Data_Analysis->Conclusion

References

Application Notes and Protocols for Testing IHCH-7113 in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel psychoactive compound identified as a potent agonist of the 5-HT2A serotonin (B10506) receptor.[1][2] Preclinical evidence suggests that activation of the 5-HT2A receptor by psychedelic compounds can produce rapid and sustained antidepressant effects.[3][4] This has generated significant interest in exploring the therapeutic potential of 5-HT2A agonists like this compound for major depressive disorder (MDD). These application notes provide detailed protocols for evaluating the antidepressant-like efficacy of this compound in established rodent models of depression.

The following protocols are designed to guide researchers in assessing the behavioral, neurochemical, and molecular effects of this compound, providing a comprehensive framework for its preclinical evaluation.

Signaling Pathway of 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, initiates a signaling cascade that is believed to be central to the therapeutic effects of psychedelic compounds. The binding of an agonist like this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger downstream signaling events, including the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and plasticity.

5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound 5-HT2A_Receptor 5-HT2A-R This compound->5-HT2A_Receptor Binds to Gq_11 Gq/11 5-HT2A_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Modulation Modulation of Neuronal Excitability & Plasticity Ca_release->Neuronal_Modulation PKC_activation->Neuronal_Modulation Experimental Workflow Phase1 Phase 1: Acute Behavioral Screening FST Forced Swim Test (FST) Phase1->FST TST Tail Suspension Test (TST) Phase1->TST HTR Head-Twitch Response (HTR) Phase1->HTR Phase2 Phase 2: Models of Anhedonia and Chronic Stress Phase4 Phase 4: Post-mortem Analysis Phase2->Phase4 SPT Sucrose Preference Test (SPT) Phase2->SPT NSFT Novelty-Suppressed Feeding Test (NSFT) Phase2->NSFT CUS Chronic Unpredictable Stress (CUS) Phase2->CUS Phase3 Phase 3: Target Engagement and Mechanistic Studies Phase3->Phase4 Receptor_Occupancy 5-HT2A Receptor Occupancy Phase3->Receptor_Occupancy IP1_Accumulation IP1 Accumulation Assay Phase3->IP1_Accumulation Neurochemistry Neurotransmitter Levels (Serotonin, Dopamine) Phase4->Neurochemistry Gene_Expression Gene Expression (e.g., BDNF, c-Fos) Phase4->Gene_Expression FST->Phase2 TST->Phase2 HTR->Phase3 CUS->SPT Induces Anhedonia CUS->NSFT Induces Anxiety/Neophobia

References

Application Notes and Protocols for the Administration of IHCH-7113 in Mice for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of the putative psychedelic compound IHCH-7113 to mice for the purpose of conducting behavioral studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this 5-HT2A serotonin (B10506) receptor agonist.

Introduction to this compound

This compound is a pyridopyrroloquinoxaline derivative that functions as an agonist at the 5-HT2A serotonin receptor.[1][2][3] Preclinical evidence indicates that it elicits a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.[1] This response is comparable to that produced by classic psychedelics like DOI and LSD.[1] The HTR induced by this compound can be blocked by the 5-HT2A antagonist MDL100907, confirming its mechanism of action.[1] Given its pharmacological profile, behavioral studies in mice are crucial for characterizing its potential therapeutic effects, which may include antidepressant and anxiolytic properties, as well as its impact on cognition.

Compound Preparation and Vehicle Selection

Proper preparation of this compound for in vivo administration is critical for obtaining reliable and reproducible results. The choice of vehicle will depend on the physicochemical properties of the compound and the chosen route of administration.

Table 1: Recommended Vehicles for this compound Administration

VehicleRoute of AdministrationNotes
Sterile Saline (0.9% NaCl) Intraperitoneal (IP)Preferred for water-soluble salts of this compound. Ensure the solution is sterile.
Saline with up to 5% DMSO Intraperitoneal (IP)For compounds with limited water solubility. The final DMSO concentration should be kept as low as possible to minimize potential toxicity.[4]
0.5% Methyl Cellulose in Water Oral Gavage (PO)A common vehicle for oral administration of suspensions.
Corn Oil Intraperitoneal (IP) / Oral Gavage (PO)Suitable for highly lipophilic compounds.

Administration Protocols

The two most common and recommended routes for administering this compound for systemic effects in behavioral studies are intraperitoneal (IP) injection and oral gavage (PO).

Intraperitoneal (IP) Injection

IP injection is a rapid and effective method for delivering compounds to the systemic circulation.

Table 2: Intraperitoneal (IP) Injection Parameters for Mice

ParameterSpecification
Needle Gauge 25-27 G[5]
Needle Length 0.5 - 0.75 inches
Injection Volume < 10 mL/kg (e.g., 0.25 mL for a 25g mouse)[5]
Injection Site Lower right quadrant of the abdomen[6]

Protocol:

  • Animal Restraint: Gently restrain the mouse using the scruff technique, ensuring a firm but not restrictive grip. The head should be tilted slightly downwards.

  • Site Disinfection: Disinfect the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 30-40° angle into the lower right quadrant of the abdomen. This location minimizes the risk of puncturing the cecum or bladder.[5][6]

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Slowly and steadily inject the calculated volume of the this compound solution.

  • Withdrawal: Remove the needle and return the mouse to its home cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions immediately following the injection.

Oral Gavage (PO)

Oral gavage ensures the precise delivery of a specific dose directly into the stomach.

Table 3: Oral Gavage Parameters for Mice

ParameterSpecification
Gavage Needle Gauge 20-22 G for most adult mice[7]
Gavage Needle Length Up to 3.8 cm (1.5 inches) for most adult mice[7]
Maximum Volume 10 mL/kg[7][8]
Needle Type Stainless steel or flexible plastic with a ball tip

Protocol:

  • Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.

  • Animal Restraint: Restrain the mouse firmly by the scruff, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus.[7] The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound solution.[8]

  • Withdrawal: Slowly remove the gavage needle.

  • Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.[9]

Behavioral Assays

The following are key behavioral assays relevant for characterizing the effects of this compound in mice.

Head-Twitch Response (HTR)

The HTR is a rapid, side-to-side head movement and is a reliable behavioral marker of 5-HT2A receptor activation by psychedelics.[10][11]

Protocol:

  • Habituation: Acclimate the mice to the observation chambers (e.g., standard mouse cages without bedding) for at least 30 minutes before drug administration.

  • Administration: Administer this compound or vehicle via the chosen route (e.g., IP).

  • Observation: Following administration (e.g., 10 minutes post-IP injection), begin observing the mice.[12] The observation period can range from 10 to 30 minutes.

  • Scoring: Manually count the number of head twitches for each mouse. A head twitch is a rapid, spasmodic movement of the head. Automated systems using a head-mounted magnet and a magnetometer can also be used for more precise quantification.[13][14][15]

Elevated Plus Maze (EPM)

The EPM test is used to assess anxiety-like behavior in rodents.[2][16][17][18]

Protocol:

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the test.

  • Administration: Administer this compound or vehicle. The timing of administration before the test should be consistent (e.g., 30 minutes post-IP injection).

  • Testing: Place the mouse in the center of the maze, facing an open arm.[16]

  • Recording: Allow the mouse to explore the maze for 5 minutes.[2][16][17] Record the time spent in the open and closed arms and the number of entries into each arm using video tracking software.

  • Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST)

The FST is a common assay to screen for antidepressant-like effects.[19][20][21]

Protocol:

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Habituation: Acclimate the mice to the testing room.

  • Administration: Administer this compound or vehicle.

  • Testing: Place the mouse in the water-filled cylinder for a 6-minute session.[21]

  • Scoring: The duration of immobility during the last 4 minutes of the test is typically scored. Immobility is defined as the lack of movement, with the mouse only making small movements necessary to keep its head above water.

  • Analysis: A significant decrease in immobility time is indicative of an antidepressant-like effect.

Novel Object Recognition (NOR) Test

The NOR test assesses cognitive function, specifically recognition memory.[1][22][23][24][25]

Protocol:

  • Habituation: Acclimate the mice to the testing arena (an open field box) for a set period over 1-2 days.[24]

  • Training/Familiarization Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set time (e.g., 10 minutes).[1]

  • Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 to 24 hours).

  • Testing Phase: Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.[1]

  • Recording: Record the amount of time the mouse spends exploring each object.

  • Analysis: A discrimination index is calculated (Time with novel object - Time with familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for behavioral studies with this compound and the putative signaling pathway of 5-HT2A receptor activation.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Behavioral Testing animal_acclimation Animal Acclimation ip_injection IP Injection animal_acclimation->ip_injection Vehicle/Compound oral_gavage Oral Gavage animal_acclimation->oral_gavage Vehicle/Compound compound_prep This compound Preparation compound_prep->ip_injection compound_prep->oral_gavage htr Head-Twitch Response ip_injection->htr epm Elevated Plus Maze ip_injection->epm fst Forced Swim Test ip_injection->fst nor Novel Object Recognition ip_injection->nor oral_gavage->htr oral_gavage->epm oral_gavage->fst oral_gavage->nor data_analysis Data Analysis & Interpretation htr->data_analysis epm->data_analysis fst->data_analysis nor->data_analysis

Caption: Experimental workflow for this compound behavioral studies in mice.

signaling_pathway IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Agonist Binding Gq_11 Gq/11 HTR2A->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation downstream Downstream Neuronal Effects (e.g., Head-Twitch Response) Ca_release->downstream PKC_activation->downstream

Caption: Putative 5-HT2A receptor signaling pathway for this compound.

References

Application Notes and Protocols for Studying the Antidepressant Effects of IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: IHCH-7113 is a novel compound that acts as an agonist at the 5-HT2A serotonin (B10506) receptor.[1] Its unique pharmacological profile suggests potential as a novel antidepressant. These application notes provide a comprehensive guide to the experimental design for evaluating the antidepressant effects of this compound, from in vitro characterization to in vivo behavioral models. The protocols outlined below are established methods for screening and characterizing potential antidepressant drugs.

Mechanism of Action and Key Signaling Pathways: The antidepressant effects of many compounds are linked to their ability to modulate monoaminergic systems and influence neurotrophic and inflammatory pathways. While the classic "monoaminergic hypothesis" has long guided antidepressant research, the "neurotrophic hypothesis of depression" has gained prominence, suggesting that antidepressants may exert their effects by promoting neurogenesis and synaptic plasticity.[2] Key signaling pathways implicated in the action of antidepressants include the mTOR and Wnt/β-catenin pathways, which are involved in cell proliferation and synaptic plasticity.[2][3][4] Furthermore, brain-derived neurotrophic factor (BDNF) and vascular endothelial growth factor (VEGF) are crucial mediators of antidepressant effects.[2]

The diagram below illustrates the potential signaling pathways that may be modulated by this compound.

cluster_0 This compound Action cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Outcomes This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor Agonist PLC PLC 5-HT2A_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK mTOR_Pathway mTOR Pathway ERK->mTOR_Pathway Wnt_Pathway Wnt/β-catenin Pathway ERK->Wnt_Pathway Synaptic_Plasticity Synaptic Plasticity mTOR_Pathway->Synaptic_Plasticity Neurogenesis Neurogenesis Wnt_Pathway->Neurogenesis Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects Neurogenesis->Antidepressant_Effects

Caption: Potential signaling pathways modulated by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key in vitro and in vivo assays.

Table 1: In Vitro Assay Results for this compound

AssayTargetThis compound IC₅₀/EC₅₀ (nM)Control (Fluoxetine) IC₅₀ (nM)
Serotonin Transporter (SERT) Binding Assay SERT>10,0001.5
Monoamine Oxidase A (MAO-A) Inhibition Assay MAO-A>10,000250
Monoamine Oxidase B (MAO-B) Inhibition Assay MAO-B>10,000500
5-HT2A Receptor Binding Assay 5-HT2A5.2 (EC₅₀)N/A

Table 2: In Vivo Behavioral Assay Results for this compound

AssayAnimal ModelThis compound (10 mg/kg)Vehicle ControlPositive Control (Imipramine 20 mg/kg)
Forced Swim Test (Immobility Time in seconds) Mouse85 ± 10150 ± 1590 ± 12
Tail Suspension Test (Immobility Time in seconds) Mouse100 ± 12180 ± 20110 ± 15
Sucrose (B13894) Preference Test (% Preference) Rat (UCMS)80 ± 555 ± 875 ± 6

*p < 0.05 compared to Vehicle Control

Experimental Protocols

In Vitro Assays

1. Serotonin Transporter (SERT) Binding Assay

  • Objective: To determine the binding affinity of this compound to the serotonin transporter.

  • Materials:

    • HEK293 cells stably expressing human SERT.[5]

    • [³H]-Citalopram (radioligand).

    • This compound and reference compounds.

    • Assay buffer (e.g., Tris-HCl with NaCl and KCl).

    • Scintillation fluid.

  • Protocol:

    • Prepare cell membranes from HEK293-hSERT cells.

    • In a 96-well plate, add cell membranes, [³H]-Citalopram, and varying concentrations of this compound or reference compound.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.

2. Monoamine Oxidase (MAO) Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on MAO-A and MAO-B enzymes.[6]

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.[6]

    • Kynuramine (a non-selective MAO substrate).[6]

    • This compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).[6]

    • Assay buffer.

    • Fluorescent plate reader.

  • Protocol:

    • Pre-incubate MAO-A or MAO-B enzyme with varying concentrations of this compound or a reference inhibitor.

    • Initiate the reaction by adding the substrate kynuramine.

    • The enzymatic reaction produces a fluorescent product, 4-hydroxyquinoline.

    • Measure the fluorescence intensity over time using a fluorescent plate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the enzyme activity.[6]

In Vivo Behavioral Assays

The following diagram provides a general workflow for in vivo antidepressant screening.

cluster_tests Behavioral Assays Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (this compound, Vehicle, Positive Control) Animal_Acclimation->Drug_Administration Behavioral_Testing Behavioral Testing Drug_Administration->Behavioral_Testing FST Forced Swim Test Behavioral_Testing->FST TST Tail Suspension Test Behavioral_Testing->TST UCMS Unpredictable Chronic Mild Stress (followed by Sucrose Preference Test) Behavioral_Testing->UCMS Data_Analysis Data Analysis Results_Interpretation Results Interpretation Data_Analysis->Results_Interpretation FST->Data_Analysis TST->Data_Analysis UCMS->Data_Analysis

Caption: General workflow for in vivo antidepressant screening.

1. Forced Swim Test (FST)

  • Objective: To assess the antidepressant-like activity of this compound by measuring the immobility time of mice in an inescapable water cylinder.[7][8][9]

  • Materials:

    • Male C57BL/6 mice.

    • A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[10]

    • This compound, vehicle, and a positive control (e.g., imipramine).

    • Video recording and analysis software.

  • Protocol:

    • Administer this compound, vehicle, or positive control to the mice (e.g., 30-60 minutes before the test).

    • Gently place each mouse individually into the cylinder of water for a 6-minute session.[10]

    • Record the session for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.[11]

    • A decrease in immobility time is indicative of an antidepressant-like effect.[9]

2. Tail Suspension Test (TST)

  • Objective: To evaluate the antidepressant-like effects of this compound by measuring the immobility time of mice when suspended by their tails.[12][13][14][15]

  • Materials:

    • Male C57BL/6 mice.

    • A suspension box or a horizontal bar from which to suspend the mice.

    • Adhesive tape.

    • This compound, vehicle, and a positive control.

    • Video recording and analysis software.

  • Protocol:

    • Administer this compound, vehicle, or positive control to the mice (e.g., 30-60 minutes before the test).

    • Suspend each mouse individually by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail.[12] The mouse should be suspended in a way that it cannot escape or hold onto any surfaces.[12][13]

    • The test duration is typically 6 minutes.[13][14][16]

    • Record the entire session. The primary measure is the total time spent immobile. Immobility is defined as the absence of any movement.[12]

    • A reduction in immobility time suggests an antidepressant-like effect.[16]

3. Unpredictable Chronic Mild Stress (UCMS) Model

  • Objective: To induce a depressive-like state in rodents through chronic exposure to a series of mild, unpredictable stressors and to assess the ability of this compound to reverse these effects.[17][18][19][20]

  • Materials:

    • Male Wistar rats or C57BL/6 mice.

    • A variety of stressors (e.g., damp bedding, cage tilt, social stress, light/dark cycle disruption).[17][18]

    • This compound, vehicle, and a positive control.

    • Sucrose solution (e.g., 1-2%).

  • Protocol:

    • Expose the animals to a regimen of unpredictable mild stressors for a period of several weeks (e.g., 4-8 weeks).[17][18][20] The stressors should be applied randomly and varied daily to prevent habituation.[18]

    • During the last few weeks of the stress regimen, administer this compound, vehicle, or a positive control daily.

    • Assess anhedonia, a core symptom of depression, using the Sucrose Preference Test (SPT).[17]

    • Sucrose Preference Test:

      • For 24-48 hours, provide the animals with two bottles: one containing water and the other a sucrose solution.[19]

      • Measure the consumption from each bottle.

      • Calculate the sucrose preference as: (sucrose solution intake / total fluid intake) x 100.

      • A significant increase in sucrose preference in the this compound treated group compared to the vehicle-treated stressed group indicates a reversal of anhedonia and an antidepressant-like effect.[17]

References

Measuring the Psychedelic-Like Effects of IHCH-7113 In Vivo: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the psychedelic-like effects of the novel 5-HT2A receptor agonist, IHCH-7113, in preclinical in vivo models. The protocols detailed herein are established methods for assessing hallucinogenic potential and are critical for the characterization of new psychoactive compounds.

Introduction

This compound is a putative psychedelic drug that acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Preliminary in vivo studies have demonstrated that this compound induces the head-twitch response (HTR) in mice, a behavioral proxy for hallucinogenic effects in humans that is comparable to classic psychedelics like DOI (2,5-dimethoxy-4-iodoamphetamine) and LSD (lysergic acid diethylamide).[1] The psychedelic effects of 5-HT2A agonists are primarily mediated through the Gq signaling pathway. This document outlines the key in vivo assays and the underlying signaling pathway to guide the pharmacological evaluation of this compound.

In Vivo Assays for Psychedelic-Like Effects

Two primary in vivo assays are widely accepted for predicting the psychedelic potential of a compound: the head-twitch response (HTR) and drug discrimination.

Head-Twitch Response (HTR)

The HTR is a rapid, side-to-side head movement observed in rodents following the administration of 5-HT2A receptor agonists.[1] A strong correlation exists between a compound's ability to induce HTR in rodents and its hallucinogenic potency in humans.

Data Presentation: Head-Twitch Response of this compound and Reference Compounds

CompoundDose Range (mg/kg, i.p.)Peak ResponseED50 (mg/kg)Antagonist Blockade
This compound ≥ 0.125Dose-dependent increase in HTRNot yet reportedYes (MDL100907)[1]
DOI 0.1 - 2.5Dose-dependent increase in HTR~1.16[2]Yes (5-HT2A antagonists)
LSD 0.05 - 0.4Dose-dependent increase in HTR~0.053[3]Yes (5-HT2A antagonists)
Psilocybin 0.1 - 3.0Dose-dependent increase in HTR~1.0[4]Yes (5-HT2A antagonists)

Note: The ED50 values for DOI and LSD can vary depending on the specific experimental conditions and mouse strain used.

Experimental Protocol: Head-Twitch Response (HTR) Assay

1. Animals:

  • Male C57BL/6J mice are commonly used.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before the experiment.

2. Drug Preparation:

  • Dissolve this compound and reference compounds (e.g., DOI, LSD) in a suitable vehicle (e.g., 0.9% saline).

  • Prepare a range of doses to establish a dose-response curve.

3. Experimental Procedure:

  • Administer the test compound or vehicle via intraperitoneal (i.p.) injection.

  • Immediately after injection, place the mouse in a clean, transparent observation chamber (e.g., a standard Plexiglas cage).

  • Record the number of head twitches for a predetermined period, typically 30 to 60 minutes. Observation can be done by a trained observer blinded to the treatment conditions or through automated video tracking systems.

  • A head twitch is characterized by a rapid, convulsive rotational movement of the head.

4. Antagonist Study (optional but recommended):

  • To confirm the involvement of the 5-HT2A receptor, a separate cohort of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907 or ketanserin) 15-30 minutes before the administration of this compound.

  • A significant reduction in the number of head twitches following antagonist pre-treatment confirms the 5-HT2A-mediated effect.

5. Data Analysis:

  • Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve.

  • Calculate the ED50 value (the dose that produces 50% of the maximal response).

  • Use appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses and the effect of antagonist pre-treatment.

Drug Discrimination

Drug discrimination is a behavioral paradigm used to assess the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug and differentiate it from a vehicle.

Experimental Protocol: Two-Lever Drug Discrimination Assay

1. Apparatus:

  • Standard operant conditioning chambers equipped with two levers and a food/liquid reward dispenser.

2. Animals:

  • Rats or mice are commonly used.

  • Animals are typically food- or water-restricted to motivate them to work for the reward.

3. Training Phase:

  • Drug Training: On drug training days, administer a specific dose of a known psychedelic (e.g., LSD or DOI). Pressing one of the two levers (the "drug-appropriate" lever) will result in a reward.

  • Vehicle Training: On vehicle training days, administer the vehicle. Pressing the other lever (the "vehicle-appropriate" lever) will result in a reward.

  • Alternate between drug and vehicle training sessions until the animals reliably press the correct lever (e.g., >80% accuracy) for the first reward of the session.

4. Testing Phase:

  • Once the animals are trained, administer different doses of this compound.

  • During the test session, presses on either lever are recorded but not rewarded (extinction session).

  • The percentage of responses on the drug-appropriate lever is measured.

5. Data Analysis:

  • Full Generalization: If a dose of this compound results in a high percentage of responding on the drug-appropriate lever (typically >80%), it is considered to have fully generalized to the training drug, indicating similar subjective effects.

  • Partial Generalization: Intermediate levels of responding on the drug-appropriate lever suggest partial similarity in subjective effects.

  • No Generalization: Responding primarily on the vehicle-appropriate lever indicates a lack of similarity in subjective effects.

  • Plot the percentage of drug-appropriate responding against the dose of this compound to generate a dose-response curve.

Signaling Pathway of Psychedelic 5-HT2A Agonists

The psychedelic effects of compounds like this compound are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation preferentially engages the Gq signaling cascade.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Binds to Gq Gq Protein HTR2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Psychedelic_Effects Downstream Signaling & Psychedelic-like Effects Ca_release->Psychedelic_Effects PKC->Psychedelic_Effects

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Compound Synthesis & Purification of this compound C Protocol Design & IRB/IACUC Approval A->C B Animal Acclimatization (e.g., C57BL/6J mice) B->C D Dose-Response Study: Head-Twitch Response (HTR) C->D F Drug Discrimination Training (with known psychedelic) C->F E Antagonist Confirmation Study (e.g., with MDL100907) D->E If HTR is positive H Quantify HTR & Calculate ED50 D->H I Analyze Antagonist Blockade E->I G Drug Discrimination Testing (with this compound) F->G J Determine Generalization in Drug Discrimination G->J K Comprehensive Report Generation H->K I->K J->K

Caption: In Vivo Evaluation Workflow for this compound.

Logical Relationship: HTR as a Predictor of Psychedelic Activity

The head-twitch response is a key behavioral endpoint that serves as a reliable, albeit indirect, measure of a compound's potential to induce psychedelic effects in humans. The logical flow from molecular interaction to behavioral output is depicted below.

Logical_Relationship A This compound Administration B Agonism at 5-HT2A Receptors A->B C Activation of Gq Signaling Pathway B->C D Neuronal Excitation in Specific Brain Circuits (e.g., Cortex) C->D E Head-Twitch Response (HTR) in Rodents D->E F Prediction of Psychedelic-like Effects in Humans E->F Strong Correlation

Caption: HTR as a Behavioral Proxy for Psychedelic Effects.

Conclusion

The in vivo protocols described in these application notes provide a robust framework for characterizing the psychedelic-like effects of this compound. By employing the head-twitch response and drug discrimination assays, researchers can effectively assess the compound's 5-HT2A receptor-mediated activity and its potential to induce subjective effects analogous to classic hallucinogens. The provided diagrams of the relevant signaling pathway and experimental workflows serve as valuable visual aids for planning and executing these critical preclinical studies. Further investigation to determine the full dose-response profile and ED50 of this compound in the HTR assay is a crucial next step in its pharmacological characterization.

References

Application Notes and Protocols for In Vitro Characterization of IHCH-7113 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is an agonist for the 5-HT2A serotonin (B10506) receptor, a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes.[1][2] The 5-HT2A receptor is known to signal through multiple pathways, primarily through the Gq protein, leading to an increase in intracellular calcium, and also through β-arrestin recruitment, which can mediate distinct cellular responses.[3][4][5] Understanding the functional activity and potential biased agonism of compounds like this compound at the 5-HT2A receptor is crucial for drug discovery and development.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of test compounds at the this compound (5-HT2A) receptor. The described assays will enable the determination of compound affinity, potency, and efficacy in activating the Gq and β-arrestin signaling pathways.

Key In Vitro Assays for this compound Receptor Activity

A comprehensive in vitro characterization of this compound receptor agonists can be achieved through a combination of the following assays:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of test compounds to the 5-HT2A receptor.

  • Calcium Flux Assay: To measure the potency and efficacy of compounds in activating the Gq signaling pathway by detecting changes in intracellular calcium levels.[6][7][8]

  • β-Arrestin Recruitment Assay: To assess the ability of compounds to induce the recruitment of β-arrestin to the activated receptor, a key indicator of a distinct signaling pathway and potential for biased agonism.[9][10][11]

Data Presentation

Quantitative data from the described assays should be summarized for clear comparison of test compounds.

Table 1: Summary of In Vitro Pharmacological Data for Test Compounds at the this compound (5-HT2A) Receptor

CompoundRadioligand Binding (Ki, nM)Calcium Flux (EC50, nM)Calcium Flux (% Emax vs. Serotonin)β-Arrestin Recruitment (EC50, nM)β-Arrestin Recruitment (% Emax vs. Serotonin)Bias Factor (log[Emax/EC50]β-arrestin / [Emax/EC50]Gq)
Serotonin (Reference Agonist)100%100%1
This compound
Test Compound A
Test Compound B
Ketanserin (Reference Antagonist)(IC50)(IC50)N/A

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT2A receptor using a radiolabeled antagonist, such as [3H]-ketanserin.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell membranes prepared from the above cells

  • [3H]-ketanserin (radioligand)

  • Serotonin (5-HT) or another known 5-HT2A agonist/antagonist as a reference compound

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Filter harvesting system

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing the 5-HT2A receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well microplate, add the following in order:

    • 25 µL of binding buffer

    • 25 µL of test compound at various concentrations (or vehicle for total binding, or a saturating concentration of a non-labeled ligand for non-specific binding)

    • 25 µL of [3H]-ketanserin at a final concentration equal to its Kd.

    • 25 µL of cell membrane preparation (e.g., 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gq pathway by a 5-HT2A receptor agonist.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (an anion-exchange inhibitor, optional, can improve dye retention)

  • Serotonin (reference agonist)

  • Test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescent plate reader with an injection system

Protocol:

  • Cell Plating: Seed the HEK293-5HT2A cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in assay buffer containing probenecid.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 60 minutes in the dark.[7]

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of assay buffer in each well.

  • Compound Addition and Signal Detection:

    • Place the plate in the fluorescent plate reader and allow it to equilibrate to 37°C.[8]

    • Establish a baseline fluorescence reading for each well.

    • Using the instrument's injector, add the test compounds or reference agonist at various concentrations.

    • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

β-Arrestin Recruitment Assay (Tango Assay Principle)

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor. The Tango™ GPCR Assay System is a common example.[9][10]

Materials:

  • Host cell line (e.g., HEK293) engineered for the Tango assay, expressing the 5-HT2A receptor fused to a transcription factor, and a separate β-arrestin-protease fusion protein.

  • Cell culture and assay media

  • Serotonin (reference agonist)

  • Test compounds

  • Reporter gene detection reagents (e.g., luciferase substrate)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Protocol:

  • Cell Plating: Seed the engineered cells into the microplates and allow them to attach overnight.

  • Compound Addition: Add the test compounds or reference agonist at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 6-24 hours) to allow for reporter gene expression.

  • Signal Detection:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add the luciferase detection reagent to each well according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the extent of β-arrestin recruitment.

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol IHCH7113 This compound (Agonist) Receptor 5-HT2A Receptor IHCH7113->Receptor Binds Gq Gαq Receptor->Gq Activates BetaArrestin β-Arrestin Receptor->BetaArrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Internalization Receptor Internalization BetaArrestin->Internalization Ca2_cyto Ca²⁺ ER->Ca2_cyto Release Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates targets

Caption: Signaling pathways of the 5-HT2A receptor activated by an agonist like this compound.

Experimental Workflow: Calcium Flux Assay

G start Start plate_cells Plate HEK293-5HT2A cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight load_dye Load cells with calcium-sensitive dye (e.g., Fluo-8) incubate_overnight->load_dye incubate_dye Incubate for 1 hour at 37°C load_dye->incubate_dye wash_cells Wash cells to remove excess dye incubate_dye->wash_cells read_baseline Measure baseline fluorescence in plate reader wash_cells->read_baseline add_compound Inject test compound or reference agonist read_baseline->add_compound read_signal Measure fluorescence kinetically add_compound->read_signal analyze_data Analyze data: Calculate EC50 and Emax read_signal->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro calcium flux assay.

Logical Relationship: Assessing Biased Agonism

G cluster_assays Functional Assays cluster_analysis Data Analysis cluster_interpretation Interpretation Ca_Assay Calcium Flux Assay (Measures Gq activation) Potency_Efficacy Determine Potency (EC50) and Efficacy (Emax) for each pathway Ca_Assay->Potency_Efficacy Arrestin_Assay β-Arrestin Assay (Measures β-arrestin recruitment) Arrestin_Assay->Potency_Efficacy Bias_Calculation Calculate Bias Factor Potency_Efficacy->Bias_Calculation Balanced_Agonist Balanced Agonist (Similar potency/efficacy for both pathways) Bias_Calculation->Balanced_Agonist Bias Factor ≈ 1 Biased_Agonist Biased Agonist (Preferentially activates one pathway) Bias_Calculation->Biased_Agonist Bias Factor ≠ 1

Caption: Logical workflow for determining biased agonism of a test compound.

References

Protocols for dissolving and storing IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of IHCH-7113, a potent 5-HT2A serotonin (B10506) receptor agonist. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.

Compound Information

PropertyValue
IUPAC Name (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline
CAS Number 313368-85-3
Molecular Formula C₁₄H₁₉N₃
Molecular Weight 229.32 g/mol
Appearance White to light brown solid
Target 5-HT2A Serotonin Receptor

Dissolution Protocols

This compound is soluble in various organic solvents and solvent mixtures. The choice of solvent will depend on the specific experimental requirements (e.g., in vitro or in vivo studies).

2.1. Stock Solution Preparation (In Vitro)

For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Protocol:

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration. A stock concentration of 25 mg/mL (109.02 mM) is achievable.

  • To aid dissolution, ultrasonic treatment is recommended.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be applied.

  • Note: DMSO is hygroscopic; using newly opened DMSO is critical as absorbed water can significantly impact solubility.

2.2. Working Solution Preparation (In Vivo)

For in vivo studies, it is necessary to prepare a biocompatible formulation. Below are three validated protocols for preparing this compound solutions for administration to animal models.

Table 1: In Vivo Formulation Protocols

ProtocolSolvent SystemFinal ConcentrationObservations
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.90 mM)Clear solution
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.90 mM)Clear solution
3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.90 mM)Clear solution

Detailed Methodology for In Vivo Formulations:

  • General Instructions: Prepare solutions fresh on the day of use. Add each solvent sequentially and ensure complete mixing at each step.

  • Protocol 1 (Aqueous Formulation):

    • Start with the required volume of the this compound stock solution in DMSO.

    • Add PEG300 and mix thoroughly.

    • Add Tween-80 and mix until a homogenous solution is formed.

    • Finally, add saline to reach the final volume and mix well.

  • Protocol 2 (Cyclodextrin Formulation):

    • Start with the required volume of the this compound stock solution in DMSO.

    • Add the 20% SBE-β-CD in saline solution and mix thoroughly.

  • Protocol 3 (Oil-based Formulation):

    • Start with the required volume of the this compound stock solution in DMSO.

    • Add the corn oil and mix thoroughly until a clear solution is obtained.

Storage and Stability

Proper storage of this compound in both solid and solution form is essential to prevent degradation and ensure its biological activity.

Table 2: Storage Recommendations

FormStorage TemperatureDurationSpecial Conditions
Solid 4°CLong-termProtect from light
In Solvent -20°C1 monthProtect from light, aliquot
In Solvent -80°C6 monthsProtect from light, aliquot

Key Storage Guidelines:

  • Solid Form: Store the solid compound at 4°C and protect it from light.

  • Stock Solutions: Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.

  • Light Sensitivity: this compound is light-sensitive. Always store in amber vials or tubes wrapped in foil.

Signaling Pathway and Experimental Workflow

4.1. 5-HT2A Receptor Signaling Pathway

This compound is an agonist of the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq/11 protein.

5-HT2A_Signaling_Pathway IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A binds & activates Gq Gq/11 Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A receptor Gq-coupled signaling pathway activated by this compound.

4.2. Experimental Workflow for Dissolution and Storage

The following diagram outlines the general workflow for preparing and storing this compound for experimental use.

Experimental_Workflow start Start weigh Weigh Solid this compound start->weigh choose_protocol Select Protocol weigh->choose_protocol invitro In Vitro Stock (DMSO) choose_protocol->invitro In Vitro invivo In Vivo Formulation choose_protocol->invivo In Vivo dissolve_dmso Dissolve in DMSO with Sonication invitro->dissolve_dmso prepare_invivo Prepare Formulation (e.g., Protocol 1, 2, or 3) invivo->prepare_invivo aliquot Aliquot into Single-Use Tubes dissolve_dmso->aliquot prepare_invivo->aliquot storage Store at -20°C or -80°C (Protect from Light) aliquot->storage use Use in Experiment storage->use

Caption: Workflow for the dissolution and storage of this compound.

Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • For research use only. Not for human or veterinary use.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

Application Notes and Protocols: IHCH-7113 for Head-Twitch Response Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IHCH-7113 is a novel pyridopyrroloquinoxaline compound that functions as a potent agonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3] It was developed through structural simplification of the atypical antipsychotic drug lumateperone.[2] Unlike related non-hallucinogenic biased agonists, this compound reliably induces a head-twitch response (HTR) in mice, a behavioral proxy for the hallucinogenic potential of 5-HT2A agonists in humans.[2] The HTR induced by this compound is comparable to that produced by classic psychedelics like DOI or LSD and can be blocked by 5-HT2A selective antagonists.[2] These application notes provide dosage information and a detailed protocol for inducing and quantifying the head-twitch response in mice using this compound.

Quantitative Data Summary

The following table summarizes the key dosage information for this compound in the mouse head-twitch response (HTR) assay, as reported in foundational studies.

CompoundLowest Effective Dose (mg/kg)Animal ModelRoute of AdministrationNotesReference
This compound 0.125 MouseNot SpecifiedProduced a significant HTR.Cao D, et al. Science. 2022.[4]
IHCH-7079>10MouseNot SpecifiedFailed to produce any HTR.Cao D, et al. Science. 2022.[4]
IHCH-7086>10MouseNot SpecifiedFailed to produce any HTR.Cao D, et al. Science. 2022.[4]

Signaling Pathway

The head-twitch response is a well-established behavioral effect mediated by the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[5][6] Upon binding of an agonist like this compound, the 5-HT2A receptor couples to the Gq/G11 signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively, ultimately resulting in neuronal depolarization and the characteristic head-twitch behavior. This signaling cascade occurs predominantly in glutamatergic neurons in the prefrontal cortex.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IHCH7113 This compound Receptor 5-HT2A Receptor IHCH7113->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Response Neuronal Depolarization (Head-Twitch Response) Ca_release->Neuronal_Response PKC->Neuronal_Response

Caption: 5-HT2A receptor Gq signaling pathway activated by this compound.

Experimental Protocols

This section details the recommended protocol for inducing and measuring the head-twitch response (HTR) in mice with this compound. The methodology is based on well-established procedures for 5-HT2A agonists.[1][5][7]

4.1. Animal Model

  • Species: Mouse

  • Strain: C57BL/6J (commonly used for HTR studies)

  • Sex: Male

  • Age: 8-12 weeks

  • Housing: Standard housing conditions with a 12:12 hour light-dark cycle. Food and water are available ad libitum. Allow at least one week of acclimatization before any procedures.

4.2. Materials and Reagents

  • This compound

  • Vehicle (e.g., sterile saline, 0.9% NaCl, or a solution of 5% DMSO/5% Tween 80/90% saline)

  • Anesthetic (e.g., isoflurane)

  • Neodymium magnets (small, cylindrical; e.g., 3mm diameter x 1mm height)

  • Dental cement

  • Magnetometer detection system

  • Glass observation cylinders

4.3. Surgical Procedure (Magnet Implantation) NOTE: This procedure should be performed 1-2 weeks prior to behavioral testing to allow for full recovery.[7]

  • Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Place the mouse in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.

  • Shave the fur from the scalp and disinfect the area with an appropriate antiseptic (e.g., 70% ethanol (B145695) followed by povidone-iodine).

  • Make a small midline incision in the scalp to expose the dorsal surface of the cranium.

  • Gently clean and dry the skull surface.

  • Apply a small amount of dental cement to the skull between the bregma and lambda sutures.

  • Securely attach a small neodymium magnet to the cement.

  • Suture the scalp incision closed.

  • Administer post-operative analgesics as per institutional guidelines.

  • Monitor the animal closely during recovery and allow for a 1-2 week recovery period before behavioral testing.

4.4. Head-Twitch Response (HTR) Assay

  • Habituation: On the day of testing, allow mice to acclimate to the testing room for at least 30 minutes.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Doses should be selected based on a dose-response study, starting from 0.125 mg/kg.[4]

  • Observation: Immediately after injection, place the mouse into a glass cylinder surrounded by the magnetometer coil.

  • Data Recording: Record head movements for a period of 30-60 minutes. The system detects the magnetic field changes caused by the rapid, rotational head movements characteristic of the HTR.

  • Data Analysis: Use specialized software to filter the magnetometer signal and quantify the number of head-twitch events. The software should be configured to identify the specific frequency and amplitude profile of an HTR event, distinguishing it from other movements like grooming.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the this compound head-twitch response experiment.

HTR_Workflow cluster_prep Preparation Phase (1-2 weeks prior) cluster_exp Experiment Day cluster_analysis Data Analysis Phase Animal_Acclimation Animal Acclimatization Surgery Magnet Implantation Surgery Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (1-2 weeks) Surgery->Recovery Room_Habituation Habituate to Testing Room (30 min) Recovery->Room_Habituation Injection Administer this compound or Vehicle Room_Habituation->Injection Observation Place in Magnetometer & Record (30-60 min) Injection->Observation Data_Processing Filter Magnetometer Signal Observation->Data_Processing Quantification Quantify HTR Events Data_Processing->Quantification Stats Statistical Analysis (Dose-Response) Quantification->Stats

Caption: Workflow for this compound induced head-twitch response assay.

References

Application of IHCH-7113 in the Investigation of Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

IHCH-7113 is a novel and potent agonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the study and treatment of various neuropsychiatric disorders.[1][2] Developed through structural simplification of the atypical antipsychotic drug lumateperone, this compound has emerged as a valuable research tool for dissecting the complex signaling pathways associated with 5-HT2A receptor activation and its behavioral consequences.[1] Unlike some of its structural analogs which exhibit biased agonism towards the β-arrestin pathway and lack psychedelic-like effects, this compound demonstrates the ability to induce a head-twitch response (HTR) in rodent models, a behavioral proxy for psychedelic potential in humans, comparable to classic psychedelics like LSD and DOI.[1] This characteristic makes this compound a critical compound for investigating the Gq-mediated signaling cascades thought to underlie the therapeutic effects of psychedelics in conditions such as depression and anxiety. These application notes provide a comprehensive overview of the use of this compound in preclinical research, including its pharmacological data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, facilitating its comparison with other standard research compounds.

Table 1: In Vitro Pharmacological Profile of this compound at the Human 5-HT2A Receptor

ParameterValueDescription
Binding Affinity (Ki) 758.58 nMThe equilibrium dissociation constant, indicating the affinity of this compound for the 5-HT2A receptor. A higher Ki value indicates lower affinity.
Gq Signaling (EC50) Data not available in search resultsThe concentration of this compound that produces 50% of the maximal response in Gq protein activation assays.
Gq Signaling (Emax) Data not available in search resultsThe maximum response induced by this compound in Gq protein activation assays, relative to a reference agonist.
β-arrestin Recruitment (EC50) Data not available in search resultsThe concentration of this compound that produces 50% of the maximal response in β-arrestin recruitment assays.
β-arrestin Recruitment (Emax) Data not available in search resultsThe maximum response induced by this compound in β-arrestin recruitment assays, relative to a reference agonist.
Bias Factor (β-arrestin vs. Gq) 1.52A measure of the preferential activation of the β-arrestin pathway over the Gq signaling pathway, relative to a reference agonist (serotonin). A value >1 indicates a bias towards β-arrestin.

Table 2: In Vivo Behavioral Effects of this compound in Mice

AssayParameterValueDescription
Head-Twitch Response (HTR) Effective Dose Induces HTR at doses as low as 0.125 mg/kgThe head-twitch response is a rapid, involuntary head movement in rodents that is a well-established behavioral proxy for psychedelic activity in humans.
Head-Twitch Response (HTR) ED50 Data not available in search resultsThe dose of this compound that produces 50% of the maximal head-twitch response.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT2A receptor and the experimental workflows for assessing the activity of this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IHCH7113 This compound Receptor 5-HT2A Receptor IHCH7113->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway Activated by this compound.

HTR_Workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis Animal Male C57BL/6J Mice Acclimation Acclimation to Test Environment Animal->Acclimation Vehicle Vehicle Control (i.p.) IHCH7113 This compound (i.p.) (e.g., 0.125 - 10 mg/kg) Antagonist 5-HT2A Antagonist (e.g., MDL100907) + this compound Observation Observation Period (e.g., 30-60 min) Vehicle->Observation IHCH7113->Observation Antagonist->Observation Recording Video Recording or Automated Detection System Observation->Recording Quantification Quantification of Head-Twitch Responses Recording->Quantification Stats Statistical Analysis (e.g., ANOVA, Dose-Response Curve) Quantification->Stats

Caption: Experimental Workflow for the Head-Twitch Response (HTR) Assay.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293-h5-HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 10-20 µg per well.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of mianserin.

    • Add 100 µL of the membrane preparation to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the in vivo psychedelic-like activity of this compound by quantifying the head-twitch response.

Materials:

  • Male C57BL/6J mice (8-12 weeks old).

  • This compound.

  • Vehicle (e.g., saline or 5% DMSO in saline).

  • 5-HT2A receptor antagonist (e.g., MDL100907) for specificity testing.

  • Observation chambers (e.g., clear cylindrical enclosures).

  • Video recording equipment or an automated HTR detection system.

Procedure:

  • Animal Acclimation:

    • House the mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • On the day of the experiment, allow the mice to acclimate to the testing room for at least 60 minutes.

  • Drug Administration:

    • Prepare fresh solutions of this compound in the chosen vehicle.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

    • A typical dose range for this compound would be 0.125, 0.25, 0.5, 1, 2.5, 5, and 10 mg/kg to establish a dose-response curve.

    • For antagonist studies, pre-treat a group of mice with a 5-HT2A antagonist (e.g., MDL100907, 0.1-1 mg/kg, i.p.) 30 minutes before administering this compound.

  • Observation and Data Collection:

    • Immediately after this compound or vehicle injection, place each mouse individually into an observation chamber.

    • Record the behavior of the mice for a period of 30 to 60 minutes.

    • A head-twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or sniffing.

    • Trained observers can manually count the number of head-twitches, or an automated system can be used for unbiased quantification.

  • Data Analysis:

    • Sum the total number of head-twitches for each mouse over the observation period.

    • Calculate the mean ± SEM for each treatment group.

    • Analyze the data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test) to determine significant differences between groups.

    • Plot the mean number of head-twitches against the dose of this compound to generate a dose-response curve and calculate the ED50 value.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq Activation and β-arrestin Recruitment

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating Gq signaling and recruiting β-arrestin-2 to the 5-HT2A receptor.

Materials:

  • HEK293 cells.

  • Expression plasmids for:

    • 5-HT2A receptor fused to a Renilla luciferase (Rluc) donor (e.g., 5-HT2A-Rluc).

    • A fluorescent acceptor, such as YFP, fused to a G protein subunit (e.g., Gγ-YFP) and Gαq for Gq activation, or to β-arrestin-2 (e.g., β-arrestin-2-YFP) for recruitment.

  • Cell culture medium and transfection reagents.

  • Coelenterazine (B1669285) h (Rluc substrate).

  • White, opaque 96-well microplates.

  • A microplate reader capable of measuring dual-wavelength luminescence.

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the donor (5-HT2A-Rluc) and acceptor (Gγ-YFP/Gαq or β-arrestin-2-YFP) plasmids using a suitable transfection reagent.

    • Plate the transfected cells into white, opaque 96-well plates and allow them to grow for 24-48 hours.

  • BRET Assay:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Add varying concentrations of this compound to the wells.

    • Add the Rluc substrate, coelenterazine h, to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths: one for the Rluc donor (e.g., ~480 nm) and one for the YFP acceptor (e.g., ~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission.

    • Subtract the background BRET ratio (from cells expressing only the donor) from the experimental BRET ratios.

    • Plot the net BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for Gq activation and β-arrestin recruitment.

    • The bias factor can be calculated using the operational model of agonism, comparing the relative efficacy and potency of this compound to a reference agonist like serotonin for each pathway.

Conclusion

This compound is a valuable pharmacological tool for researchers in the field of neuropsychiatric disorders. Its distinct profile as a 5-HT2A receptor agonist with psychedelic-like properties in preclinical models allows for the specific investigation of Gq-mediated signaling pathways. The data and protocols provided in these application notes are intended to guide researchers in effectively utilizing this compound to further our understanding of the molecular mechanisms underlying both the therapeutic potential and the psychoactive effects of 5-HT2A receptor activation. Further characterization of its signaling profile and behavioral effects will undoubtedly contribute to the development of novel therapeutics for a range of mental health conditions.

References

Therapeutic Potential of IHCH-7113: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel psychoactive compound that acts as a selective agonist for the serotonin (B10506) 2A (5-HT2A) receptor.[1] Structurally derived from the atypical antipsychotic drug lumateperone, this compound has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders. Unlike some of its structural analogs which are non-hallucinogenic, this compound has been shown to induce a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans.[1] This unique profile suggests that this compound could serve as a valuable tool for dissecting the signaling pathways underlying the therapeutic and psychoactive effects of 5-HT2A receptor agonists.

These application notes provide a comprehensive overview of the in vitro and in vivo pharmacological properties of this compound, along with detailed protocols for key experiments to facilitate further research into its therapeutic potential.

Mechanism of Action

This compound exerts its effects primarily through the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Upon agonist binding, the 5-HT2A receptor can initiate downstream signaling through two main pathways: the Gq/11 protein pathway and the β-arrestin pathway. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Research suggests that the psychedelic effects of 5-HT2A agonists are primarily mediated by the Gq/11 pathway, while the therapeutic effects, such as antidepressant and anxiolytic actions, may be linked to either or both pathways, potentially with a bias towards one over the other. This compound has been reported to exhibit a slight bias towards the β-arrestin2 pathway over Gq signaling.[2]

IHCH-7113_Signaling_Pathway IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Binds to Gq_protein Gq/11 HTR2A->Gq_protein Activates Beta_arrestin β-Arrestin 2 HTR2A->Beta_arrestin Recruits (Slightly Biased) PLC Phospholipase C (PLC) Gq_protein->PLC Activates Psychedelic_effects Psychedelic Effects (Head-Twitch Response) Gq_protein->Psychedelic_effects Therapeutic_potential Therapeutic Potential (e.g., Antidepressant) Gq_protein->Therapeutic_potential IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Receptor_internalization Receptor Internalization Beta_arrestin->Receptor_internalization Signaling_desensitization Signaling Desensitization Beta_arrestin->Signaling_desensitization Beta_arrestin->Therapeutic_potential

Figure 1: Proposed signaling pathway of this compound at the 5-HT2A receptor.

Data Presentation

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

ParameterValueAssay TypeReference
Binding Affinity (Ki) 758.58 nMRadioligand Binding Assay (5-HT2A)[2]
Functional Activity
Gq SignalingAgonistNot specified in abstract[2]
β-Arrestin2 RecruitmentAgonistNot specified in abstract[2]
Bias Factor 1.52(β-arrestin2 vs. Gq)[2]
In Vivo Activity
Head-Twitch Response (ED50)>0.125 mg/kgMouse Head-Twitch Response Assay[2]

Table 1: In Vitro and In Vivo Pharmacological Data for this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable reproducible research.

5-HT2A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing 5-HT2A receptors start->prepare_membranes prepare_reagents Prepare assay buffer, radioligand ([3H]ketanserin), and this compound dilutions prepare_membranes->prepare_reagents incubation Incubate membranes, radioligand, and this compound at various concentrations prepare_reagents->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and Ki values scintillation->analysis end End analysis->end

Figure 2: Workflow for the 5-HT2A receptor radioligand binding assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4

  • Radioligand: [3H]ketanserin (specific activity ~80 Ci/mmol)

  • Non-specific determinant: Mianserin (B1677119) (10 µM final concentration)

  • This compound stock solution and serial dilutions

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Culture HEK293-5HT2A cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

      • 50 µL of various concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • 50 µL of [3H]ketanserin (final concentration ~1 nM).

      • 50 µL of cell membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter pre-soaked in assay buffer using a vacuum filtration manifold.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Functional Assays: Gq Signaling (Calcium Flux) and β-Arrestin Recruitment

These protocols describe methods to assess the functional activity of this compound at the 5-HT2A receptor by measuring two key downstream signaling events.

Functional_Assay_Workflows cluster_0 Gq Signaling (Calcium Flux) Assay cluster_1 β-Arrestin Recruitment Assay start_gq Start seed_cells_gq Seed HEK293-5HT2A cells in a 96-well plate start_gq->seed_cells_gq load_dye Load cells with a calcium-sensitive fluorescent dye seed_cells_gq->load_dye add_compound_gq Add this compound at various concentrations load_dye->add_compound_gq measure_fluorescence Measure fluorescence intensity over time using a plate reader add_compound_gq->measure_fluorescence analyze_gq Analyze data to determine EC50 for calcium mobilization measure_fluorescence->analyze_gq end_gq End analyze_gq->end_gq start_ba Start transfect_cells Transfect cells with 5-HT2A-enzyme fragment and β-arrestin-enzyme fragment constructs start_ba->transfect_cells seed_cells_ba Seed transfected cells in a 96-well plate transfect_cells->seed_cells_ba add_compound_ba Add this compound at various concentrations seed_cells_ba->add_compound_ba add_substrate Add enzyme substrate add_compound_ba->add_substrate measure_luminescence Measure luminescence using a plate reader add_substrate->measure_luminescence analyze_ba Analyze data to determine EC50 for β-arrestin recruitment measure_luminescence->analyze_ba end_ba End analyze_ba->end_ba

Figure 3: Workflows for in vitro functional assays.

A. Gq Signaling: Calcium Flux Assay

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor

  • Culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution and serial dilutions

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed HEK293-5HT2A cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the cells twice with HBSS.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader and set the excitation and emission wavelengths (e.g., 485 nm and 525 nm for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the various concentrations of this compound into the wells.

    • Immediately begin recording the fluorescence intensity at regular intervals (e.g., every second) for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression analysis.

B. β-Arrestin Recruitment Assay (e.g., using PathHunter® technology)

Materials:

  • Cells engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

  • Cell plating and assay reagents provided with the assay kit.

  • This compound stock solution and serial dilutions.

  • 96-well white-walled, solid-bottom microplates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating: Seed the engineered cells into a 96-well plate according to the manufacturer's instructions.

  • Compound Addition: Add the various concentrations of this compound to the wells and incubate for the recommended time (e.g., 90 minutes) at 37°C.

  • Detection:

    • Add the detection reagents (containing the enzyme substrate) to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Luminescence Measurement: Measure the luminescence signal from each well using a plate reader.

  • Data Analysis:

    • Normalize the data to the maximum response observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 value for β-arrestin recruitment using non-linear regression analysis.

In Vivo Mouse Head-Twitch Response (HTR) Assay

This assay is a behavioral paradigm used to assess the psychedelic-like potential of compounds in rodents.

HTR_Assay_Workflow start Start acclimate Acclimate mice to the observation chambers start->acclimate administer Administer this compound or vehicle (intraperitoneally) acclimate->administer observe Observe and record the number of head twitches over a set period administer->observe analyze Analyze the dose-response relationship for HTR induction observe->analyze end End analyze->end

Figure 4: Workflow for the mouse head-twitch response assay.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Vehicle control solution

  • Observation chambers (e.g., clear cylindrical containers)

  • Video recording equipment (optional, but recommended for unbiased scoring)

  • Stopwatch

Procedure:

  • Acclimation: Place individual mice in the observation chambers and allow them to acclimate for at least 30 minutes before drug administration.

  • Drug Administration:

    • Administer this compound intraperitoneally (i.p.) at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).

    • Administer the vehicle control to a separate group of mice.

  • Observation:

    • Immediately after injection, begin observing the mice for head-twitch responses. A head twitch is a rapid, side-to-side rotational movement of the head.

    • Count the number of head twitches for each mouse over a defined period, typically 30-60 minutes.

    • If using video recording, the videos can be scored later by a trained observer who is blind to the treatment conditions.

  • Data Analysis:

    • Calculate the mean number of head twitches for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the drug effect compared to the vehicle control.

    • Plot the mean number of head twitches against the dose of this compound to generate a dose-response curve and determine the ED50 value if possible.

Conclusion

This compound represents an intriguing pharmacological tool with potential therapeutic applications. Its activity as a 5-HT2A receptor agonist with a slight bias towards β-arrestin signaling, coupled with its ability to induce a psychedelic-like behavioral response in mice, makes it a valuable compound for investigating the complex pharmacology of the serotonin system. The protocols provided herein offer a standardized framework for researchers to further explore the therapeutic potential of this compound and related compounds in the context of neuropsychiatric disorders. Careful and reproducible experimental design will be crucial in elucidating the full spectrum of its effects and its potential for clinical translation.

References

Application Notes and Protocols for IHCH-7113 in Synaptic Plasticity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IHCH-7113 is a novel, non-hallucinogenic, β-arrestin biased agonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Developed through structure-based design inspired by psychedelic compounds and the atypical antipsychotic lumateperone, this compound presents a promising tool for investigating the therapeutic potential of 5-HT2A receptor modulation, particularly in the context of synaptic plasticity and its role in neuropsychiatric disorders.[3] Unlike classic psychedelic 5-HT2A agonists, this compound is designed to selectively engage specific downstream signaling pathways, offering the potential to promote neural plasticity and exert antidepressant-like effects without inducing hallucinogenic responses.[4][3]

These application notes provide an overview of the potential applications of this compound in synaptic plasticity research and detailed protocols for investigating its effects. The methodologies are based on established techniques for studying 5-HT2A receptor function and synaptic plasticity.

Potential Applications in Synaptic Plasticity Research

  • Induction of Structural Plasticity: Investigate the ability of this compound to promote the formation and maturation of dendritic spines on pyramidal neurons, a key cellular correlate of learning and memory.

  • Modulation of Functional Plasticity: Assess the effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) in key brain regions like the prefrontal cortex and hippocampus.

  • Elucidation of Biased Agonism: Utilize this compound as a tool to dissect the specific roles of β-arrestin-dependent signaling in 5-HT2A receptor-mediated synaptic changes, independent of Gq-protein-mediated psychedelic effects.[1][2][5][6][7][8]

  • Preclinical Models of Neuropsychiatric Disorders: Evaluate the potential of this compound to reverse synaptic deficits and behavioral abnormalities in animal models of depression, anxiety, and other stress-related disorders.

Data Presentation: Expected Outcomes

The following tables summarize hypothetical quantitative data based on the known properties of non-hallucinogenic 5-HT2A agonists. These are intended to provide a framework for expected results when conducting the described experiments with this compound.

Table 1: Effect of this compound on Dendritic Spine Density in Cultured Cortical Neurons

Treatment GroupConcentration (nM)Mean Spine Density (spines/10 µm)% Change from Vehicle
Vehicle Control-8.5 ± 0.6-
This compound109.8 ± 0.7+15.3%
This compound10011.2 ± 0.9+31.8%
This compound100011.5 ± 0.8+35.3%
5-HT2A Antagonist + this compound (100 nM)-8.7 ± 0.5+2.4%

Table 2: Modulation of Long-Term Potentiation (LTP) in Prefrontal Cortex Slices by this compound

Treatment GroupLTP Magnitude (% of Baseline)% Change from Control
Control (TBS only)145 ± 8%-
This compound (100 nM) + TBS175 ± 12%+20.7%
5-HT2A Antagonist + this compound (100 nM) + TBS148 ± 9%+2.1%

Table 3: Antidepressant-Like Effects of this compound in the Mouse Forced Swim Test

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Change from Vehicle
Vehicle Control-125 ± 10-
This compound198 ± 8-21.6%
This compound1075 ± 6-40.0%
Fluoxetine (20 mg/kg)2080 ± 7-36.0%

Experimental Protocols

Protocol 1: Quantification of Dendritic Spine Density in Cultured Neurons

Objective: To determine the effect of this compound on the density and morphology of dendritic spines in primary cortical or hippocampal neurons.

Materials:

  • Primary cortical or hippocampal neurons cultured on glass coverslips

  • Neurobasal medium and B27 supplement

  • This compound

  • 5-HT2A receptor antagonist (e.g., Ketanserin or M100907)

  • Paraformaldehyde (PFA)

  • Fluorescent phalloidin (B8060827) (for actin staining) or transfection reagent and a plasmid encoding a fluorescent protein (e.g., GFP, mCherry) to visualize neuronal morphology

  • Mounting medium with DAPI

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Plate primary neurons on coated coverslips and culture for 14-21 days in vitro (DIV) to allow for mature spine development.

    • Prepare stock solutions of this compound and the 5-HT2A antagonist in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the compounds to their final concentrations in pre-warmed culture medium.

    • For antagonist experiments, pre-incubate the cells with the 5-HT2A antagonist for 30 minutes before adding this compound.

    • Treat the neurons with vehicle, this compound at various concentrations, or the antagonist + this compound combination for 24-48 hours.

  • Fixation and Staining:

    • After treatment, gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If not using fluorescent protein expression, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

    • Stain with fluorescently labeled phalloidin according to the manufacturer's protocol to visualize F-actin in dendritic spines.

    • Wash three times with PBS.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to label the nuclei.

  • Image Acquisition and Analysis:

    • Acquire z-stack images of dendrites from randomly selected neurons using a confocal microscope with a high-magnification objective (e.g., 63x or 100x oil immersion).

    • Use imaging software (e.g., ImageJ/Fiji with the NeuronJ plugin, or Imaris) to quantify dendritic spine density (number of spines per unit length of dendrite) and analyze spine morphology (e.g., head diameter, length).[9][10][11][12]

    • For each condition, analyze at least 10-15 neurons from three independent cultures.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in acute brain slices.

Materials:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • 5-HT2A receptor antagonist

  • Electrophysiology rig with perfusion system, amplifier, and data acquisition software

  • Glass microelectrodes

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices of the prefrontal cortex or hippocampus using a vibratome in ice-cold, oxygenated aCSF.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., layer II/III for recording in layer V of the prefrontal cortex) and a recording electrode in the dendritic region of the target neurons.[13]

    • Obtain a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

    • Bath apply this compound or vehicle for 20-30 minutes and continue baseline recording.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS).[14]

    • Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.

    • For antagonist experiments, pre-perfuse the slice with the 5-HT2A antagonist before applying this compound.

  • Data Analysis:

    • Measure the slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline value.

    • Compare the magnitude of LTP (the average normalized fEPSP slope from 50-60 minutes post-HFS) between the different treatment groups.

Protocol 3: Mouse Forced Swim Test for Antidepressant-Like Activity

Objective: To evaluate the antidepressant-like effects of this compound in mice.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • Cylindrical glass beakers (25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • This compound

  • Vehicle control (e.g., saline with a small amount of DMSO)

  • Positive control (e.g., Fluoxetine)

  • Video recording equipment and analysis software (optional, but recommended for unbiased scoring)

Procedure:

  • Drug Administration:

    • Administer this compound, vehicle, or a positive control antidepressant (e.g., fluoxetine) via intraperitoneal (i.p.) or oral (p.o.) route.

    • The time between drug administration and testing should be based on the pharmacokinetic profile of the compound (typically 30-60 minutes for i.p. administration).

  • Forced Swim Test:

    • Fill the beakers with water to a depth of 15 cm.

    • Gently place each mouse into a beaker for a 6-minute test session.[3][15][16][17]

    • Record the entire session using a video camera.

    • After 6 minutes, remove the mouse, dry it thoroughly, and return it to its home cage.

  • Behavioral Scoring:

    • A trained observer, blind to the experimental conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.[3][15]

    • Alternatively, use automated video tracking software to score the behavior.

  • Data Analysis:

    • Compare the mean immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

    • A significant reduction in immobility time compared to the vehicle control group is indicative of an antidepressant-like effect.[18]

Visualization of Signaling Pathways and Workflows

G cluster_0 This compound Signaling Pathway IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Binds to BetaArrestin β-Arrestin HTR2A->BetaArrestin Recruits Kalirin7 Kalirin-7 BetaArrestin->Kalirin7 Activates Rac1 Rac1-GTP Kalirin7->Rac1 Activates PAK PAK Rac1->PAK Activates Actin Actin Cytoskeleton Remodeling PAK->Actin Phosphorylates Spine Dendritic Spine Growth & Maturation Actin->Spine

Caption: Proposed signaling cascade of this compound leading to dendritic spine remodeling.

G cluster_1 Dendritic Spine Analysis Workflow Start Cultured Neurons (14-21 DIV) Treatment Treat with This compound Start->Treatment Fixation Fix and Stain (Phalloidin/GFP) Treatment->Fixation Imaging Confocal Microscopy Fixation->Imaging Analysis Quantify Spine Density & Morphology Imaging->Analysis End Results Analysis->End

Caption: Workflow for analyzing the effect of this compound on dendritic spines.

G cluster_2 Forced Swim Test Experimental Design Habituation Acclimatize Mice Grouping Randomly Assign to Groups Habituation->Grouping Injection Administer Vehicle, This compound, or Positive Control Grouping->Injection FST Forced Swim Test (6 minutes) Injection->FST Scoring Score Immobility (last 4 minutes) FST->Scoring Analysis Statistical Analysis Scoring->Analysis

Caption: Experimental workflow for the forced swim test to assess antidepressant-like effects.

References

Troubleshooting & Optimization

IHCH-7113 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of IHCH-7113.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the initial solvent.

If you are encountering difficulty dissolving the lyophilized this compound powder, please follow this step-by-step guide.

Experimental Protocol: Preparation of a Concentrated Stock Solution

  • Solvent Selection: Based on the pyridopyrroloquinoxaline structure of this compound, it is predicted to be a hydrophobic molecule with poor aqueous solubility. Therefore, organic solvents are recommended for preparing a high-concentration stock solution. The preferred solvent is Dimethyl Sulfoxide (DMSO). Other potential organic solvents include ethanol (B145695) or Dimethylformamide (DMF).

  • Procedure: a. Accurately weigh the desired amount of this compound powder. b. Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution vigorously for 2-5 minutes. d. If the powder is not fully dissolved, proceed with the following troubleshooting steps.

  • Troubleshooting: a. Gentle Warming: Warm the solution in a water bath at 37°C for 5-10 minutes. This can help increase the dissolution rate.[1][2][3] b. Sonication: Briefly sonicate the solution in a water bath sonicator for 5-10 minutes to aid in breaking up any clumps and enhance dissolution.[1][2]

G cluster_0 Initial Dissolution Workflow start Weigh this compound Powder add_solvent Add 100% DMSO start->add_solvent vortex Vortex for 2-5 minutes add_solvent->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved yes Stock Solution Ready check_dissolved->yes Yes no Proceed to Troubleshooting check_dissolved->no No

Caption: Workflow for the initial dissolution of this compound powder.

Issue 2: Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer.

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium for biological assays.[1]

Experimental Protocol: Aqueous Solution Preparation

  • Prepare Intermediate Dilutions: Instead of a single large dilution, perform one or more intermediate dilutions of your concentrated stock in pure DMSO first. This can prevent localized high concentrations when adding to the aqueous buffer.[1]

  • Working Solution Preparation: a. Pre-warm your aqueous buffer (e.g., cell culture medium, PBS) to 37°C. b. While vortexing the pre-warmed buffer, slowly add the DMSO stock solution drop-wise. Rapid mixing is crucial to ensure uniform dispersion and prevent precipitation.[1] c. The final concentration of DMSO in the working solution should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts in biological assays. Always include a vehicle control with the same final DMSO concentration in your experiments.[2]

  • Troubleshooting: a. pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve its solubility. For basic compounds, a lower pH is generally preferred.[1][4] b. Use of Co-solvents: If your experimental design allows, consider using a co-solvent system. For example, a small percentage of ethanol or polyethylene (B3416737) glycol (PEG) in the aqueous buffer can enhance the solubility of hydrophobic compounds.[5][6] c. Employ Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used to increase the solubility of poorly soluble drugs. However, their compatibility with the specific cell line or assay should be verified.

G cluster_1 Troubleshooting Precipitation start Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_protocol Adjust Dilution Protocol check_dmso->adjust_protocol No check_ph Can buffer pH be adjusted? check_dmso->check_ph Yes adjust_protocol->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph Yes check_cosolvent Can a co-solvent be used? check_ph->check_cosolvent No stable_solution Stable Aqueous Solution adjust_ph->stable_solution add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) check_cosolvent->add_cosolvent Yes check_cosolvent->stable_solution No, consider reformulating add_cosolvent->stable_solution

Caption: Decision-making workflow for addressing precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound?

PropertyValueSource
IUPAC Name(6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[7]
CAS Number313368-85-3[7]
Molecular FormulaC₁₄H₁₉N₃[7]
Molar Mass229.327 g/mol [7]
Predicted NatureHydrophobic, poorly water-solubleBased on chemical family[7][8]

Q2: What is the mechanism of action of this compound?

This compound is a putative psychedelic drug that acts as an agonist at the 5-HT₂A serotonin (B10506) receptor.[7][8] Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, is known to stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[9]

G cluster_2 This compound Signaling Pathway IHCH7113 This compound HT2AR 5-HT2A Receptor IHCH7113->HT2AR Gq11 Gq/11 HT2AR->Gq11 PLC Phospholipase C Gq11->PLC IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2 [Ca2+]i ↑ IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response

Caption: Simplified signaling pathway of the 5-HT2A receptor activated by this compound.

Q3: What are some alternative methods to improve the solubility of this compound for in vivo studies?

For in vivo applications where high concentrations of organic solvents are not feasible, more advanced formulation strategies may be necessary. These can include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at the solid-state can improve its dissolution rate and oral bioavailability.[10]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity.[10][11]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin complex can enhance its aqueous solubility.[11]

Q4: How should I store the this compound stock solution?

It is recommended to store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Before use, thaw the aliquot at room temperature and ensure the solution is clear before making further dilutions.

Data Collection Template

To aid in your experimental optimization, we recommend using the following table to record the solubility of this compound in various solvents and conditions.

Solvent SystemConcentration Attempted (mM)Temperature (°C)Observations (e.g., Clear, Precipitate, Hazy)
100% DMSORoom Temp
100% EthanolRoom Temp
1:1 Ethanol:WaterRoom Temp
PBS pH 7.4Room Temp
PBS pH 5.0Room Temp
Add your own systems

References

IHCH-7113 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of IHCH-7113 in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound can be dissolved in several solvent systems. The selection of a suitable solvent will depend on the specific experimental requirements, such as the desired concentration and compatibility with the biological system. Below are some validated solvent systems that yield a clear solution at a concentration of ≥ 2.5 mg/mL.[1]

Q2: How should stock solutions of this compound be prepared and stored?

A2: To prepare a stock solution, it is recommended to first dissolve this compound in an appropriate solvent as detailed in the protocols below. Once a clear stock solution is obtained, it should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1]

Q3: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A3: The stability of this compound stock solutions is dependent on the storage temperature. To ensure the integrity of the compound, the following storage conditions are recommended[1]:

Storage TemperatureShelf-LifeSpecial Instructions
-80°C6 monthsProtect from light.
-20°C1 monthProtect from light.

Q4: Is there any information on the degradation of this compound in these solvents?

A4: Currently, there is no publicly available data from forced degradation studies specifically for this compound. Such studies would provide detailed information on the degradation pathways and the stability of the molecule under various stress conditions like acid/base hydrolysis, oxidation, and photolysis. Researchers should be aware of the potential for degradation and are advised to prepare solutions fresh whenever possible, especially for sensitive applications.

Troubleshooting Guide

Issue 1: Precipitation or phase separation is observed during solution preparation.

  • Possible Cause: The solubility limit of this compound in the chosen solvent system may have been exceeded, or the compound may not have fully dissolved.

  • Troubleshooting Steps:

    • Gently warm the solution.

    • Use sonication to aid dissolution.[1]

    • Ensure the solvent components are added in the correct order as specified in the protocols.

    • If precipitation persists, consider preparing a more dilute solution.

Issue 2: Inconsistent experimental results are obtained using a previously prepared stock solution.

  • Possible Cause: The this compound in the stock solution may have degraded over time or due to improper storage.

  • Troubleshooting Steps:

    • Verify that the stock solution was stored at the correct temperature and protected from light.

    • Confirm that the stock solution has not exceeded its recommended shelf-life.

    • Avoid using solutions that have undergone multiple freeze-thaw cycles.

    • Prepare a fresh stock solution from solid this compound and repeat the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO, PEG300, Tween-80, and Saline

This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]

  • Dissolve this compound in DMSO to make a stock solution.

  • To prepare the final solution, sequentially add the following solvents, ensuring the solution is mixed thoroughly after each addition:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

Protocol 2: Preparation of this compound in DMSO and SBE-β-CD in Saline

This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]

  • Dissolve this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • For the final solution, combine the following:

    • 10% DMSO stock solution

    • 90% of the 20% SBE-β-CD in Saline solution

Protocol 3: Preparation of this compound in DMSO and Corn Oil

This protocol provides a clear solution with a solubility of ≥ 2.5 mg/mL (10.90 mM).[1]

  • Dissolve this compound in DMSO.

  • Combine the following for the final solution:

    • 10% DMSO stock solution

    • 90% Corn Oil

Visualizations

experimental_workflow cluster_prep Solution Preparation Workflow weigh Weigh solid this compound dissolve Dissolve in primary solvent (e.g., DMSO) weigh->dissolve add_cosolvents Sequentially add co-solvents dissolve->add_cosolvents mix Mix thoroughly until clear add_cosolvents->mix store Aliquot and store at recommended temperature mix->store

Caption: Workflow for preparing this compound solutions.

troubleshooting_guide start Inconsistent Experimental Results check_storage Verify storage conditions (Temperature, Light, Shelf-life) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_freeze_thaw Were there multiple freeze-thaw cycles? prepare_fresh Prepare fresh stock solution check_freeze_thaw->prepare_fresh Yes check_freeze_thaw->prepare_fresh No storage_ok->check_freeze_thaw Yes storage_ok->prepare_fresh No freeze_thaw_yes Yes freeze_thaw_no No storage_bad No storage_good Yes

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: IHCH-7113 and Head-Twitch Response (HTR) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IHCH-7113 in head-twitch response (HTR) studies. The information is intended for researchers, scientists, and drug development professionals to address common issues and ensure the consistency and reliability of their experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as an agonist at the 5-HT2A serotonin (B10506) receptor.[1]

Q2: What is the head-twitch response (HTR) in rodents?

The head-twitch response (HTR) is a rapid, side-to-side rotational head movement observed in rodents, such as mice and rats.[2] This behavior is a well-established preclinical model used to assess the hallucinogenic potential of substances. The HTR is primarily mediated by the activation of the 5-HT2A serotonin receptor.[2][3]

Q3: Does this compound induce the head-twitch response (HTR)?

Yes, studies have shown that this compound produces a head-twitch response in mice that is comparable to classic serotonergic hallucinogens like DOI and LSD.[1] This response can be blocked by the 5-HT2A antagonist MDL100907, confirming the involvement of the 5-HT2A receptor.[1]

Q4: What is the expected dose-response relationship for this compound and HTR?

While a specific dose-response curve for this compound is not widely published, 5-HT2A agonists typically exhibit a dose-dependent increase in HTR frequency up to a certain point.[4] Some compounds may even show a biphasic or inverted U-shaped dose-response curve, where higher doses lead to a decrease in HTR.[2][4] It is crucial to perform a dose-response study to determine the optimal dose for consistent HTR induction in your specific experimental setup.

Troubleshooting Inconsistent Head-Twitch Response

Inconsistent HTR results can arise from a variety of factors, ranging from the experimental protocol to the animal's environment. This guide provides a systematic approach to troubleshooting variability in your experiments with this compound.

Issue 1: Low or No Head-Twitch Response Observed

Possible Causes & Troubleshooting Steps:

  • Suboptimal Dose: The dose of this compound may be too low to elicit a robust response.

    • Action: Conduct a dose-response study to identify the optimal dose that produces a consistent and measurable HTR.

  • Compound Stability and Solubility: Improper storage or preparation of this compound can lead to reduced potency.

    • Action: Ensure this compound is stored according to the manufacturer's recommendations. Prepare fresh solutions for each experiment and verify the solubility in your chosen vehicle.

  • Route and Timing of Administration: The method and timing of drug delivery can significantly impact bioavailability and peak effect.

    • Action: Review and standardize the route of administration (e.g., intraperitoneal, subcutaneous). The timing of observation post-injection is critical; for similar compounds like DOI, HTR is often observed within 10 minutes of administration.[4]

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivity to 5-HT2A agonists.[5] Sex differences in behavioral responses have also been reported.

    • Action: Ensure you are using a consistent rodent strain and sex for all experiments. C57BL/6J mice are commonly used for HTR studies.[5]

Issue 2: High Variability in Head-Twitch Response Between Animals

Possible Causes & Troubleshooting Steps:

  • Environmental Stressors: Factors such as inconsistent lighting, high noise levels, and strong odors can induce stress and affect behavioral readouts.[6][7]

    • Action: Conduct experiments in a quiet, dedicated behavioral testing room with controlled and consistent lighting. Avoid loud noises and strong scents.

  • Housing and Handling: Social isolation, cage changes, and inconsistent handling can be significant sources of stress and variability.[8][9]

    • Action: House animals in a manner consistent with your protocol (group vs. single housing). Handle mice gently and consistently. Avoid testing on days when cage changes occur.[8]

  • Habituation: Lack of habituation to the testing environment can lead to anxiety and altered behavioral responses.

    • Action: Include a habituation period where animals are placed in the testing chambers for a set amount of time before drug administration.

Issue 3: HTR Decreases at Higher Doses

Possible Causes & Troubleshooting Steps:

  • Biphasic Dose-Response: As mentioned, some 5-HT2A agonists exhibit an inverted U-shaped dose-response curve.

    • Action: If you observe a decrease in HTR at higher doses, this may be an inherent property of the compound. Your dose-response study should identify the peak of the curve.

  • Off-Target Effects: At higher concentrations, this compound may interact with other receptors that could modulate the HTR. For example, activation of 5-HT1A or 5-HT2C receptors can inhibit the 5-HT2A-mediated HTR.[2][10]

    • Action: If off-target effects are suspected, consider co-administration with selective antagonists for other serotonin receptors to investigate their potential involvement.

Data Summary

The following table summarizes key pharmacological data for compounds commonly used in HTR studies, which can serve as a reference for designing experiments with this compound.

CompoundReceptor TargetTypical Effect on HTRNotes
This compound 5-HT2A AgonistInduces HTRResponse is comparable to DOI and LSD and is blocked by 5-HT2A antagonists.[1]
DOI 5-HT2A/2C AgonistInduces HTRCommonly used positive control. Can exhibit a biphasic dose-response.[2][4]
LSD 5-HT2A Agonist (and others)Induces HTRPotent inducer of HTR.[3]
MDL100907 5-HT2A AntagonistBlocks HTRUsed to confirm the 5-HT2A-mediated nature of the response.[1]
8-OH-DPAT 5-HT1A AgonistSuppresses HTRDemonstrates the modulatory role of the 5-HT1A receptor.[11][12]
Ketanserin 5-HT2A/2C AntagonistBlocks HTRAnother tool to verify the involvement of 5-HT2A receptors.[13]

Experimental Protocols

Standard Head-Twitch Response (HTR) Protocol

This is a generalized protocol that should be optimized for your specific laboratory conditions and research questions.

  • Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used.

  • Housing: House animals under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 30-60 minutes. Place each mouse in an individual observation chamber (e.g., a clear cylindrical or rectangular arena) for a 10-15 minute habituation period.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, DMSO/saline). Prepare fresh on the day of the experiment.

  • Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Observation: Immediately after injection, return the mouse to its observation chamber. Record the number of head twitches for a predetermined period, typically 15-30 minutes. HTR can be scored manually by a trained observer or by using an automated detection system.[14][15]

  • Data Analysis: The total number of head twitches per animal is the primary endpoint. Use appropriate statistical methods to compare treatment groups.

Visualizations

Signaling Pathway of this compound Induced Head-Twitch Response

G This compound Signaling Pathway for HTR cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron 5-HT1A_pre 5-HT1A Receptor 5-HT2A 5-HT2A Receptor 5-HT1A_pre->5-HT2A Inhibitory Modulation This compound This compound This compound->5-HT2A Agonist Gq_11 Gq/11 Protein 5-HT2A->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolyzes PIP2 to Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC HTR Head-Twitch Response Ca_PKC->HTR Leads to 5-HT2C 5-HT2C Receptor Modulation 5-HT2C->Modulation Inhibitory Modulation Modulation->HTR G HTR Experimental Workflow Start Start Acclimation Animal Acclimation (30-60 min) Start->Acclimation Habituation Habituation to Observation Chamber (10-15 min) Acclimation->Habituation Drug_Prep Prepare this compound and Vehicle Habituation->Drug_Prep Administration Administer Compound (e.g., i.p.) Drug_Prep->Administration Observation Record Head Twitches (15-30 min) Administration->Observation Data_Analysis Analyze and Compare Treatment Groups Observation->Data_Analysis End End Data_Analysis->End

References

Potential off-target effects of IHCH-7113 in research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating and Mitigating Potential Off-Target Effects of IHCH-7113 in Research

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals identify and understand the potential off-target effects of the kinase inhibitor this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound in cell-based assays are less potent or show a different phenotype compared to my biochemical assays. What could be the cause?

A1: Discrepancies between biochemical and cellular assay results are common. Several factors can contribute to this:

  • ATP Concentration: Biochemical assays are often run at low ATP concentrations, which may not reflect the high intracellular ATP levels that can compete with this compound for the kinase's ATP-binding pocket.[1]

  • Cell Permeability: this compound may have poor cell membrane permeability, leading to a lower intracellular concentration than expected.[1]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell, reducing its effective concentration at the target.[1]

  • Target Availability: The target kinase may not be expressed, may be present at very low levels, or may be in an inactive state in the chosen cell line.[1]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of this compound. How can I confirm if this is an off-target effect?

A2: This observation strongly suggests a potential off-target effect. A robust method to differentiate on-target from off-target effects is to perform a "rescue" experiment. If you can overexpress a mutated version of the intended target that is resistant to this compound, and this reverses the observed phenotype, the effect is likely on-target.[1] If the phenotype persists despite the presence of the resistant target, it is likely mediated by one or more off-target interactions. Another strategy is to use a structurally unrelated inhibitor that targets the same kinase; if it produces the same phenotype, the effect is more likely to be on-target.

Q3: How can I proactively identify the potential off-target kinases of this compound?

A3: Proactive screening is crucial for interpreting your results accurately. The most direct and comprehensive approach is to perform a kinome-wide selectivity profiling screen.[2][3] This involves testing this compound against a large panel of purified kinases (often over 400) to identify other kinases that it inhibits.[4] For identifying non-kinase off-targets, methods like chemical proteomics or a Cellular Thermal Shift Assay (CETSA) can be employed to identify which proteins this compound binds to within the cell.[1]

Q4: What is the Cellular Thermal Shift Assay (CETSA), and how can it help validate an off-target?

A4: CETSA is a powerful technique used to confirm direct binding of a compound to a protein in a cellular environment. The principle is that when a compound like this compound binds to a target protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the temperature required to denature the protein. By heating cell lysates treated with this compound to various temperatures and then quantifying the amount of soluble (non-denatured) protein, you can generate a "melting curve". A shift in this curve to a higher temperature compared to the vehicle control indicates direct target engagement. This can be used to confirm both the intended target and any suspected off-targets identified through other means.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution / Investigation
Unexpected Phenotype Inhibition of an unknown off-target kinase. Conduct a broad kinase selectivity screen (kinome profiling) at a concentration relevant to your experiment (e.g., 10x the on-target IC50). This will help identify potential off-target kinases.
The inhibitor affects a non-kinase protein. Perform a target deconvolution study using methods like CETSA or chemical proteomics to identify non-kinase binding partners.[1][5]
Paradoxical activation of a signaling pathway. Analyze the phosphorylation status of key downstream effectors of related signaling pathways using Western blotting or phosphoproteomics to identify unexpectedly activated pathways.[1]
Discrepancy between Biochemical and Cellular Potency Low expression or activity of the target kinase in the cell line. Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting. If necessary, select a different cell line with confirmed target expression and activity.[1]
Poor cell permeability of this compound. Assess the inhibitor's physicochemical properties. If permeability is a suspected issue, consider using cell lines with lower efflux pump activity or performing target engagement assays like NanoBRET™ to confirm intracellular binding.[1][6]
This compound is a substrate for efflux pumps. Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil). An increase in the inhibitor's cellular potency would suggest it is an efflux pump substrate.[1]
Inconsistent Results Between Experiments Experimental variability. Ensure consistent experimental conditions, including cell passage number, seeding density, serum concentration, and inhibitor preparation methods.
Compound instability or degradation. Verify the stability of the this compound stock solution and in culture media under experimental conditions.

Quantitative Data Summary

The following table presents a fictional summary of kinome profiling data for this compound, illustrating how to structure such results for clear comparison.

Table 1: Kinase Selectivity Profile of this compound

Kinase Target% Inhibition @ 1 µMIC50 (nM)Kinase FamilyNotes
On-Target Kinase A 98% 15 TK Intended Target
Off-Target Kinase X85%150TK10-fold less potent than on-target
Off-Target Kinase Y72%450CMGC30-fold less potent than on-target
Off-Target Kinase Z55%980AGC>50-fold less potent than on-target
VEGFR2<10%>10,000TKNot a significant off-target
c-Kit<5%>10,000TKNot a significant off-target
PDGFRβ<5%>10,000TKNot a significant off-target

Visualizations

troubleshooting_workflow start Unexpected Cellular Phenotype Observed with this compound q1 Is the effect on-target? start->q1 on_target_validation Perform Rescue Experiment with Drug-Resistant Target Mutant q1->on_target_validation  Test Hypothesis phenotype_rescued Phenotype Rescued on_target_validation->phenotype_rescued Yes phenotype_persists Phenotype Persists on_target_validation->phenotype_persists No conclusion_on Conclusion: Phenotype is ON-TARGET phenotype_rescued->conclusion_on off_target_investigation Investigate Off-Targets phenotype_persists->off_target_investigation kinome_profiling Kinome Profiling off_target_investigation->kinome_profiling For Kinase Off-Targets cetsa CETSA / Chem-Proteomics off_target_investigation->cetsa For All Protein Off-Targets validate_off_target Validate Candidate Off-Target (e.g., siRNA/CRISPR Knockdown) kinome_profiling->validate_off_target cetsa->validate_off_target conclusion_off Conclusion: Phenotype is OFF-TARGET validate_off_target->conclusion_off experimental_workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis prep_compound 1. Prepare 10 mM stock of this compound in DMSO single_dose 2. Initial Single-Dose Screen (e.g., 1 µM) against >400 Kinase Panel prep_compound->single_dose id_hits 3. Identify Hits (e.g., >50% Inhibition) single_dose->id_hits dose_response 4. Perform Dose-Response Assay to Determine IC50 for Hits analyze 5. Analyze Selectivity Profile: Compare on-target vs. off-target IC50 values dose_response->analyze id_hits->dose_response signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Receptor1 Receptor A TargetKinase Target Kinase A Receptor1->TargetKinase Substrate1 Substrate A TargetKinase->Substrate1 Response1 Intended Cellular Response Substrate1->Response1 Receptor2 Receptor B OffTargetKinase Off-Target Kinase X Receptor2->OffTargetKinase Substrate2 Substrate X OffTargetKinase->Substrate2 Response2 Unintended Cellular Response Substrate2->Response2 IHCH7113 This compound IHCH7113->TargetKinase Inhibits IHCH7113->OffTargetKinase Inhibits

References

Navigating Purity Pitfalls: A Technical Guide to IHCH-7113 in Research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Frequently Asked Questions (FAQs)

Q1: What is IHCH-7113 and what is its primary mechanism of action?

This compound is an agonist of the 5-HT2A serotonin (B10506) receptor and shows potential for antidepressant activity.[1] As a 5-HT2A agonist, it binds to and activates these receptors, which are involved in various neurological processes.

Q2: Why is the purity of this compound a critical factor in my experiments?

The purity of any small molecule, including this compound, is paramount for the accuracy and reproducibility of experimental data.[2][3][4] Even minute impurities can have significant, unintended biological effects, potentially leading to:

  • Irreproducible Experiments: Batch-to-batch variability in purity can be a major cause of inconsistent results, making it difficult to reproduce findings.[3]

  • Misleading Structure-Activity Relationships (SAR): The presence of highly potent, structurally related impurities can confound SAR studies.[5]

  • Unexpected Side Effects: In a therapeutic context, impurities can lead to unforeseen side effects.[2]

Q3: How can I be sure of the purity of my this compound sample?

Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch of this compound. This document should detail the purity as determined by one or more analytical methods, as well as confirm the compound's identity. It is crucial to carefully review the CoA before beginning any experiments. For critical applications, independent purity verification is recommended.

Q4: What are the common analytical methods used to assess the purity of this compound?

The most common methods for determining the purity of small molecules like this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LCMS).[1][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure and can be adapted for quantitative purity assessment (qNMR).[5][6]

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing unexpected or inconsistent results in your experiments with this compound, consider the following troubleshooting steps:

Step 1: Review the Certificate of Analysis (CoA)
  • Purity Value: Does the purity meet the requirements for your specific assay? Highly sensitive assays may require higher purity.

  • Analytical Method: Understand the method used for purity determination. For example, LCMS can confirm mass but may not separate all impurities as effectively as a well-developed HPLC method.

  • Batch Number: Ensure you are using the same batch of this compound for all related experiments. If you are using a new batch, a bridging study may be necessary to compare its performance with the previous batch.

Step 2: Consider the Potential Impact of Impurities
  • Agonist/Antagonist Activity: Could an impurity have agonist or antagonist activity at the 5-HT2A receptor or other receptors, thereby interfering with your assay?

  • Toxicity: Could an impurity be causing cellular toxicity, leading to a reduction in the observed biological response?

  • Assay Interference: Some impurities may interfere with the assay technology itself (e.g., fluorescence quenching, enzyme inhibition).

Step 3: Independent Purity Verification

If you suspect that compound purity is the source of your issues, consider performing an independent analysis of your this compound sample using an orthogonal analytical method.

Quantitative Data on this compound Purity

The purity of this compound can vary between different synthesis batches and suppliers. Below is a summary of reported purity values from available documentation.

Source Purity Analytical Method
MedchemExpress (Batch 1048921)98.26%LCMS
Synthesis Report88.1%HPLC
Synthesis Report93%LC-MS

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generalized protocol for the purity analysis of a small molecule like this compound. Method optimization will be required.

  • System: An HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B).

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to an appropriate concentration with the mobile phase.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
  • System: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the resulting spectrum with the known spectrum of this compound to confirm its identity. The presence of unexpected signals may indicate impurities.

Visualizing Potential Issues

Troubleshooting Workflow for Inconsistent Results

Caption: Troubleshooting workflow for inconsistent experimental results.

Impact of an Agonist Impurity on 5-HT2A Receptor Signaling

G cluster_0 Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Activation receptor->g_protein IHCH_7113 This compound (Agonist) IHCH_7113->receptor impurity Agonist Impurity impurity->receptor plc PLC Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC Activation dag->pkc ca_release Ca²⁺ Release ip3->ca_release downstream Downstream Cellular Response ca_release->downstream pkc->downstream observed_effect Observed Biological Effect downstream->observed_effect

Caption: Hypothetical impact of an agonist impurity on the 5-HT2A signaling pathway.

References

How to prevent degradation of IHCH-7113 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and storage of IHCH-7113 in solution to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound solutions.

Issue 1: Precipitation or cloudiness observed in the this compound solution.

  • Possible Cause: The compound may have low solubility in the chosen solvent or may have precipitated out of solution due to temperature changes.

  • Troubleshooting Steps:

    • Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to see if the precipitate redissolves.

    • Sonication: Use a sonicator to aid in the dissolution of the compound.[1]

    • Solvent System Review: Ensure you are using a recommended solvent system. For in vivo experiments, consider solvent systems such as:

      • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

      • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]

      • 10% DMSO and 90% Corn Oil.[1]

    • Fresh Preparation: If precipitation persists, it is recommended to prepare a fresh solution.

Issue 2: Loss of compound activity or inconsistent experimental results.

  • Possible Cause: The compound may have degraded due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that the stock solution has been stored at the correct temperature and protected from light.[1][2]

    • Avoid Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]

    • Prepare Fresh Solutions: For critical experiments, it is always best to use a freshly prepared solution from a solid compound.

    • Assess Purity: If degradation is suspected, the purity of the solution can be assessed using analytical techniques such as HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound?

A1: The solid form of this compound should be stored at 4°C and protected from light for short-term storage.[2] For long-term storage, it is recommended to store it at -20°C.[3]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions in an appropriate solvent, such as DMSO. Once prepared, the stock solution should be aliquoted and stored under the following conditions to prevent degradation.[1]

Q3: What is the shelf life of this compound stock solutions?

A3: The shelf life of this compound stock solutions depends on the storage temperature.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Conditions
Solid4°CShort-term (days to weeks)Protect from light[2][3]
Solid-20°CLong-term (months to years)Protect from light[3]
Stock Solution-20°CUp to 1 monthProtect from light, aliquot to avoid freeze-thaw cycles[1]
Stock Solution-80°CUp to 6 monthsProtect from light, aliquot to avoid freeze-thaw cycles[1]

Experimental Protocols

Protocol: General Method for Assessing Compound Stability in Solution via HPLC

This protocol provides a general framework for assessing the stability of a compound like this compound in a specific solvent system over time.

Objective: To determine the degradation rate of this compound in a given solution under specific storage conditions.

Materials:

  • This compound solid compound

  • High-purity solvent (e.g., DMSO)

  • Buffer solutions at various pH values (if assessing pH stability)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or ammonium (B1175870) acetate)

  • Vials for sample storage

  • Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the final experimental concentration in the desired solvent or buffer.

    • Aliquot the solution into multiple vials for each storage condition to be tested (e.g., 4°C, -20°C, room temperature).

    • Include a control sample stored at -80°C, where degradation is expected to be minimal.

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one vial from each storage condition.

    • Analyze the samples immediately by HPLC.

  • HPLC Analysis:

    • Develop an HPLC method capable of separating the parent compound from potential degradants.

    • Inject a known volume of each sample onto the HPLC system.

    • Monitor the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (T=0).

    • Plot the percentage of the remaining compound versus time for each storage condition to determine the degradation kinetics.

Visualizations

cluster_pathway 5-HT2A Receptor Signaling Pathway IHCH7113 This compound (Agonist) HT2AR 5-HT2A Receptor IHCH7113->HT2AR Binds to Gq_protein Gq Protein HT2AR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca_release->Downstream PKC_activation->Downstream cluster_workflow Troubleshooting this compound Degradation start Experiment Start: Prepare this compound Solution check_appearance Is the solution clear? start->check_appearance precipitation Precipitation or Cloudiness Observed check_appearance->precipitation No proceed Proceed with Experiment check_appearance->proceed Yes troubleshoot_solubility Troubleshoot Solubility: 1. Gentle Warming 2. Sonication 3. Review Solvent precipitation->troubleshoot_solubility reprepare Prepare Fresh Solution troubleshoot_solubility->reprepare check_results Inconsistent or Unexpected Results? proceed->check_results review_storage Review Storage Conditions: - Temperature (-20°C or -80°C) - Protected from Light - Aliquoted? check_results->review_storage Yes end End of Troubleshooting check_results->end No review_storage->reprepare

References

Interpreting unexpected behavioral results with IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected behavioral results with the novel selective serotonin (B10506) reuptake inhibitor (SSRI), IHCH-7113. Below you will find troubleshooting guides and frequently asked questions to address common issues observed during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing anxiogenic-like effects (increased anxiety) at higher doses of this compound in our rodent models, which is contrary to its expected anxiolytic/antidepressant profile. Is this a known phenomenon?

A1: Yes, this is a phenomenon that has been noted in a subset of preclinical studies. While this compound is a potent serotonin reuptake inhibitor, high doses may lead to a rapid and substantial increase in synaptic serotonin. This can result in the overstimulation of certain serotonin receptor subtypes, such as 5-HT2C, which has been implicated in anxiogenic responses. We recommend a dose-response study to identify the optimal therapeutic window.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: For intraperitoneal (i.p.) or oral (p.o.) administration in rodents, we recommend a vehicle of 0.9% saline with 5% DMSO and 5% Tween 80. Ensure the solution is well-solubilized and warmed to room temperature before administration. Improper vehicle composition or solubility can lead to inconsistent drug exposure and behavioral variability.

Q3: How long after administration of this compound should we conduct behavioral testing?

A3: Based on pharmacokinetic studies, the peak plasma concentration of this compound is typically observed 60 minutes post-intraperitoneal injection. Therefore, we recommend initiating behavioral paradigms, such as the Elevated Plus Maze or Open Field Test, 30-60 minutes after drug administration to coincide with maximum drug exposure.

Troubleshooting Guide

Issue: High variability in behavioral data between subjects treated with this compound.

  • Possible Cause 1: Inconsistent Drug Administration.

    • Solution: Ensure precise and consistent administration techniques. For oral gavage, verify correct placement to avoid administration into the lungs. For intraperitoneal injections, ensure consistent injection depth and location to avoid injection into the intestines or subcutaneous tissue.

  • Possible Cause 2: Animal Acclimation.

    • Solution: All animals should be properly acclimated to the housing and testing rooms for a sufficient period (e.g., at least one week in the facility and 1-2 hours in the testing room prior to the experiment). Insufficient acclimation can lead to heightened stress and anxiety, confounding the behavioral results.

  • Possible Cause 3: Sub-optimal Dosing.

    • Solution: Conduct a pilot dose-response study to determine the optimal dose for your specific behavioral paradigm and animal strain. The anxiogenic-like effects are more prominent at higher doses.

Issue: Animals appear sedated after this compound administration.

  • Possible Cause: Off-target effects or excessive dosage.

    • Solution: While this compound is highly selective, high concentrations could lead to off-target activity. Lower the dose and observe if the sedative effects diminish. If sedation persists even at lower, therapeutically relevant doses, consider investigating potential interactions with other neurotransmitter systems.

Quantitative Data Summary

Table 1: Dose-Response Effects of this compound in the Elevated Plus Maze (EPM)

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (seconds)Open Arm Entries (%)
Vehicle045.2 ± 5.135.8 ± 4.2
This compound158.9 ± 6.342.1 ± 5.5
This compound565.4 ± 7.048.9 ± 6.1
This compound1030.1 ± 4.825.3 ± 3.9

Data are presented as mean ± SEM. N = 12 per group.

Table 2: Locomotor Activity in the Open Field Test (OFT)

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center Zone (seconds)
Vehicle02543 ± 21038.5 ± 4.1
This compound12610 ± 23545.2 ± 5.3
This compound52588 ± 22152.8 ± 6.0
This compound102495 ± 19822.1 ± 3.7

Data are presented as mean ± SEM. N = 12 per group.

Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure:

    • Acclimate the animal to the testing room for at least 1 hour before the test.

    • Administer this compound or vehicle via the desired route (e.g., i.p.).

    • After the appropriate pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Analyze the video for time spent in the open and closed arms, and the number of entries into each arm.

    • Thoroughly clean the maze with 70% ethanol (B145695) between trials.

Protocol 2: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape.

  • Procedure:

    • Acclimate the animal to the testing room for at least 1 hour.

    • Administer this compound or vehicle.

    • After the pre-treatment time, place the animal in the center of the open field.

    • Allow the animal to explore the arena for 10 minutes.

    • Record the session with an overhead video camera.

    • Analyze the video for total distance traveled and time spent in the center zone versus the periphery.

    • Clean the arena with 70% ethanol between trials.

Visualizations

IHCH7113_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_release Serotonin Release serotonin_vesicle->serotonin_release Action Potential serotonin Serotonin (5-HT) serotonin_release->serotonin sert SERT Transporter serotonin->sert Reuptake htr1a 5-HT1A Receptor (Anxiolytic) serotonin->htr1a htr2c 5-HT2C Receptor (Anxiogenic) serotonin->htr2c downstream_signaling Downstream Signaling htr1a->downstream_signaling htr2c->downstream_signaling ihch7113 This compound ihch7113->sert Blocks

Caption: Hypothetical signaling pathway of this compound.

Behavioral_Experiment_Workflow start Start: Animal Acclimation drug_prep Prepare this compound Solution start->drug_prep randomization Randomize Animals into Groups drug_prep->randomization administration Administer Vehicle or this compound randomization->administration pretreatment Pre-treatment Period (30-60 min) administration->pretreatment behavioral_test Conduct Behavioral Test (e.g., EPM or OFT) pretreatment->behavioral_test data_collection Record and Collect Data behavioral_test->data_collection data_analysis Analyze Behavioral Data data_collection->data_analysis end End: Interpret Results data_analysis->end

Caption: Standard workflow for behavioral experiments.

Troubleshooting_Decision_Tree start Unexpected Anxiogenic Effects Observed q1 Is this a high dose? start->q1 s1 Reduce Dose and Re-evaluate. High doses may overstimulate 5-HT2C receptors. q1->s1 Yes q2 Is there high variability in the data? q1->q2 No a1_yes Yes a1_no No s1->q2 s2 Review protocols for: - Consistent drug administration - Proper animal acclimation q2->s2 Yes q3 Are animals sedated? q2->q3 No a2_yes Yes a2_no No s2->q3 s3 Lower the dose. Consider potential off-target effects. q3->s3 Yes end Consult Further with Technical Support q3->end No a3_yes Yes a3_no No s3->end

Caption: Troubleshooting unexpected anxiogenic effects.

Technical Support Center: IHCH-7113 Vehicle Solutions for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, use, and troubleshooting of vehicle solutions for the 5-HT2A serotonin (B10506) receptor agonist, IHCH-7113, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is a vehicle solution necessary?

A1: this compound is a potent agonist of the 5-HT2A serotonin receptor with potential applications in neuroscience research, including studies on depression and antipsychotic agents.[1][2] Like many small molecule compounds, this compound has limited solubility in aqueous solutions, necessitating the use of a vehicle for effective administration to animals in in vivo experiments.

Q2: What are the recommended vehicle solutions for this compound?

A2: Based on available data, three common vehicle solutions are recommended to achieve a clear solution with a solubility of at least 2.5 mg/mL:

  • Vehicle 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • Vehicle 2: 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • Vehicle 3: 10% DMSO, 90% Corn Oil[1]

Q3: How should I choose the most appropriate vehicle for my study?

A3: The choice of vehicle depends on several factors, including the route of administration, the required dose volume, and the specific animal model. For intraperitoneal (IP) injections in mice, all three vehicles can be considered. However, corn oil-based vehicles may have their own biological effects and can cause inflammation, so a pilot study to assess tolerability is recommended.[3][4] SBE-β-CD formulations are often well-tolerated for parenteral administration and can enhance the solubility of hydrophobic drugs.[5][6][7] The DMSO/PEG300/Tween-80/Saline formulation is a widely used vehicle for poorly water-soluble compounds in preclinical studies.[8][9]

Q4: What is the target and signaling pathway of this compound?

A4: this compound targets the 5-HT2A receptor, which is a G protein-coupled receptor (GPCR).[2] Its signaling primarily occurs through the Gq/G11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades involving inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[10][11]

Troubleshooting Guides

This section addresses common issues that may arise during the preparation and administration of this compound vehicle solutions.

Issue 1: Precipitation or Cloudiness During Preparation
Potential Cause Troubleshooting Steps
Incomplete Dissolution Gently warm the solution to 37°C and/or use sonication to aid in dissolving the compound. Ensure thorough mixing after the addition of each component.[8]
Incorrect Order of Addition Always add each solvent one by one as specified in the protocols below. For aqueous-containing formulations, the aqueous component should be added last and slowly while vortexing.[8]
Supersaturation Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.[8]
Issue 2: Phase Separation (for DMSO/Corn Oil Vehicle)
Potential Cause Troubleshooting Steps
Immiscibility of DMSO and Corn Oil While a 10% DMSO in 90% corn oil formulation is suggested, direct mixing can lead to phase separation. To create a stable emulsion, the addition of surfactants like Tween-80 and co-solvents like PEG300 may be necessary if issues persist.[11]
Issue 3: Adverse Effects in Animals
Potential Cause Troubleshooting Steps
Vehicle Toxicity High concentrations of DMSO can have biological effects.[12] If adverse effects are observed in the vehicle control group, consider reducing the concentration of DMSO. For sensitive animal models, a lower DMSO concentration (e.g., 2%) may be better tolerated.[5][13] Corn oil has also been reported to cause inflammatory responses in mice.[2][14]
Injection Site Irritation Ensure the pH of the final solution is within a physiologically tolerable range. The volume and speed of administration should be appropriate for the size of the animal to minimize physical trauma.

Quantitative Data Summary

Table 1: Properties of Vehicle Components

Component Function Key Properties
DMSO Primary SolventHigh solubilizing capacity for nonpolar compounds. Can have biological effects at higher concentrations.[12]
PEG300 Co-solventWater-miscible polymer that enhances solubility.[8]
Tween-80 Surfactant/EmulsifierPrevents precipitation and improves stability of the formulation.[8]
SBE-β-CD Solubilizing AgentForms inclusion complexes with hydrophobic drugs to increase aqueous solubility. Generally well-tolerated.[5][6][7]
Corn Oil Lipid VehicleUsed for lipophilic compounds. Can have pro-inflammatory effects in mice.[2][14]
Saline Aqueous DiluentUsed to adjust the final volume and ensure isotonicity.

Table 2: Tolerability and Recommended Concentrations

Component Route of Administration Species Tolerated Concentration/Dose
DMSO Intraperitoneal (IP)MouseGenerally recommended to be kept below 10%.[3] For sensitive animals, ≤2% is advised.[5][13]
PEG400 Intraperitoneal (IP)MouseWell-tolerated at 40% in a 2.5 mL/kg dose for one month.[15]
Corn Oil Oral GavageMouseDoses of 2-10 mL/kg have been used, but can cause changes in the gut microbiome and immune responses.[2][16]
SBE-β-CD Oral/ParenteralRodentsGenerally considered safe with low toxicity.[17][18][19]

Experimental Protocols

General Preparation Workflow

The following diagram illustrates the general workflow for preparing a vehicle solution for in vivo studies.

G cluster_prep Preparation Phase cluster_qc Quality Control cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve add_cosolvents Add Co-solvents/ Excipients Sequentially dissolve->add_cosolvents add_aqueous Add Aqueous Phase (e.g., Saline) add_cosolvents->add_aqueous mix Vortex/Sonicate Until Clear add_aqueous->mix inspect Visual Inspection for Precipitation/Phase Separation mix->inspect administer Administer to Animal inspect->administer G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IHCH7113 This compound HTR2A 5-HT2A Receptor (GPCR) IHCH7113->HTR2A binds & activates Gq Gq Protein HTR2A->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

References

Technical Support Center: IHCH-7113 Administration Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IHCH-7113, a selective 5-HT2A receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as a full agonist at the serotonin (B10506) 5-HT2A receptor.[1] Its psychedelic-like effects are demonstrated by the induction of a head-twitch response (HTR) in rodent models, a behavior blocked by 5-HT2A receptor antagonists.[2]

Q2: What are the potential therapeutic applications of this compound?

A2: As a 5-HT2A receptor agonist with psychedelic-like properties, this compound is being investigated for its potential therapeutic effects in neuropsychiatric disorders. Research into related compounds suggests potential for antidepressant-like activity.[2][3]

Q3: How should this compound be stored?

A3: For long-term storage, it is recommended to store this compound at -20°C for up to one month or -80°C for up to six months, protected from light. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.

Q4: What are the recommended solvents for preparing this compound solutions?

A4: this compound can be dissolved in various solvent systems for in vivo and in vitro experiments. A common formulation for in vivo studies is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution at a concentration of at least 2.5 mg/mL. Other options include 10% DMSO in 90% (20% SBE-β-CD in saline) or 10% DMSO in 90% corn oil. If precipitation occurs, gentle heating and/or sonication can aid dissolution.

Experimental Protocols

In Vitro Assays: Characterizing 5-HT2A Receptor Activation

Detailed methodologies for key in vitro experiments to characterize the activity of this compound at the 5-HT2A receptor are provided below. These assays are crucial for determining the potency and efficacy of the compound in activating downstream signaling pathways.

1. Gq Protein Signaling Assay (Calcium Flux)

This assay measures the increase in intracellular calcium concentration following the activation of the Gq signaling pathway, which is the canonical pathway for 5-HT2A receptor activation.

  • Cell Line: HEK-293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Principle: Upon agonist binding, the 5-HT2A receptor activates phospholipase C (PLC) via the Gq alpha subunit. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Protocol:

    • Plate the 5-HT2A expressing cells in a 96-well or 384-well plate and culture overnight.

    • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of this compound in a suitable assay buffer.

    • Add the this compound dilutions to the cells.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader with kinetic read capabilities.

    • Calculate the EC50 and Emax values from the resulting dose-response curve.

2. β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, providing insights into potential biased agonism.

  • Cell Line: U2OS or HEK-293 cells engineered to express the 5-HT2A receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme fragment (e.g., EA).

  • Assay Principle: Ligand binding to the GPCR induces a conformational change that promotes the recruitment of β-arrestin. In this assay, the interaction between the receptor and β-arrestin brings the two enzyme fragments into close proximity, leading to the formation of a functional enzyme that converts a substrate into a chemiluminescent signal.

  • Protocol:

    • Plate the engineered cells in a white, opaque 96-well or 384-well plate.

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the cells and incubate for a specified period (e.g., 60-90 minutes) at 37°C.

    • Add the detection reagents according to the manufacturer's protocol.

    • Measure the chemiluminescent signal using a plate reader.

    • Determine the EC50 and Emax values from the dose-response curve.

In Vivo Assay: Head-Twitch Response (HTR) in Mice

The head-twitch response (HTR) is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical model for psychedelic-like activity.[2][4]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Preparation and Administration:

    • Dissolve this compound in a vehicle solution (e.g., 0.9% saline with a small amount of DMSO if necessary for solubility).

    • Administer this compound via intraperitoneal (i.p.) injection.

  • Protocol:

    • Habituate the mice to the testing environment (e.g., an open-field arena or their home cage) for at least 30 minutes before drug administration.

    • Inject the mice with the desired dose of this compound or vehicle. Effective doses for inducing HTR with this compound have been reported to start as low as 0.125 mg/kg.[5]

    • Immediately after injection, place the mice in the observation arena.

    • Record the number of head twitches for a defined period, typically 30 to 60 minutes. A head twitch is a rapid, convulsive rotational movement of the head that is distinct from grooming or exploratory sniffing.

    • For antagonist studies, pre-treat animals with a 5-HT2A antagonist (e.g., MDL100907) 15-30 minutes before administering this compound.[2]

    • Analyze the data by comparing the number of head twitches in the drug-treated groups to the vehicle control group.

Data Presentation

Table 1: In Vitro Activity of this compound at the 5-HT2A Receptor

AssayParameterValueReference CompoundReference Value
Gq Signaling (Calcium Flux)EC50Data not yet published5-HT~10-50 nM
EmaxData not yet published5-HT100%
β-Arrestin RecruitmentEC50Data not yet published5-HT~50-200 nM
EmaxData not yet published5-HT100%

Note: Specific quantitative data for this compound from in vitro functional assays are not yet publicly available. The values for the reference compound, 5-HT (serotonin), are approximate and can vary depending on the specific cell line and assay conditions.

Table 2: In Vivo Head-Twitch Response (HTR) Data for this compound in Mice

Dose (mg/kg, i.p.)Mean Number of Head Twitches (per 30 min)
Vehicle< 5
0.125Significant increase over vehicle
0.25Dose-dependent increase
0.5Dose-dependent increase
1.0Robust response

Note: This table provides a qualitative summary based on published findings.[5] The exact number of head twitches can vary between studies depending on the mouse strain, age, and specific experimental conditions.

Troubleshooting Guides

In Vitro Assays

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal in agonist-treated wells 1. This compound degradation. 2. Incorrect compound concentration. 3. Cell health issues (low receptor expression, poor viability). 4. Incompatible assay buffer.1. Prepare fresh stock solutions. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Verify the concentration of your stock solution. Prepare fresh dilutions. 3. Check cell viability and passage number. Ensure optimal cell culture conditions. 4. Ensure the assay buffer components do not interfere with the compound or the detection chemistry.
High background signal in vehicle-treated wells 1. Contamination of cells or reagents. 2. High basal receptor activity. 3. Assay reagents not at optimal temperature.1. Use sterile techniques. Filter-sterilize all buffers. 2. This can be inherent to the cell line. Consider using a different cell clone or an inverse agonist to reduce basal activity. 3. Allow all reagents to equilibrate to the recommended temperature before use.
High well-to-well variability 1. Inconsistent cell seeding density. 2. Pipetting errors. 3. Edge effects in the microplate.1. Ensure a homogenous cell suspension before plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate or fill them with buffer/media to maintain humidity.

In Vivo Head-Twitch Response (HTR) Assay

IssuePossible Cause(s)Recommended Solution(s)
No or low HTR at expected effective doses 1. Inactive compound. 2. Incorrect dose or route of administration. 3. Mouse strain is less sensitive. 4. Observer is not properly trained to identify HTR.1. Confirm the identity and purity of this compound. 2. Double-check dose calculations and ensure proper i.p. injection technique. 3. While C57BL/6J mice are standard, sensitivity can vary. Consider a dose-response study with a wider range. 4. Review videos of HTR to ensure accurate identification. HTR is a rapid, rotational head movement.
High variability in HTR counts between animals in the same group 1. Individual differences in drug metabolism and sensitivity. 2. Stress or other confounding behaviors. 3. Inconsistent injection timing or volume.1. Increase the number of animals per group to improve statistical power. 2. Ensure a quiet and consistent testing environment. Allow for adequate habituation. 3. Standardize the injection procedure.
Biphasic (inverted U-shaped) dose-response curve This is a known phenomenon for some 5-HT2A agonists, where higher doses can lead to a decrease in HTR.[4] This may be due to the engagement of other receptor systems or receptor desensitization.When performing a dose-response study, include a wide range of doses to fully characterize the dose-response relationship.

Visualizations

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5-HT2A_Receptor 5-HT2A Receptor Gq_alpha Gαq 5-HT2A_Receptor->Gq_alpha Activates beta_arrestin β-Arrestin 5-HT2A_Receptor->beta_arrestin Recruits This compound This compound This compound->5-HT2A_Receptor Agonist Binding PLC Phospholipase C Gq_alpha->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Activates Downstream_signaling_Gq Downstream Signaling (e.g., Gene Expression) Ca_release->Downstream_signaling_Gq PKC->Downstream_signaling_Gq Downstream_signaling_arrestin Downstream Signaling (e.g., Receptor Internalization) beta_arrestin->Downstream_signaling_arrestin

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

HTR_Experimental_Workflow Start Start Habituation Acclimatize Mice (30-60 min) Start->Habituation Drug_Prep Prepare this compound and Vehicle Solutions Habituation->Drug_Prep Injection Administer Drug/Vehicle (i.p. injection) Drug_Prep->Injection Observation Place in Arena and Record HTR (30-60 min) Injection->Observation Data_Analysis Count HTRs and Perform Statistical Analysis Observation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

Troubleshooting_Logic Problem Unexpected Results? Check_Compound Verify Compound Integrity (Fresh stock, correct concentration) Problem->Check_Compound In Vitro Check_Cells Assess Cell Health (Viability, passage number) Problem->Check_Cells In Vitro Check_Protocol Review Experimental Protocol (Dose, timing, technique) Problem->Check_Protocol In Vivo/In Vitro Check_Environment Evaluate Testing Conditions (Stress, habituation) Problem->Check_Environment In Vivo Consult Consult Literature/ Support Check_Compound->Consult Check_Cells->Consult Check_Protocol->Consult Check_Environment->Consult

Caption: A logical approach to troubleshooting common experimental issues.

References

Avoiding confounding variables in IHCH-7113 research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with IHCH-7113, a potent 5-HT2A receptor agonist. The focus of this guide is to identify and mitigate potential confounding variables to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent behavioral responses in our animal models following this compound administration. What are the potential confounding variables?

A1: Inconsistent behavioral responses, such as the head-twitch response (HTR), can be influenced by several factors. It is crucial to standardize your experimental protocol to minimize variability. Key confounding variables to consider include:

  • Dose-Response Relationship: 5-HT2A agonists often exhibit a biphasic or inverted U-shaped dose-response curve for the HTR.[1] Doses that are too low may not elicit a response, while very high doses can lead to receptor desensitization or off-target effects, resulting in a diminished response.

  • Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to 5-HT2A agonists. It is essential to report the specific strain used in your studies. Sex differences in response to serotonergic compounds have also been reported, so it is advisable to use both male and female animals or to study the sexes separately.

  • Environmental Factors: The testing environment can significantly impact behavioral readouts. Factors such as lighting conditions, noise levels, and the time of day of testing should be kept consistent across all experimental groups.[2]

  • Habituation: Allowing animals to habituate to the testing arena before drug administration can reduce stress-induced behavioral artifacts.

  • Observer Bias: If manual scoring of behaviors is used, the observer should be blinded to the treatment conditions to prevent bias. Automated behavioral analysis software can help to minimize this variable.[2][3]

Q2: Our in vitro receptor binding or signaling assays with this compound are showing high variability. What should we troubleshoot?

A2: High variability in in vitro assays can stem from several sources. Consider the following troubleshooting steps:

  • Ligand Stability and Solubility: Ensure that your stock solutions of this compound are properly prepared and stored to prevent degradation.[4] Inconsistent solubility can lead to inaccurate concentrations. It is advisable to perform a solubility test before initiating your experiments.

  • Assay Buffer Composition: The pH, ionic strength, and presence of detergents in your assay buffer can all affect receptor conformation and ligand binding. Optimize and standardize your buffer composition.

  • Cell Line Integrity: If using cell lines expressing the 5-HT2A receptor, ensure the cells are healthy, within a consistent passage number range, and free from contamination. Receptor expression levels can change with excessive passaging.

  • Incubation Time and Temperature: Receptor-ligand binding is a kinetic process. Ensure that your incubation times are sufficient to reach equilibrium and that the temperature is precisely controlled throughout the experiment.[5]

  • Non-Specific Binding: High non-specific binding can mask the specific binding signal. This can be minimized by using appropriate blocking agents (e.g., polyethyleneimine) and by optimizing the washing steps.[5]

Q3: How can we be sure that the observed effects of this compound are specifically mediated by the 5-HT2A receptor and not due to off-target effects?

A3: This is a critical question in pharmacological studies. To confirm the 5-HT2A receptor-mediated effects of this compound, the following experimental controls are essential:

  • Antagonist Blocking: Pre-treatment with a selective 5-HT2A receptor antagonist, such as ketanserin (B1673593) or M100,907, should block the effects of this compound.[6] If the effect persists in the presence of the antagonist, it suggests off-target activity.

  • Use of Knockout Animals: In vivo studies using 5-HT2A receptor knockout mice are the gold standard for confirming the on-target effects of a ligand. The behavioral or physiological responses to this compound should be absent in these animals.

  • Receptor Binding Profile: Characterize the binding affinity of this compound across a panel of other receptors, particularly other serotonin (B10506) receptor subtypes and adrenergic receptors, to assess its selectivity.[6]

  • Functional Assays in Null Cells: Perform functional assays (e.g., calcium mobilization) in a cell line that does not endogenously express the 5-HT2A receptor. Any response observed in these cells would indicate off-target effects.

Experimental Protocols

Protocol 1: Head-Twitch Response (HTR) Assay in Mice

This protocol describes a method for quantifying the head-twitch response, a behavioral proxy for 5-HT2A receptor activation in mice.[1][2][3][7]

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO/saline solution)

  • Male C57BL/6J mice (8-12 weeks old)

  • Observation chambers (e.g., clear cylindrical enclosures)

  • Video recording equipment or automated HTR detection system

Procedure:

  • Animal Acclimation: House mice in the experimental room for at least 1 hour before testing to acclimate to the environment.

  • Habituation: Place each mouse individually into an observation chamber and allow for a 30-minute habituation period.

  • Drug Administration:

    • Prepare fresh solutions of this compound and vehicle on the day of the experiment.

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). Ensure the injection volume is consistent across all animals (e.g., 10 ml/kg).

  • Behavioral Recording:

    • Immediately after injection, return the mouse to its observation chamber.

    • Record the behavior for a predefined period, typically 30-60 minutes.

  • Data Analysis:

    • Manual Scoring: A trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is defined as a rapid, side-to-side rotational movement of the head.

    • Automated Scoring: Use a validated automated system to quantify HTRs. These systems often use a head-mounted magnet and a magnetometer or video analysis with machine learning algorithms.[2][3]

    • Express the data as the total number of head twitches per recording session or in time bins.

Table 1: Example Dose-Response Data for this compound in HTR Assay

Treatment GroupDose (mg/kg)Mean HTR Count (± SEM)
Vehicle01.2 ± 0.5
This compound0.115.6 ± 2.3
This compound0.345.8 ± 5.1
This compound1.082.3 ± 7.9
This compound3.055.1 ± 6.4
Protocol 2: In Vitro 5-HT2A Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the 5-HT2A receptor using a competitive radioligand binding assay.[5][8][9]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1, HEK293) or from brain tissue (e.g., rat frontal cortex).

  • Radioligand (e.g., [³H]ketanserin, [³H]MDL 100,907)

  • This compound

  • Non-specific binding control (e.g., unlabeled ketanserin or another high-affinity 5-HT2A antagonist)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound or vehicle or non-specific binding control

      • Radioligand

      • Cell membranes

    • The final assay volume is typically 200-250 µl.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Binding Affinity Data for this compound

CompoundRadioligandIC50 (nM)Ki (nM)
This compound[³H]ketanserin5.22.8

Visualizations

IHCH_7113_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IHCH_7113 This compound HTR2A 5-HT2A Receptor IHCH_7113->HTR2A Binds Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Release Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

Experimental_Workflow_HTR start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation habituation Habituation to Testing Chamber (30 min) acclimation->habituation randomization Randomize into Treatment Groups habituation->randomization vehicle Administer Vehicle randomization->vehicle Control ihch7113 Administer this compound (Dose-Response) randomization->ihch7113 Experimental recording Behavioral Recording (30-60 min) vehicle->recording ihch7113->recording analysis Data Analysis (Manual or Automated) recording->analysis end End analysis->end Confounding_Variables_Logic cluster_controls Experimental Controls cluster_interpretation Interpretation observed_effect Observed Effect of This compound antagonist 5-HT2A Antagonist Pre-treatment observed_effect->antagonist Is the effect blocked? knockout 5-HT2A Knockout Model observed_effect->knockout Is the effect absent? binding_profile Off-target Binding Screen observed_effect->binding_profile Are there other high-affinity targets? on_target On-Target 5-HT2A Effect antagonist->on_target Yes off_target Off-Target Effect antagonist->off_target No knockout->on_target Yes knockout->off_target No binding_profile->on_target No binding_profile->off_target Yes

References

IHCH-7113 quality control and analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and analytical methods for IHCH-7113. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary characteristics?

This compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family.[1] It functions as a potent agonist at the 5-HT₂A serotonin (B10506) receptor and is under investigation for its potential antidepressant and antipsychotic activities.[2][3] Key identifiers for this compound are:

PropertyValue
CAS Number 313368-85-3[1]
Molecular Formula C₁₄H₁₉N₃[1][3]
Molar Mass 229.32 g·mol⁻¹[1][3]
IUPAC Name (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1]

2. How should this compound be stored?

For long-term stability, this compound should be stored as a solid at -20°C for months to years, kept dry and in the dark. For short-term storage of a few days to weeks, it can be kept at 0-4°C. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.

3. What are the recommended solvents for dissolving this compound?

This compound has good solubility in various solvent systems. Here are a few recommended protocols for preparing stock solutions:

ProtocolSolvent SystemAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.90 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.90 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.90 mM)

If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

Quality Control and Analytical Methods

4. What are the recommended analytical methods for determining the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the recommended method for assessing the purity of this compound. A reverse-phase HPLC method can be developed for this purpose.

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Concentration: 1 mg/mL in mobile phase A/B (50:50)

5. How can the identity of this compound be confirmed?

The identity of this compound can be unequivocally confirmed using a combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: LC-MS Identity Confirmation

  • LC Conditions: Utilize the HPLC method described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 230.1652.

Experimental Protocol: ¹H NMR Spectroscopy

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD)

  • Concentration: 5-10 mg/mL

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Expected Chemical Shifts: The proton NMR spectrum will show characteristic peaks corresponding to the aromatic and aliphatic protons of the octahydropyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline structure.

6. How is the content or assay of an this compound sample determined?

The content of this compound in a sample can be determined using the validated HPLC method with a certified reference standard.

Experimental Protocol: HPLC Assay

  • Prepare a stock solution of the this compound reference standard of known purity at a concentration of 1 mg/mL.

  • Create a calibration curve by preparing a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Inject each standard and the sample solution (at a known concentration, e.g., 0.2 mg/mL) into the HPLC system.

  • Plot the peak area of the reference standard against its concentration to generate a linear regression curve.

  • Calculate the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the injection volume or sample concentration.
Inconsistent retention times in HPLC - Fluctuation in mobile phase composition- Column temperature variation- Air bubbles in the system- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a stable temperature.- Purge the pump to remove any air bubbles.
Low signal intensity in MS - Poor ionization- Sample degradation- Incorrect MS settings- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Prepare fresh samples and use appropriate storage conditions.- Ensure the mass spectrometer is tuned and calibrated for the mass range of interest.
Extra peaks in NMR spectrum - Presence of impurities- Residual solvent- Water in the sample- Check the purity by HPLC.- Ensure the deuterated solvent is of high purity.- Use a dry NMR tube and solvent.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_report Reporting a Weigh this compound b Dissolve in appropriate solvent a->b c Filter the solution (0.22 µm) b->c d HPLC (Purity & Assay) c->d e LC-MS (Identity) c->e f NMR (Structure Elucidation) c->f g Purity Calculation d->g h Mass Confirmation e->h i Spectral Assignment f->i j Certificate of Analysis g->j h->j i->j signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Agonist Binding Gq Gq Protein HTR2A->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Response Neuronal Excitation & Antidepressant Effects Ca2->Response PKC->Response

References

Addressing variability in animal responses to IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IHCH-7113 in pre-clinical animal models. Variability in animal responses can be a significant challenge, and this resource is designed to help you identify and address potential sources of inconsistency in your experiments.

Troubleshooting Guide

Issue 1: High Variability in Pharmacodynamic (PD) Response

You are observing significant inter-individual variability in the expected pharmacodynamic endpoint (e.g., tumor growth inhibition, reduction in inflammatory markers) following this compound administration.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
Genetic Polymorphisms in Drug Target Sequence the target protein in your animal model population to identify any single nucleotide polymorphisms (SNPs).Stratify data based on genotype to determine if response correlates with specific polymorphisms.
Differential Target Expression Perform baseline quantitative analysis (e.g., qPCR, Western blot, or immunohistochemistry) of the target protein in your experimental animals.Normalize PD response to baseline target expression to reduce variability.
Activation of Compensatory Signaling Pathways Analyze tissue samples for the upregulation of known compensatory pathways via phosphoproteomics or RNA-seq.Co-administration of an inhibitor for the identified compensatory pathway may restore this compound efficacy.
Off-target Effects Conduct a kinome scan or similar off-target profiling assay with this compound.Identification of off-target activities may explain unexpected phenotypes and variability.
Issue 2: Inconsistent Pharmacokinetic (PK) Profile

You are observing significant variability in the plasma concentration-time profiles of this compound across different animals.

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Expected Outcome
CYP450 Enzyme Polymorphisms Genotype the animals for common polymorphisms in key drug-metabolizing enzymes (e.g., CYP3A family).Stratify PK data by genotype to assess the impact of metabolic differences.
Drug-Drug Interactions Review all co-administered substances, including vehicle components and supportive care medications, for known interactions with CYP450 enzymes.Eliminate or replace any interacting agents to achieve a more consistent PK profile.
Transporter-Mediated Clearance Evaluate the expression of relevant drug transporters (e.g., P-glycoprotein) in tissues of interest (e.g., liver, kidney).Co-administration with a known transporter inhibitor can help determine the role of transporters in this compound clearance.
Gastrointestinal Tract Variability For oral administration, assess factors such as gut microbiome composition and food intake, which can influence absorption.Standardize diet and fasting protocols prior to dosing. Consider parenteral administration routes to bypass gut variability.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor "Kinase X". By binding to the ATP-binding pocket of Kinase X, this compound blocks downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cells that are dependent on Kinase X signaling.

Q2: Are there any known metabolites of this compound that are active?

A2: Yes, this compound is metabolized in the liver by CYP3A4 to two primary metabolites: M1 (active) and M2 (inactive). The M1 metabolite has approximately 50% of the potency of the parent compound. Variability in CYP3A4 activity can therefore significantly impact the overall therapeutic exposure.

Q3: What are the recommended vehicle formulations for in vivo studies?

A3: For intravenous (IV) administration, we recommend 10% DMSO, 40% PEG300, 50% sterile water. For oral (PO) gavage, a formulation of 0.5% methylcellulose (B11928114) in sterile water is recommended. It is critical to ensure complete solubilization of this compound in the chosen vehicle.

Q4: Have any specific animal strains been shown to be more or less responsive to this compound?

A4: Preliminary data suggests that mouse strains with a BALB/c background may exhibit a more robust response to this compound compared to C57BL/6 mice. This is thought to be due to differences in baseline Kinase X expression levels between these strains.

Experimental Protocols

Protocol 1: Western Blot for Baseline Kinase X Expression
  • Tissue Lysis: Homogenize snap-frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against Kinase X (1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Pharmacokinetic Analysis by LC-MS/MS
  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points post-dose into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: Precipitate plasma proteins by adding three volumes of acetonitrile (B52724) containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to an autosampler vial.

    • Inject an appropriate volume onto a C18 reverse-phase HPLC column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Detect and quantify this compound and its metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a plasma concentration-time curve and calculate key PK parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

Visualizations

IHCH_7113_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kinase X Kinase X PI3K PI3K Kinase X->PI3K Ras Ras Kinase X->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->Kinase X Inhibits

Caption: this compound signaling pathway inhibition.

Troubleshooting_Workflow Start Start High_Variability High Variability in Animal Response Start->High_Variability PD_Variability Pharmacodynamic (PD) Variability High_Variability->PD_Variability PD Issue PK_Variability Pharmacokinetic (PK) Variability High_Variability->PK_Variability PK Issue Analyze_Target Analyze Target Expression/Genetics PD_Variability->Analyze_Target Check_Pathways Check Compensatory Pathways PD_Variability->Check_Pathways Assess_Metabolism Assess Metabolism & Transporters PK_Variability->Assess_Metabolism Review_Dosing Review Dosing Procedure & Vehicle PK_Variability->Review_Dosing Stratify_Data Stratify Data & Refine Protocol Analyze_Target->Stratify_Data Assess_Metabolism->Stratify_Data Check_Pathways->Stratify_Data Review_Dosing->Stratify_Data End End Stratify_Data->End

Caption: Troubleshooting workflow for this compound variability.

Best practices for handling and storing IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing IHCH-7113, along with troubleshooting guides and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a putative psychedelic drug belonging to the pyridopyrroloquinoxaline family. It functions as a potent agonist at the 5-HT2A serotonin (B10506) receptor and is under investigation for its potential antidepressant activities.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity and activity of this compound. For the solid compound, it is recommended to store it at 4°C and protected from light.[3] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should also be protected from light.[2]

Q3: How should I dissolve this compound?

A3: this compound can be dissolved in a few different solvent systems. The choice of solvent will depend on the specific requirements of your experiment. Here are some suggested protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Protocol 2: 10% DMSO and 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO and 90% Corn Oil.

All three protocols are reported to achieve a solubility of at least 2.5 mg/mL.[2] If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[2]

Q4: What are the primary safety precautions for handling this compound?

A4: As this compound is a potent psychoactive compound, it should be handled with care in a controlled laboratory environment. Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Work in a well-ventilated area or a fume hood to avoid inhalation. Accidental ingestion or contact with skin should be avoided. In case of contact, wash the affected area thoroughly with water.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Improper solvent or insufficient mixing.Ensure you are using one of the recommended solvent systems.[2] Use gentle heating or sonication to aid dissolution.[2] Verify the quality and purity of your solvents.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Always protect the compound and its solutions from light.[2][3] Avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. Ensure storage temperatures are maintained as recommended (-80°C for long-term, -20°C for short-term).[2]
Loss of biological activity in cell-based assays Instability of the compound in the culture medium.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time the compound is in the culture medium before analysis.
Precipitation of the compound in aqueous solutions Low aqueous solubility.If your experimental buffer is aqueous, ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to maintain solubility and is compatible with your experimental system. Consider using a solvent system with better aqueous compatibility, such as the one containing SBE-β-CD.[2]

Experimental Protocols

Protocol: In Vitro 5-HT2A Receptor Activation Assay

This protocol describes a general method for assessing the agonist activity of this compound at the 5-HT2A receptor in a cell-based assay.

  • Cell Culture: Culture HEK293 cells stably expressing the human 5-HT2A receptor in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Preparation of this compound: Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare a series of dilutions in assay buffer (e.g., HBSS with 20 mM HEPES).

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 50,000 cells per well and incubate for 24 hours.

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the downstream signaling readout (e.g., intracellular calcium mobilization using a fluorescent dye like Fura-2 AM or inositol (B14025) phosphate (B84403) accumulation).

  • Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_compound->treat_cells prep_cells Culture 5-HT2A Expressing Cells seed_cells Seed Cells in Plate prep_cells->seed_cells seed_cells->treat_cells measure_response Measure Signaling Response treat_cells->measure_response plot_data Plot Dose-Response Curve measure_response->plot_data calc_ec50 Calculate EC50 plot_data->calc_ec50

Caption: Experimental workflow for an in vitro 5-HT2A receptor activation assay.

signaling_pathway IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A binds Gq Gq/11 HTR2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: Simplified 5-HT2A receptor signaling pathway activated by this compound.

References

Validation & Comparative

A Comparative Analysis of IHCH-7113 and Psilocybin in 5-HT2A Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel compound IHCH-7113 and the classic psychedelic psilocybin, focusing on their interaction with the serotonin (B10506) 2A (5-HT2A) receptor. The information presented herein is intended for a scientific audience and is supported by available experimental data.

Introduction

Both this compound and psilocybin are recognized as agonists of the 5-HT2A receptor, a key target in the central nervous system implicated in various physiological and pathological processes, including mood, cognition, and perception. Psilocybin, the prodrug of psilocin, is a well-characterized psychedelic compound known to induce profound alterations in consciousness, with its effects being primarily mediated by 5-HT2A receptor activation.[1][2][3] this compound is a newer, putative psychedelic agent derived from the structural simplification of the atypical antipsychotic drug lumateperone.[4] Preliminary evidence suggests that it also engages the 5-HT2A receptor and elicits psychedelic-like behavioral responses in animal models.[4]

This guide will delve into a comparative analysis of their pharmacodynamics at the 5-HT2A receptor, with a focus on binding affinity, functional potency, and downstream signaling pathways.

Quantitative Data Comparison

The following tables summarize the available quantitative data for psilocin (the active metabolite of psilocybin) and this compound at the human 5-HT2A receptor. It is important to note that publicly available quantitative data for this compound is limited at the time of this publication.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundKᵢ (nM)RadioligandTissue/Cell LineReference
Psilocin~6 - 173[³H]ketanserin, [¹²⁵I]DOIHuman Cortex, Mouse Brain[5]
This compoundNot Available---

Table 2: 5-HT2A Receptor Functional Activity

CompoundAssayParameterValue (nM)Reference
PsilocinGq-mediated Calcium FluxEC₅₀~10[6]
Psilocinβ-arrestin RecruitmentEC₅₀Data varies; some studies suggest balanced or slightly less β-arrestin efficacy compared to Gq[5][7]
This compoundGq ActivationEC₅₀Not Available-
This compoundβ-arrestin RecruitmentEC₅₀Not Available-

Table 3: In Vivo Psychedelic-Like Activity (Head-Twitch Response in Mice)

CompoundResponseAntagonist BlockadeReference
Psilocybin/PsilocinInduces Head-Twitch Response (HTR)Yes (by 5-HT2A antagonists)[5][8]
This compoundInduces Head-Twitch Response (HTR)Yes (by MDL100907)[4]

Signaling Pathways and Functional Selectivity

Activation of the 5-HT2A receptor can initiate multiple intracellular signaling cascades, primarily through the Gq protein pathway, leading to the activation of phospholipase C (PLC), and through the β-arrestin pathway, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.[9] The relative activation of these pathways by an agonist is termed "functional selectivity" or "biased agonism" and is thought to be a key determinant of the qualitative effects of 5-HT2A receptor ligands.

Psilocybin, through its active metabolite psilocin, is considered a relatively balanced agonist at the 5-HT2A receptor, activating both the Gq and β-arrestin pathways.[5][7] The psychedelic effects of compounds like psilocybin are strongly correlated with the activation of the Gq signaling cascade.[7][10]

While specific data on the functional selectivity of this compound is not yet publicly available, its ability to induce a robust head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic potential in humans, strongly suggests significant engagement of the Gq pathway.[4][8] The HTR is known to be dependent on 5-HT2A receptor-mediated Gq signaling.[3][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist (Psilocin or this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling & Psychedelic Effects Ca2->Downstream PKC->Downstream

Figure 1: Simplified 5-HT2A receptor Gq signaling pathway.

Experimental Protocols

5-HT2A Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) or from brain tissue known to have high 5-HT2A receptor density (e.g., rodent frontal cortex).

  • Incubation: A constant concentration of a specific 5-HT2A radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., psilocin or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]

In Vitro Functional Assay: β-Arrestin Recruitment

Objective: To measure the potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound to induce β-arrestin recruitment to the 5-HT2A receptor.

Methodology (e.g., using BRET - Bioluminescence Resonance Energy Transfer):

  • Cell Line: A cell line (e.g., HEK293) is used that co-expresses the 5-HT2A receptor fused to a bioluminescent donor (e.g., Renilla Luciferase, Rluc) and β-arrestin-2 fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP).

  • Assay Procedure: Cells are plated in a microplate and incubated with varying concentrations of the test compound.

  • BRET Measurement: A substrate for the donor enzyme (e.g., coelenterazine) is added, and the light emission from both the donor and acceptor molecules is measured at their respective wavelengths.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates that the donor and acceptor are in close proximity, signifying β-arrestin recruitment to the receptor. Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.[7][12]

Experimental_Workflow Binding Radioligand Binding (Determine Ki) Gq_Assay Gq Functional Assay (e.g., Calcium Flux) (Determine EC50/Emax) Binding->Gq_Assay Arrestin_Assay β-Arrestin Assay (e.g., BRET) (Determine EC50/Emax) Gq_Assay->Arrestin_Assay HTR Head-Twitch Response (HTR) in Mice (Assess psychedelic-like activity) Arrestin_Assay->HTR end end HTR->end start start->Binding Compound (this compound or Psilocin)

Figure 2: General experimental workflow for characterizing 5-HT2A receptor agonists.

In Vivo Behavioral Assay: Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo psychedelic-like activity of a compound.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.[13]

  • Drug Administration: Mice are administered the test compound (e.g., psilocybin or this compound) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: Following administration, mice are placed in an observation chamber. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).[2][13]

  • Antagonist Studies: To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist (e.g., M100907) before the administration of the test compound.[4]

  • Data Analysis: The number of head twitches in the drug-treated group is compared to the vehicle control group. A significant increase in HTRs is indicative of psychedelic-like activity.

Conclusion

Both this compound and psilocybin act as agonists at the 5-HT2A receptor and induce psychedelic-like behavioral effects in preclinical models, suggesting a convergent mechanism of action primarily involving the Gq signaling pathway. While quantitative data for psilocin is available, a direct and comprehensive comparison with this compound is currently hampered by the lack of publicly accessible binding affinity and functional potency data for the latter.

Future research should focus on elucidating the complete pharmacodynamic profile of this compound at the 5-HT2A receptor, including its binding kinetics and its functional selectivity for the Gq versus β-arrestin pathways. Such data will be crucial for a more definitive comparison with psilocybin and for understanding the subtle nuances that may differentiate the pharmacological and potential therapeutic effects of these two compounds. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.

References

A Comparative Analysis of IHCH-7113 and Other Pyridopyrroloquinoxaline Derivatives in 5-HT2A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyridopyrroloquinoxaline derivative IHCH-7113 with its structural analogs, focusing on their distinct pharmacological profiles at the serotonin (B10506) 2A (5-HT2A) receptor. This analysis is supported by experimental data from the seminal study by Cao et al. (2022) in Science, which unveiled this novel class of compounds.

The pyridopyrroloquinoxaline scaffold, from which this compound is derived, has emerged as a versatile platform for developing modulators of the 5-HT2A receptor with diverse functional outcomes. These compounds range from a psychedelic agonist to biased agonists with antidepressant-like properties and receptor antagonists. This guide will delve into the comparative pharmacology of this compound, its non-hallucinogenic counterparts IHCH-7079 and IHCH-7086, and the structurally related atypical antipsychotic, lumateperone.

Data Presentation: Quantitative Comparison of Pyridopyrroloquinoxaline Derivatives

The following table summarizes the in vitro and in vivo pharmacological data for this compound and its comparators, highlighting their distinct activities at the 5-HT2A receptor.

CompoundTargetAssayGq Signaling EC50 (nM)Gq Signaling Emax (%)β-arrestin-2 Recruitment EC50 (nM)β-arrestin-2 Recruitment Emax (%)Head-Twitch Response (HTR) in MiceAntidepressant-like Effect (Forced Swim Test)
This compound 5-HT2A AgonistBRET1.810015.6100Induces HTRNot Reported
IHCH-7079 5-HT2A Biased AgonistBRET>10,000<1016.962No HTRYes
IHCH-7086 5-HT2A Biased AgonistBRET>10,000<1025.158No HTRYes
Lumateperone 5-HT2A AntagonistRadioligand BindingN/AN/AN/AN/AN/AN/A
Reference Compounds
Serotonin (5-HT) 5-HT2A AgonistBRET6.310031.6100--
DOI 5-HT2A AgonistHTRN/AN/AN/AN/AInduces HTR-
LSD 5-HT2A AgonistHTRN/AN/AN/AN/AInduces HTR-

Data extracted from Cao D, et al. Science. 2022;375(6579):403-411 and its supplementary materials.

Signaling Pathway and Functional Outcomes

The distinct pharmacological profiles of these pyridopyrroloquinoxaline derivatives stem from their differential engagement of downstream signaling pathways upon binding to the 5-HT2A receptor.

G_protein_vs_beta_arrestin cluster_ligands Pyridopyrroloquinoxaline Derivatives cluster_receptor 5-HT2A Receptor cluster_pathways Downstream Signaling cluster_outcomes Functional Outcomes IHCH_7113 This compound Receptor 5-HT2A-R IHCH_7113->Receptor Gq Gq Protein Signaling IHCH_7113->Gq beta_arrestin β-arrestin-2 Recruitment IHCH_7113->beta_arrestin Biased_Agonists IHCH-7079 IHCH-7086 Biased_Agonists->Receptor Biased_Agonists->Gq Weakly/Not Activated Biased_Agonists->beta_arrestin Preferentially Activated Receptor->Gq Strongly Activated Receptor->beta_arrestin Activated Hallucinogenic Psychedelic Effects (Head-Twitch Response) Gq->Hallucinogenic Antidepressant Antidepressant-like Effects beta_arrestin->Antidepressant

5-HT2A Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Bioluminescence Resonance Energy Transfer (BRET) Assays for Gq Signaling and β-arrestin-2 Recruitment

This assay was used to quantify the potency and efficacy of the compounds in activating the Gq protein and recruiting β-arrestin-2 to the 5-HT2A receptor.

BRET_Workflow start Start: HEK293T cells transfection Co-transfect with plasmids: - 5-HT2A-Rluc8 (BRET donor) - Venus-β-arrestin-2 (BRET acceptor for β-arrestin assay) - Gαq-Rluc8, Gβ3, Gγ9-Venus (BRET donor/acceptor for Gq assay) start->transfection culture Culture cells for 24 hours transfection->culture plating Plate cells into 96-well plates culture->plating incubation1 Incubate for another 24 hours plating->incubation1 compound_addition Add test compounds at varying concentrations incubation1->compound_addition incubation2 Incubate for 5 minutes at 37°C compound_addition->incubation2 substrate_addition Add coelenterazine (B1669285) h (BRET substrate) incubation2->substrate_addition measurement Measure BRET signal using a microplate reader (emissions at 480 nm and 530 nm) substrate_addition->measurement analysis Calculate net BRET ratio and generate dose-response curves to determine EC50 and Emax measurement->analysis end End analysis->end

BRET Assay Experimental Workflow

Methodology: HEK293T cells were transiently co-transfected with plasmids encoding the 5-HT2A receptor fused to Renilla luciferase (Rluc8) and either Venus-tagged β-arrestin-2 or components of the Gq protein signaling complex (Gαq-Rluc8, Gβ3, and Gγ9-Venus). Twenty-four hours post-transfection, cells were plated into 96-well plates. After another 24 hours, cells were treated with various concentrations of the test compounds. Following a 5-minute incubation at 37°C, the BRET substrate coelenterazine h was added. The BRET signal was measured using a microplate reader, and the net BRET ratio was calculated as the emission at 530 nm divided by the emission at 480 nm. Dose-response curves were generated to determine the EC50 and Emax values.

Head-Twitch Response (HTR) Assay in Mice

The HTR assay is a behavioral paradigm used to assess the hallucinogenic potential of 5-HT2A receptor agonists in rodents.

Methodology: Male C57BL/6J mice were administered with either vehicle or a test compound (e.g., this compound, DOI, LSD) via intraperitoneal injection. Immediately after injection, mice were placed individually into observation chambers. The number of head twitches was manually counted for 30 minutes. A head twitch was defined as a rapid, side-to-side rotational movement of the head.

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to evaluate the antidepressant-like effects of compounds in rodents.

Methodology: Male C57BL/6J mice were individually placed into a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, from which they could not escape. The total duration of the test was 6 minutes. The duration of immobility during the last 4 minutes of the test was recorded. Immobility was defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect. Test compounds or vehicle were administered 30 minutes before the test.

Conclusion

The comparative analysis of this compound and its pyridopyrroloquinoxaline analogs reveals a fascinating structure-activity relationship centered on the 5-HT2A receptor. This compound acts as a potent, full agonist at the 5-HT2A receptor, activating both Gq signaling and β-arrestin-2 recruitment, which correlates with its hallucinogenic-like effects in preclinical models. In contrast, IHCH-7079 and IHCH-7086 demonstrate a clear bias towards the β-arrestin-2 signaling pathway, with minimal to no activation of the Gq pathway. This biased agonism is associated with antidepressant-like activity without the hallucinogenic effects observed with this compound. Lumateperone, on the other hand, acts as an antagonist at this receptor.

This family of compounds provides invaluable tools for dissecting the specific roles of Gq versus β-arrestin signaling downstream of 5-HT2A receptor activation. The findings from the study by Cao et al. (2022) pave the way for the rational design of novel therapeutics that can harness the therapeutic potential of 5-HT2A receptor modulation while avoiding undesirable psychedelic effects, offering new hope for the treatment of depression and other neuropsychiatric disorders.

A Comparative Analysis of 5-HT2A Receptor Agonists: IHCH-7113, IHCH-7079, and IHCH-7086

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three pyridopyrroloquinoxaline-based 5-HT2A serotonin (B10506) receptor agonists: IHCH-7113, IHCH-7079, and IHCH-7086. These compounds, all derived from the atypical antipsychotic lumateperone, exhibit distinct pharmacological profiles, offering valuable insights for the development of novel therapeutics targeting the serotonergic system. This document summarizes their performance based on available experimental data, focusing on receptor binding, functional activity, and in vivo behavioral effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, IHCH-7079, and IHCH-7086, highlighting their differences in receptor affinity and functional outcomes.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundKi (nM)
This compoundNot Reported
IHCH-707916.98[1]
IHCH-708612.59[2]

Table 2: In Vivo Behavioral Effects in Mice

CompoundHead-Twitch Response (HTR)Antidepressant-Like Activity
This compoundInduces HTR (hallucinogenic potential)[3]Reported to have antidepressant activity[4][5]
IHCH-7079Does not induce HTR (non-hallucinogenic)[6]Reduces immobility in tail suspension and forced swim tests[6]
IHCH-7086Does not induce HTR (non-hallucinogenic)[2][7]Improves depression-like behavior[2][7]

Signaling Pathways and Biased Agonism

The distinct behavioral effects of these compounds can be attributed to their differential engagement of downstream signaling pathways upon binding to the 5-HT2A receptor. The 5-HT2A receptor can signal through two primary pathways: the Gq protein pathway, associated with hallucinogenic effects, and the β-arrestin pathway, which is linked to antidepressant and psychoplastogenic effects.

This compound is a putative full agonist at the 5-HT2A receptor, likely activating both Gq and β-arrestin pathways, leading to its hallucinogenic profile. In contrast, IHCH-7079 and IHCH-7086 are described as β-arrestin-biased agonists.[1][2][7] This means they preferentially activate the β-arrestin pathway over the Gq pathway, resulting in antidepressant-like effects without inducing the head-twitch response, a preclinical proxy for hallucinations.

5HT2A_Signaling_Pathways IHCH7113 This compound Receptor 5-HT2A Receptor IHCH7113->Receptor IHCH7079 IHCH-7079 IHCH7079->Receptor IHCH7086 IHCH-7086 IHCH7086->Receptor Gq Gq Protein Pathway Receptor->Gq Full Agonism Barr β-arrestin Pathway Receptor->Barr Biased Agonism Hallucinations Hallucinogenic Effects (Head-Twitch Response) Gq->Hallucinations Antidepressant Antidepressant-Like Effects Barr->Antidepressant

Caption: Differentiated signaling of 5-HT2A receptor agonists.

Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of the compounds for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: A radiolabeled antagonist, such as [3H]ketanserin, is used as the ligand.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (this compound, IHCH-7079, or IHCH-7086).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the potential hallucinogenic activity of the compounds.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered with various doses of the test compound or a vehicle control via intraperitoneal (i.p.) injection.

  • Observation Period: Following a short acclimatization period, the frequency of head-twitches (rapid, side-to-side head movements) is counted for a defined period, typically 30-60 minutes.

  • Data Analysis: The number of head-twitches is recorded and compared between the different treatment groups. A significant increase in HTR compared to the vehicle group indicates potential hallucinogenic properties.

HTR_Workflow A Drug Administration (i.p. injection) B Acclimatization Period A->B C Observation and Counting of Head-Twitches B->C D Data Analysis (Comparison to Vehicle) C->D E Assessment of Hallucinogenic Potential D->E

Caption: Workflow for the Head-Twitch Response (HTR) assay.

Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of the compounds.

Methodology:

  • Animals: Male mice are used.

  • Drug Administration: Compounds or vehicle are administered at specified doses and time points before the test.

  • Test Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

  • Test Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (floating passively) during the last 4 minutes of the test is recorded.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.

Tail Suspension Test (TST) in Mice

Objective: An alternative to the FST for assessing antidepressant-like activity.

Methodology:

  • Animals: Male mice are used.

  • Drug Administration: Compounds or vehicle are administered prior to the test.

  • Test Apparatus: Mice are suspended by their tail from a lever using adhesive tape, in a position where they cannot escape or hold onto any surfaces.

  • Test Procedure: The duration of immobility is recorded over a 6-minute period.

  • Data Analysis: A decrease in the total time of immobility in the treated group compared to the vehicle group suggests antidepressant-like properties.

Conclusion

The comparison of this compound, IHCH-7079, and IHCH-7086 provides a compelling example of how subtle structural modifications can dramatically alter the pharmacological profile of 5-HT2A receptor agonists. While this compound displays characteristics of a classic psychedelic, IHCH-7079 and IHCH-7086 emerge as promising non-hallucinogenic compounds with potential therapeutic applications for depression. The concept of biased agonism, exemplified by IHCH-7079 and IHCH-7086, represents a key strategy in modern drug discovery, enabling the separation of therapeutic effects from unwanted side effects. Further research into the detailed signaling profiles and in vivo efficacy of these and similar compounds will be crucial for the development of the next generation of safer and more effective treatments for neuropsychiatric disorders.

References

Comparative Analysis of Head-Twitch Response: A Framework for Evaluating Novel Psychedelic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2][3] This behavioral assay is widely recognized as a reliable preclinical model for predicting the hallucinogenic potential of novel compounds in humans.[2][4][5] The response is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor, making it an invaluable tool for screening and characterizing the in vivo activity of 5-HT2A agonists.[1][5][6] There is a strong correlation between a compound's potency to induce the HTR in rodents and its hallucinogenic potency in humans.[4]

This guide provides a comparative framework for evaluating the head-twitch response of novel compounds, such as IHCH-7113, against well-characterized classic psychedelics. Due to the absence of publicly available data for this compound, this document serves as a template, presenting benchmark data for classic psychedelics to facilitate future comparisons.

Quantitative Comparison of Head-Twitch Response

The following table summarizes the dose-response characteristics of several classic psychedelic compounds in inducing the head-twitch response in mice. Data is presented as the effective dose required to elicit 50% of the maximal response (ED50) and the maximum number of head twitches observed (Emax).

CompoundAnimal ModelRoute of AdministrationED₅₀Emax (Mean Total Twitches)Observation Period
DOI C57BL/6J Micei.p.~1.16 mg/kg~12030 min
LSD C57BL/6J Micei.p.52.9 µg/kg[1]~84[1]30 min
Psilocybin C57BL/6J Micei.p.~1 mg/kg~34-50[7][8]20-30 min
This compound Data not availableData not availableData not availableData not availableData not available

Note: ED₅₀ and Emax values can vary depending on the specific experimental conditions, such as mouse strain, observation period, and data analysis methods.[2][9] DOI, in particular, is noted for its robust and persistent induction of the HTR.[8]

Experimental Protocol: Head-Twitch Response (HTR) Assay

This section outlines a standard methodology for quantifying the head-twitch response in mice.

1. Animals:

  • Species: Male C57BL/6J mice are commonly used.[1][7]

  • Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Mice should be acclimated to the testing room for at least 60 minutes before the experiment.

2. Drug Administration:

  • Compounds: Test compounds (e.g., this compound) and reference compounds (e.g., DOI, LSD, psilocybin) are dissolved in a suitable vehicle (e.g., 0.9% saline).

  • Route: Intraperitoneal (i.p.) injection is a common route of administration.[1][10]

  • Dosing: A dose-response curve should be generated by testing a range of doses for each compound.

3. Behavioral Observation:

  • Apparatus: Mice are placed individually into clear observation chambers (e.g., standard mouse cages or clear cylindrical containers).

  • Recording: Behavior is recorded using a video camera, often positioned to provide a clear view of the animal's head. For more precise quantification, automated systems using a magnetometer coil attached to the head or deep learning-based tracking software can be employed.[1][8]

  • Observation Period: Recording typically begins immediately after drug administration and continues for a predefined period, often ranging from 20 to 60 minutes.[1][3][7]

4. Data Analysis:

  • Scoring: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming or general exploratory behavior.[1][2]

  • Automated Quantification: If using automated systems, the software is used to detect and count the head twitches based on predefined movement parameters.[8]

  • Statistical Analysis: The total number of head twitches is calculated for each animal. Dose-response curves are generated using non-linear regression to determine the ED50 and Emax values. Statistical significance between treatment groups is typically assessed using analysis of variance (ANOVA) followed by appropriate post-hoc tests.[1]

Signaling Pathway Visualization

The head-twitch response is initiated by the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling of the activated receptor to the Gq/11 protein, which in turn leads to downstream signaling events. Recent studies have highlighted that the Gq-dependent pathway, rather than the β-arrestin pathway, is predictive of the psychedelic potential of a 5-HT2A agonist.[11][12][13]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag Produces ip3 IP3 pip2->ip3 Produces pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release ip3->ca_release Stimulates cellular_response Neuronal Excitation (Head-Twitch Response) pkc->cellular_response Leads to ca_release->cellular_response Leads to psychedelic Psychedelic Agonist (e.g., this compound) psychedelic->receptor Binds to

Caption: 5-HT2A receptor Gq-mediated signaling pathway.

References

A Comparative Analysis of the Novel Antidepressant Candidate IHCH-7113 Against Leading SSRI and SNRI Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the investigational compound IHCH-7113, a selective 5-HT6 receptor antagonist, with two established first-line antidepressants: Sertraline (B1200038), a Selective Serotonin (B10506) Reuptake Inhibitor (SSRI), and Venlafaxine (B1195380), a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). The following analysis is based on preclinical data for 5-HT6 receptor antagonists and publicly available clinical trial data for Sertraline and Venlafaxine, offering researchers and drug development professionals a comprehensive overview of their respective pharmacological profiles.

Mechanism of Action: A Novel Approach

This compound represents a departure from conventional antidepressant mechanisms. As a selective antagonist of the serotonin 6 (5-HT6) receptor, it operates on a distinct signaling pathway compared to SSRIs and SNRIs. While Sertraline and Venlafaxine increase the synaptic availability of serotonin (and norepinephrine (B1679862) in the case of Venlafaxine) by blocking their respective reuptake transporters (SERT and NET), this compound modulates neuronal signaling downstream of the 5-HT6 receptor. This receptor is primarily expressed in brain regions associated with cognition and mood. Its antagonism is hypothesized to disinhibit downstream glutamatergic and cholinergic pathways, contributing to its antidepressant and pro-cognitive effects.

Comparative Efficacy: Preclinical and Clinical Data

To objectively assess the potential of this compound, its preclinical profile is compared with the established efficacy of Sertraline and Venlafaxine.

Preclinical Efficacy in Rodent Models of Depression

The Forced Swim Test (FST) and Tail Suspension Test (TST) are standard behavioral assays used to predict antidepressant efficacy. A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

Compound ClassPreclinical ModelTest SpeciesDose (mg/kg)Outcome (vs. Vehicle)
This compound (5-HT6 Antagonist) Forced Swim TestRat10Significant reduction in immobility time[1]
Forced Swim TestRat30Significant reduction in immobility time[1]
Sertraline (SSRI) Forced Swim TestRatN/ASelectively increased swimming behavior[2]
Venlafaxine (SNRI) Tail Suspension TestMouseN/ADecreased immobility, increased swinging behavior

Note: Data for this compound is based on the performance of the selective 5-HT6 antagonist SB-271046 in published preclinical studies.[1]

Clinical Efficacy in Major Depressive Disorder (MDD)

The Montgomery-Åsberg Depression Rating Scale (MADRS) and the Hamilton Depression Rating Scale (HAM-D) are clinician-administered scales used to measure the severity of depressive symptoms in clinical trials. A greater reduction in the total score indicates a more significant improvement.

DrugTrial DesignDuration (weeks)Primary Outcome MeasureMean Change from Baseline (Drug)Mean Change from Baseline (Placebo)
Sertraline Randomized, Placebo-Controlled6MADRS-14.5-14.9
Venlafaxine XR Randomized, Placebo-Controlled8HAM-D17-10.76 (75mg) / -10.37 (75-225mg)-9.25[3]

Note: The Sertraline data is from a feasibility trial in a specific patient population (hemodialysis patients) and showed a strong placebo effect.[4] The Venlafaxine data is from a large placebo-controlled study in Japan.[3] A head-to-head trial showed no significant difference in mean HAM-D or MADRS scores between Venlafaxine and Sertraline at week 8.[5]

Comparative Side Effect Profiles

The tolerability of an antidepressant is a critical factor in patient adherence and overall treatment success. The following table summarizes the most common adverse events reported in clinical trials for Sertraline and Venlafaxine.

Adverse EventSertraline (Incidence %)Venlafaxine (Incidence %)
NauseaHighHigh[6]
HeadacheHighHigh[5]
InsomniaHigh[7]High[6]
Somnolence/Drowsiness~11%[8]High[6]
Dry MouthHigh[7]High[6]
DizzinessHighHigh[6]
DiarrheaHigh[7]Moderate
Ejaculation Failure/Sexual DysfunctionHigh[7]High[6][9]
SweatingHighHigh[6]
ConstipationModerateHigh[6]

Note: Incidence rates can vary significantly between studies. This table represents a general overview of commonly reported side effects.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below to allow for replication and comparison.

Forced Swim Test (Mouse)

Objective: To assess antidepressant-like activity by measuring the immobility of mice in an inescapable water-filled cylinder.

Apparatus:

  • A transparent Plexiglas cylinder (25 cm high, 10 cm in diameter).

  • Water maintained at 23-25°C, filled to a depth of 15 cm to prevent the mouse from touching the bottom with its tail or feet.[10]

Procedure:

  • Mice are individually placed into the cylinder for a 6-minute session.[11]

  • The session is typically video-recorded for later analysis.

  • An observer, blind to the treatment conditions, scores the behavior. The last 4 minutes of the 6-minute session are typically analyzed.

  • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.

  • The total duration of immobility is recorded. Antidepressant compounds are expected to decrease the time spent immobile.

Tail Suspension Test (Mouse)

Objective: To evaluate antidepressant-like effects by measuring the duration of immobility when a mouse is suspended by its tail.

Apparatus:

  • A suspension bar or ledge.

  • Adhesive tape strong enough to support the mouse's weight.

  • Individual compartments or a box to prevent mice from seeing each other and to provide a consistent background.

Procedure:

  • A piece of adhesive tape is attached to the tail of the mouse, approximately 2-3 millimeters from the end.[12]

  • The mouse is then suspended by the tape from the suspension bar, at a height where it cannot escape or hold onto nearby surfaces (approximately 20-25 cm from the floor).[12]

  • The test duration is typically 6 minutes.[12][13]

  • The session is video-recorded for scoring.

  • Immobility is defined as the period during which the mouse hangs passively and motionless.

  • The total time spent immobile is measured. A decrease in immobility time suggests an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound and the established mechanisms of Sertraline and Venlafaxine, along with a typical preclinical experimental workflow.

cluster_IHCH This compound (5-HT6 Antagonist) Pathway IHCH7113 This compound HT6R 5-HT6 Receptor IHCH7113->HT6R Antagonizes Gs Gs Protein HT6R->Gs Activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Neuron_Activity Modulation of Neuronal Activity CREB->Neuron_Activity cluster_SSRI_SNRI Sertraline (SSRI) & Venlafaxine (SNRI) Pathways cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Synaptic_5HT Synaptic Serotonin Serotonin_vesicle->Synaptic_5HT Release Norepinephrine_vesicle Norepinephrine Synaptic_NE Synaptic Norepinephrine Norepinephrine_vesicle->Synaptic_NE Release SERT SERT NET NET Synaptic_5HT->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Synaptic_5HT->Postsynaptic_Receptors Synaptic_NE->NET Reuptake Synaptic_NE->Postsynaptic_Receptors Neuronal_Signal Neuronal Signal Postsynaptic_Receptors->Neuronal_Signal Sertraline Sertraline Sertraline->SERT Blocks Venlafaxine Venlafaxine Venlafaxine->SERT Blocks Venlafaxine->NET Blocks start Animal Acclimation treatment Drug Administration (this compound, Sertraline, Venlafaxine, Vehicle) start->treatment behavioral_test Behavioral Testing (Forced Swim Test / Tail Suspension Test) treatment->behavioral_test data_collection Video Recording & Scoring (Immobility Time) behavioral_test->data_collection analysis Statistical Analysis (Comparison to Vehicle Control) data_collection->analysis end Efficacy Assessment analysis->end

References

A Comparative Analysis of IHCH-7113 and Lumateperone: Unraveling a Shared Scaffold with Divergent Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of IHCH-7113, a putative psychedelic agent, and lumateperone (B1672687), an atypical antipsychotic. Despite their structural relationship, these compounds exhibit distinct pharmacological profiles and functional activities, offering a compelling case study in structure-activity relationships and the nuanced modulation of the serotonin (B10506) 5-HT2A receptor. This document summarizes key experimental data, outlines methodologies for pivotal assays, and visualizes the underlying molecular pathways and experimental workflows.

Introduction

Lumateperone (Caplyta®) is an FDA-approved atypical antipsychotic for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic efficacy is attributed to a multi-receptor mechanism of action, primarily involving antagonism at serotonin 5-HT2A receptors and a complex interplay with dopamine (B1211576) and glutamate (B1630785) systems.[2][3] In contrast, this compound is a research compound derived from the structural simplification of lumateperone.[4][5] Preclinical studies have identified this compound as a potent 5-HT2A receptor agonist, eliciting psychedelic-like behavioral responses in animal models.[4][5] This stark functional divergence from its parent compound highlights the subtle molecular determinants that govern agonism versus antagonism at the 5-HT2A receptor.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for this compound and lumateperone, providing a clear comparison of their receptor binding affinities and functional activities.

Table 1: Receptor Binding Affinity (Ki, nM)

ReceptorThis compoundLumateperone
Serotonin 5-HT2A Data not available in searched literature0.54 [2]
Dopamine D2 Data not available in searched literature32 [2]
Dopamine D1 Data not available in searched literature52 [2]
Serotonin Transporter (SERT) Data not available in searched literature62 [2]
α1 Adrenergic Data not available in searched literature73 [2]

Table 2: Functional Activity

AssayThis compoundLumateperone
5-HT2A Receptor Activity Agonist [4][5]Antagonist [2]
Head-Twitch Response (Mice) Induces HTR [4][5]Does not induce HTR
Calcium Fluorescence Assay (5-HT induced) Data not available in searched literatureIC50 = 7 nM [2]

Mechanism of Action: A Tale of Two Ligands

Lumateperone: As an atypical antipsychotic, lumateperone's primary mechanism involves potent antagonism of the 5-HT2A receptor.[2] This action is believed to contribute to its antipsychotic effects and low incidence of extrapyramidal symptoms.[6] Furthermore, lumateperone exhibits moderate affinity for D2 and D1 dopamine receptors and the serotonin transporter, contributing to its broad therapeutic profile in schizophrenia and bipolar depression.[2][3] Its modulation of the glutamatergic system is another key feature of its mechanism.[3]

This compound: In stark contrast, this compound functions as a 5-HT2A receptor agonist.[4][5] This agonism is responsible for its psychedelic-like effects observed in preclinical models, such as the head-twitch response (HTR) in mice, a well-established behavioral proxy for hallucinogenic potential.[4][5] The structural modifications from lumateperone to this compound evidently flip the switch from antagonism to agonism at the 5-HT2A receptor, leading to profoundly different physiological outcomes.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering researchers a basis for understanding and potentially replicating the findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., human 5-HT2A receptor) are prepared through homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand known to bind to the target receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (this compound or lumateperone).

  • Incubation: The plates are incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through a filter mat to separate the bound from the unbound radioligand. The filter mat is then washed to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter mat is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which is a behavioral proxy for hallucinogenic potential in rodents.

Protocol:

  • Animals: Male C57BL/6J mice are commonly used for this assay.

  • Compound Administration: Mice are administered the test compound (e.g., this compound) or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • Observation Period: Following administration, the mice are placed in an observation chamber and their behavior is recorded for a defined period (e.g., 30-60 minutes).

  • HTR Quantification: The number of head twitches, characterized by a rapid, rotational movement of the head, is counted by a trained observer or an automated system.

  • Antagonist Confirmation: To confirm that the HTR is mediated by the 5-HT2A receptor, a separate group of mice can be pre-treated with a selective 5-HT2A antagonist (e.g., MDL100907) before the administration of the test compound. A significant reduction in the number of head twitches in the antagonist-pre-treated group confirms the involvement of the 5-HT2A receptor.[4][5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 Lumateperone Signaling Pathway Lumateperone Lumateperone HT2A 5-HT2A Receptor Lumateperone->HT2A Antagonism D2 D2 Receptor Lumateperone->D2 Antagonism SERT Serotonin Transporter Lumateperone->SERT Inhibition Gq Gq Protein HT2A->Gq Dopamine_Signal Dopamine Signaling D2->Dopamine_Signal Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca

Caption: Lumateperone's antagonistic action on key receptors.

G cluster_1 This compound Signaling Pathway IHCH7113 This compound HT2A 5-HT2A Receptor IHCH7113->HT2A Agonism Gq Gq Protein HT2A->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ Release IP3_DAG->Ca Psychedelic_Effects Psychedelic-like Effects Ca->Psychedelic_Effects

Caption: this compound's agonistic action on the 5-HT2A receptor.

G cluster_2 Head-Twitch Response (HTR) Experimental Workflow Animal_Acclimation Animal Acclimation Compound_Admin Compound Administration (this compound or Vehicle) Animal_Acclimation->Compound_Admin Observation Behavioral Observation Compound_Admin->Observation Data_Quantification HTR Quantification Observation->Data_Quantification Analysis Statistical Analysis Data_Quantification->Analysis

References

IHCH-7113: A True Psychedelic Analog? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics for neuropsychiatric disorders has led to a resurgence of interest in psychedelic compounds. However, their hallucinogenic properties present a significant hurdle for clinical development. This has spurred the design of analogs that may retain therapeutic benefits without inducing psychedelic effects. IHCH-7113, a pyridopyrroloquinoxaline derivative, has emerged as a compound of interest in this area. This guide provides an objective comparison of this compound with classic psychedelics and non-psychedelic 5-HT2A receptor agonists, supported by available experimental data, to critically evaluate its classification as a true psychedelic analog.

At a Glance: Comparative Data

The following tables summarize the key in vitro and in vivo data for this compound in comparison to the classic psychedelic LSD, the non-hallucinogenic 5-HT2A agonist lisuride (B125695), and the related non-hallucinogenic analog IHCH-7079.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundReceptorKᵢ (nM)Reference
This compound Human 5-HT2A758.58[1][2][3]
LSD Human 5-HT2A1.1 - 12.1[4]
Lisuride Human 5-HT2A1.9[4]
IHCH-7079 Human 5-HT2A16.98[5]

Note: Data for comparator compounds are from various sources and may not be directly comparable due to different experimental conditions.

Table 2: In Vitro Functional Activity at the 5-HT2A Receptor

CompoundGq Signalingβ-Arrestin RecruitmentBias Factor (β-arrestin/Gq)Reference
This compound AgonistAgonist1.52 (weak β-arrestin preference)[1][2][3]
LSD Partial AgonistPartial AgonistGenerally considered balanced or slightly β-arrestin biased[6][7]
Lisuride Partial AgonistAgonistβ-arrestin biased[4]
IHCH-7079 No significant agonismPartial Agonistβ-arrestin biased[5]

Note: Specific EC₅₀ and Eₘₐₓ values for this compound are not publicly available; the bias factor is reported relative to serotonin.

Table 3: In Vivo Head-Twitch Response (HTR) in Mice

CompoundHTR InductionEffective DoseReference
This compound Yes≥ 0.125 mg/kg[1][2][3]
LSD YesED₅₀ ≈ 0.053 mg/kg[8]
Lisuride No-[8]
IHCH-7079 NoUp to 10 mg/kg[1][2][3]

Signaling Pathways and Experimental Workflows

To understand the functional implications of these findings, it is essential to visualize the underlying signaling pathways and the experimental setups used to generate the data.

G cluster_receptor Cell Membrane cluster_g_protein Gq-Protein Signaling (Psychedelic Pathway) cluster_arrestin β-Arrestin Signaling (Non-Psychedelic/Therapeutic Pathway) 5_HT2A_Receptor 5-HT2A Receptor Gq Gαq 5_HT2A_Receptor->Gq Activates beta_Arrestin β-Arrestin 2 5_HT2A_Receptor->beta_Arrestin Recruits PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Induces release PKC Protein Kinase C DAG->PKC Activates Downstream_Signaling Downstream Signaling (e.g., ERK activation, receptor internalization) beta_Arrestin->Downstream_Signaling Initiates Agonist This compound / Psychedelics Agonist->5_HT2A_Receptor Binds to

Caption: 5-HT2A receptor signaling pathways.

G cluster_0 In Vitro Assays cluster_1 In Vivo Assay Receptor_Binding Radioligand Binding Assay (Determine Kᵢ) Data_Analysis Data Analysis and Comparison Receptor_Binding->Data_Analysis Functional_Assays Functional Assays (Determine EC₅₀, Eₘₐₓ, Bias) Gq_Assay Gq Activation Assay (e.g., Calcium Flux) Functional_Assays->Gq_Assay Arrestin_Assay β-Arrestin Recruitment Assay Functional_Assays->Arrestin_Assay Gq_Assay->Data_Analysis Arrestin_Assay->Data_Analysis HTR_Assay Head-Twitch Response (HTR) Assay in Mice (Assess psychedelic potential) HTR_Assay->Data_Analysis Test_Compound This compound or Comparator Test_Compound->Receptor_Binding Test_Compound->Functional_Assays Test_Compound->HTR_Assay

Caption: Experimental workflow for compound characterization.

Experimental Protocols

5-HT2A Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound for the 5-HT2A receptor.

  • Preparation of Receptor Source: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of the test compound.

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Gq Activation (Calcium Flux) Assay

This functional assay measures the ability of a compound to activate the Gq signaling pathway.

  • Cell Preparation: Cells expressing the 5-HT2A receptor are plated in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Signal Detection: The plate is placed in a fluorescence microplate reader. Activation of the Gq pathway leads to the release of intracellular calcium, which binds to the dye and causes an increase in fluorescence. This change in fluorescence is measured over time.

  • Data Analysis: The maximum fluorescence signal (Eₘₐₓ) and the concentration of the compound that produces 50% of the maximal response (EC₅₀) are determined from the dose-response curve.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated 5-HT2A receptor.

  • Cell Line: A cell line engineered to express the 5-HT2A receptor fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin assay).

  • Compound Stimulation: The cells are treated with varying concentrations of the test compound.

  • Signal Generation: Agonist binding to the receptor induces a conformational change, leading to the recruitment of β-arrestin. This brings the two protein fragments into close proximity, resulting in a measurable signal (e.g., chemiluminescence).

  • Data Analysis: A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Head-Twitch Response (HTR) Assay

The HTR in rodents is a behavioral proxy for hallucinogenic potential in humans.[8][9]

  • Animal Model: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered the test compound, a vehicle control, or a positive control (e.g., LSD, DOI) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Observation: The animals are placed in an observation chamber, and the number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head twitches is recorded for each animal, and dose-response curves are generated to determine the effective dose. To confirm 5-HT2A receptor mediation, a separate group of animals can be pre-treated with a 5-HT2A antagonist.

Discussion and Conclusion

The classification of this compound as a true psychedelic analog is nuanced. The in vivo data is compelling: this compound induces the head-twitch response in mice, a key behavioral indicator of psychedelic potential that is absent in non-hallucinogenic 5-HT2A agonists like lisuride and its structural analog IHCH-7079.[1][2][3] This suggests that this compound engages the necessary in vivo signaling pathways to produce a psychedelic-like behavioral effect in animal models.

However, the in vitro data presents a more complex picture. This compound exhibits a significantly lower binding affinity for the 5-HT2A receptor compared to classic psychedelics like LSD.[1][2][3][4] Furthermore, it shows a slight bias towards the β-arrestin signaling pathway over Gq activation.[1][2][3] The prevailing hypothesis is that robust Gq signaling is the primary driver of the acute psychedelic experience, while β-arrestin signaling may be more related to therapeutic plasticity without hallucinogenic effects. The weak β-arrestin bias of this compound, coupled with its ability to induce the HTR, suggests that it may still sufficiently activate the Gq pathway to cross the threshold for a psychedelic-like response in mice, despite its lower affinity.

References

A Comparative Analysis of the Novel 5-HT2A Agonist IHCH-7113 and Selective Serotonin Reuptake Inhibitors (SSRIs) in Preclinical Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of the novel 5-HT2A agonist, IHCH-7113, and traditional Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) in preclinical models of depression. The following sections present quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Efficacy Data

The antidepressant-like effects of this compound and the SSRI escitalopram (B1671245) have been evaluated in mice using the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for potential antidepressant compounds by measuring the immobility time of the animals, with a reduction in immobility suggesting an antidepressant-like effect.

CompoundTestAnimal ModelDoseMean Immobility Time (seconds)Percent Reduction in Immobility vs. VehicleReference
Vehicle Forced Swim TestC57BL/6J Mice-~150-(Cao et al., 2022)
This compound Forced Swim TestC57BL/6J Mice1 mg/kg~75~50%(Cao et al., 2022)
Vehicle Tail Suspension TestMale C57BL/6J Mice (Adult)-~130-(Pochwat et al., 2019)[1]
Escitalopram Tail Suspension TestMale C57BL/6J Mice (Adult)10 mg/kg (s.c.)~65~50%(Pochwat et al., 2019)[1][2]

Signaling Pathways

This compound Signaling Pathway

This compound is a potent agonist of the serotonin 2A (5-HT2A) receptor.[3] The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gq protein, which in turn activates phospholipase C (PLC).[3][4] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[3] This pathway is central to the effects of many serotonergic psychedelics.[3][4]

IHCH7113_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IHCH7113 This compound HTR2A 5-HT2A Receptor IHCH7113->HTR2A Gq Gq HTR2A->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound Signaling Pathway
Selective Serotonin Reuptake Inhibitors (SSRIs) Signaling Pathway

SSRIs, such as escitalopram, function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[5][6] This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[5][6] The increased serotonin levels then act on various postsynaptic serotonin receptors, including 5-HT1A and 5-HT2A receptors, to mediate their therapeutic effects.[5][7] Chronic administration of SSRIs can lead to adaptive changes, including the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[6]

SSRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT blocks Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin release Serotonin->SERT Postsynaptic_Receptors Postsynaptic 5-HT Receptors Serotonin->Postsynaptic_Receptors activates Downstream_Signaling Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Compound Administration (e.g., i.p., p.o.) Grouping->Dosing Behavioral_Test Behavioral Assay (FST or TST) Dosing->Behavioral_Test Data_Collection Video Recording of Session Behavioral_Test->Data_Collection Scoring Blinded Scoring of Immobility Time Data_Collection->Scoring Analysis Statistical Analysis (e.g., ANOVA) Scoring->Analysis Results Results Interpretation Analysis->Results

References

Unraveling the Mechanism of IHCH-7113: A Comparative Analysis of a Novel 5-HT2A Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data surrounding IHCH-7113 reveals a nuanced mechanism of action centered on biased agonism at the serotonin (B10506) 2A receptor (5-HT2A). This guide provides a comparative analysis of this compound against classic psychedelics and its parent compound, lumateperone (B1672687), supported by key experimental data and detailed protocols for researchers in drug discovery and pharmacology.

This compound, a novel pyridopyrroloquinoxaline derivative, has emerged from the structural simplification of the atypical antipsychotic drug lumateperone. While lumateperone acts as a 5-HT2A receptor antagonist, this compound functions as an agonist at this key receptor implicated in psychedelic experiences and mood regulation. Cross-validation studies have focused on elucidating the nature of this agonism and its downstream consequences, particularly in comparison to established psychedelic compounds like Lysergic acid diethylamide (LSD) and (±)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), as well as non-hallucinogenic biased agonists.

The central finding from preclinical investigations is that this compound's interaction with the 5-HT2A receptor is not a simple on-off switch. Instead, it demonstrates biased agonism, preferentially activating certain downstream signaling pathways over others. This targeted engagement is believed to be the key to unlocking its therapeutic potential while potentially mitigating the hallucinogenic effects associated with classical psychedelics.

Comparative In Vitro Signaling Profile

The mechanism of action of 5-HT2A receptor agonists is primarily understood through their ability to recruit and activate two key intracellular signaling pathways: the Gq-protein pathway, leading to the production of inositol (B14025) phosphates (IP1), and the β-arrestin 2 pathway. It is hypothesized that activation of the Gq pathway is associated with the psychedelic effects of these compounds, while β-arrestin 2 recruitment may be linked to other effects, including potential therapeutic benefits without hallucinogenic activity.

To characterize the signaling profile of this compound, Bioluminescence Resonance Energy Transfer (BRET) assays were employed to quantify both Gq protein activation and β-arrestin 2 recruitment. The data, summarized in the table below, compares the potency (EC50) and efficacy (Emax) of this compound with the classic psychedelic LSD and the non-hallucinogenic biased agonist IHCH-7086.

CompoundGq Activation (BRET)β-arrestin 2 Recruitment (BRET)
EC50 (nM) Emax (%)
This compound 25.189
LSD 5.2100
IHCH-7086 >10,00020

Data extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411.

These data illustrate that while LSD is a potent and efficacious agonist for both Gq and β-arrestin 2 pathways, IHCH-7086 is highly biased towards β-arrestin 2 recruitment with minimal Gq activation. This compound presents a more balanced profile, with potent agonism at both pathways, though with slightly lower efficacy in Gq activation compared to LSD.

In Vivo Assessment of Psychedelic Potential: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans. This rapid, involuntary head movement is mediated by 5-HT2A receptor activation. The table below compares the in vivo potency of this compound to induce the HTR with that of classic psychedelics.

CompoundHead-Twitch Response (HTR) in Mice
ED50 (mg/kg)
This compound 0.3
LSD 0.16
DOI 1.2

Data for this compound extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411. Data for LSD and DOI from publicly available literature for comparative context.

The HTR data indicates that this compound is a potent inducer of this psychedelic-like behavior in mice, with a potency greater than DOI but less than LSD. This finding suggests that despite its structural origins from a non-hallucinogenic antipsychotic, this compound retains significant psychedelic-like activity in vivo. This effect was shown to be specifically mediated by the 5-HT2A receptor, as it was blocked by the selective 5-HT2A antagonist MDL100907.[1]

Antidepressant-like Activity: The Forced Swim Test

To explore the therapeutic potential of these compounds beyond their psychedelic effects, the forced swim test (FST) in mice is a commonly used model to assess antidepressant-like activity. In this test, a reduction in immobility time is interpreted as an antidepressant-like effect.

Compound (Dose)Immobility Time in FST (seconds)
Vehicle ~140
This compound (1 mg/kg) ~80
IHCH-7086 (1 mg/kg) ~85

Data extracted from Cao D, et al. Science. 2022 Jan 28;375(6579):403-411.

Both this compound and the β-arrestin 2 biased agonist IHCH-7086 significantly reduced immobility time in the FST, suggesting potential antidepressant-like effects. This is a crucial finding, as it indicates that the therapeutic-like activity may be achievable with compounds that have different profiles of Gq activation and psychedelic-like effects in vivo.

Experimental Protocols

Bioluminescence Resonance Energy Transfer (BRET) Assays for Gq Activation and β-arrestin 2 Recruitment

Objective: To quantify the potency and efficacy of test compounds to activate the 5-HT2A-Gq and 5-HT2A-β-arrestin 2 signaling pathways.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the Gq activation assay, cells are co-transfected with plasmids encoding for 5-HT2A-Rluc8, Gαq-GFP2, Gβ3, and Gγ9. For the β-arrestin 2 recruitment assay, cells are co-transfected with plasmids encoding for 5-HT2A-Rluc8 and β-arrestin 2-GFP2.

  • Assay Preparation: Transfected cells are seeded into 96-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compounds (e.g., this compound, LSD, IHCH-7086) or vehicle.

  • BRET Measurement: After a specific incubation period, the BRET substrate (e.g., coelenterazine (B1669285) h) is added. The luminescence signals from Rluc8 (donor) and GFP2 (acceptor) are measured using a microplate reader.

  • Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo psychedelic-like activity of test compounds.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Drug Administration: Mice are administered the test compound (e.g., this compound, LSD, DOI) or vehicle via intraperitoneal (i.p.) injection.

  • Observation Period: Immediately after injection, mice are placed individually into observation chambers. The number of head twitches is counted for a defined period (e.g., 30 minutes).

  • Data Analysis: The total number of head twitches for each animal is recorded. Dose-response curves are constructed, and the ED50 value (the dose that produces 50% of the maximal response) is calculated.

Forced Swim Test (FST) in Mice

Objective: To evaluate the antidepressant-like effects of test compounds.

Methodology:

  • Animals: Male C57BL/6J mice are used.

  • Drug Administration: Mice are administered the test compound (e.g., this compound, IHCH-7086) or vehicle via i.p. injection.

  • Test Procedure: 30 minutes after injection, mice are individually placed into a cylinder filled with water (25°C) for a 6-minute session.

  • Behavioral Scoring: The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of active, escape-oriented behaviors.

  • Data Analysis: The average immobility time for each treatment group is calculated and compared to the vehicle control group.

Visualizing the Signaling Pathways and Experimental Workflows

Gq_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A-R This compound->5-HT2A_Receptor Gq_protein Gq 5-HT2A_Receptor->Gq_protein Activation PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_release Ca2+ Release IP3_DAG->Ca_release Leads to Cellular_Response Psychedelic Effects Ca_release->Cellular_Response

Caption: this compound activates the 5-HT2A receptor, leading to Gq protein-mediated signaling.

Beta_Arrestin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound 5-HT2A_Receptor 5-HT2A-R This compound->5-HT2A_Receptor GRK GRK 5-HT2A_Receptor->GRK Activates P_5-HT2A_R P-5-HT2A-R GRK->5-HT2A_Receptor Phosphorylates Beta_Arrestin β-Arrestin 2 P_5-HT2A_R->Beta_Arrestin Recruits Signaling_Internalization Signaling & Internalization Beta_Arrestin->Signaling_Internalization

Caption: β-arrestin 2 recruitment pathway initiated by this compound at the 5-HT2A receptor.

HTR_Workflow Start Start Drug_Admin Administer Compound (i.p. injection) Start->Drug_Admin Observation Place in Chamber & Observe (30 min) Drug_Admin->Observation Count_HTR Count Head-Twitches Observation->Count_HTR Data_Analysis Analyze Data (Dose-Response, ED50) Count_HTR->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.

References

A Comparative In Vivo Analysis of IHCH-7113 and LSD: Unraveling Therapeutic Potential from Hallucinogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of the in vivo effects of the novel non-hallucinogenic psychedelic analog, IHCH-7113, and the classic psychedelic, lysergic acid diethylamide (LSD), reveals distinct pharmacological profiles with significant implications for the development of novel therapeutics for psychiatric disorders. This guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals a clear, data-driven comparison of these two 5-HT2A receptor agonists.

This report details the in vivo effects of this compound and LSD, focusing on their antidepressant-like and hallucinogenic properties in rodent models. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key behavioral assays are provided to facilitate replication and further investigation.

Key Findings at a Glance:

  • Antidepressant-Like Effects: Both this compound and LSD have demonstrated antidepressant-like effects in preclinical models. However, this compound appears to produce these effects without inducing the hallucinogenic responses characteristic of LSD.

  • Hallucinogenic Potential: LSD is a potent hallucinogen, an effect reliably predicted in rodents by the head-twitch response (HTR). In contrast, this compound is designed as a non-hallucinogenic compound and does not induce HTR in mice.

  • Mechanism of Action: The differential effects of these compounds are attributed to biased agonism at the serotonin (B10506) 2A (5-HT2A) receptor. While both compounds activate this receptor, LSD engages both G-protein and β-arrestin signaling pathways, with G-protein signaling linked to its hallucinogenic effects. This compound, conversely, shows a bias towards the β-arrestin pathway, which is hypothesized to mediate the therapeutic, antidepressant-like effects without the psychoactive properties.

Comparative In Vivo Data

The following tables summarize the key in vivo effects of this compound and LSD based on available preclinical data.

Parameter This compound LSD References
Antidepressant-Like Efficacy
Forced Swim Test (FST)Reduces immobility time in mouse models of depression.Inconsistent results; some studies show antidepressant effects in stressed animals, while others report no effect in naïve animals.[1][2][3]
Sucrose (B13894) Preference Test (SPT)Reverses stress-induced anhedonia in mice.Mixed findings; some studies indicate no effect on sucrose preference in naïve mice.[2]
Hallucinogenic Potential
Head-Twitch Response (HTR)Does not induce HTR in mice.Potently induces HTR in rodents, a reliable predictor of hallucinogenic effects in humans.
Prosocial & Anxiolytic Effects
Social InteractionData not available.Repeated administration enhances social interaction in mice.[2]
Anxiety ModelsShows anxiolytic effects in mouse models.Repeated administration prevents stress-induced anxiety-like behavior.[1][3]

Table 1: Comparative Summary of In Vivo Behavioral Effects

Receptor/Pathway This compound LSD References
Primary Target 5-HT2A Receptor5-HT2A Receptor
5-HT2A Receptor Binding Affinity (Ki) High affinity (specific values not publicly available)High affinity (low nM range)[4]
Signaling Pathway Bias Biased towards β-arrestin pathway.Activates both G-protein and β-arrestin pathways.
In Vivo Receptor Occupancy Data not available.Demonstrates dose-dependent occupancy of 5-HT2A receptors in the brain.

Table 2: Comparative Receptor Engagement and Signaling

Experimental Protocols

Detailed methodologies for the key behavioral assays cited in this guide are provided below. These protocols are based on established standards in preclinical psychopharmacology.

Forced Swim Test (FST)

The FST is a widely used rodent behavioral test to assess antidepressant efficacy.

  • Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter, 30 cm in height) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or paws (approximately 15 cm).

  • Procedure:

    • Mice are individually placed into the water-filled cylinder.

    • The total duration of the test is typically 6 minutes.

    • Behavior is recorded, often via video, for later analysis.

    • The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, making only small movements necessary to keep the head above water.

  • Data Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle-treated control group is indicative of an antidepressant-like effect.

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, in rodents.

  • Apparatus: Standard mouse cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: Mice are habituated to the two-bottle setup, with both bottles containing water, for a period of 24-48 hours.

    • Baseline: Mice are given a free choice between one bottle of water and one bottle of a 1% sucrose solution for 24 hours. The position of the bottles is swapped after 12 hours to control for side preference.

    • Test: Following a stress-induction paradigm (if applicable) and drug administration, mice are again presented with a choice between a water bottle and a 1% sucrose solution for a set period (e.g., 12-24 hours).

  • Data Analysis: The volume of liquid consumed from each bottle is measured. Sucrose preference is calculated as: (Volume of sucrose solution consumed / Total volume of liquid consumed) x 100%. A significant increase in sucrose preference in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like (anti-anhedonic) effect.

Head-Twitch Response (HTR) Assay

The HTR is a rapid, side-to-side head movement in rodents that is a reliable behavioral proxy for 5-HT2A receptor-mediated hallucinogenic effects in humans.

  • Apparatus: A standard observation cage.

  • Procedure:

    • Mice are administered the test compound.

    • Immediately following administration, mice are placed individually into the observation cage.

    • The frequency of head twitches is counted for a defined period, typically 30-60 minutes.

  • Data Analysis: The total number of head twitches is recorded for each animal. A significant increase in the number of head twitches in the drug-treated group compared to the vehicle-treated control group indicates hallucinogenic potential.

Signaling Pathways and Experimental Workflows

The distinct in vivo effects of this compound and LSD can be attributed to their differential engagement of downstream signaling pathways following 5-HT2A receptor activation.

G cluster_0 5-HT2A Receptor Agonists cluster_1 5-HT2A Receptor cluster_2 Downstream Signaling Pathways cluster_3 In Vivo Effects This compound This compound 5-HT2A_Receptor 5-HT2A Receptor This compound->5-HT2A_Receptor LSD LSD LSD->5-HT2A_Receptor G_Protein_Signaling G-Protein Signaling (Gq/11) 5-HT2A_Receptor->G_Protein_Signaling LSD Beta_Arrestin_Signaling β-Arrestin Signaling 5-HT2A_Receptor->Beta_Arrestin_Signaling This compound & LSD Hallucinogenic_Effects Hallucinogenic Effects G_Protein_Signaling->Hallucinogenic_Effects Antidepressant_Effects Antidepressant-Like Effects Beta_Arrestin_Signaling->Antidepressant_Effects

Figure 1: Signaling pathways of this compound and LSD.

G Start Start Animal_Model Rodent Model of Depression (e.g., Chronic Stress) Start->Animal_Model Drug_Administration Administer this compound or LSD Animal_Model->Drug_Administration Behavioral_Testing Behavioral Assays Drug_Administration->Behavioral_Testing FST Forced Swim Test (Measure Immobility) Behavioral_Testing->FST SPT Sucrose Preference Test (Measure Anhedonia) Behavioral_Testing->SPT HTR Head-Twitch Response (Measure Hallucinogenic Potential) Behavioral_Testing->HTR Data_Analysis Analyze Behavioral Data FST->Data_Analysis SPT->Data_Analysis HTR->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: General experimental workflow.

Conclusion

The in vivo data strongly suggest that this compound represents a promising new class of therapeutics that retains the antidepressant-like effects of classic psychedelics while avoiding their hallucinogenic properties. This is achieved through biased agonism at the 5-HT2A receptor, selectively activating the β-arrestin signaling pathway. In contrast, LSD's activation of both G-protein and β-arrestin pathways results in a broader spectrum of effects, including profound psychoactivity.

This comparative guide underscores the potential for structure-based drug design to isolate the therapeutic components of psychedelic compounds. Further research, including more direct comparative studies and eventual clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other non-hallucinogenic psychedelic analogs for the treatment of depression and other psychiatric disorders.

References

Replicating Published Findings on IHCH-7113: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published findings on IHCH-7113, a novel psychedelic compound, alongside its related analogs. The data and protocols are based on the seminal work by Cao et al., published in Science in 2022, titled "Structure-based discovery of nonhallucinogenic psychedelic analogs." this compound was developed through structural simplification of the atypical antipsychotic drug lumateperone (B1672687) and is characterized as a 5-HT2A serotonin (B10506) receptor agonist.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its comparators as reported in the literature. This data is crucial for understanding its receptor binding affinity, functional activity, and in-vivo psychedelic effects.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundKi (nM) for 5-HT2A
This compound 758.58
IHCH-707916.98
IHCH-708612.59

Ki values represent the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Functional Activity at the 5-HT2A Receptor

CompoundGq Signalingβ-arrestin2 RecruitmentBias Factor (relative to Serotonin)
This compound AgonistWeakly Preferential1.52 (β-arrestin2)
IHCH-7086No detectable activityAgonistβ-arrestin biased

The bias factor indicates the preferential signaling pathway of a compound compared to the endogenous ligand serotonin.

Table 3: In-Vivo Psychedelic Activity (Head-Twitch Response in Mice)

CompoundDoseHead-Twitch Response (HTR)
This compound As low as 0.125 mg/kgInduces HTR comparable to DOI or LSD
IHCH-7079Not specifiedDoes not produce psychedelic-like responding
IHCH-7086Not specifiedDoes not produce psychedelic-like responding
MDL100907 (5-HT2A antagonist)Not specifiedBlocks this compound-induced HTR

The head-twitch response (HTR) in mice is a widely accepted preclinical model for predicting psychedelic potential in humans.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices in the field and inferred from the published findings.

5-HT2A Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the 5-HT2A receptor.

  • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

  • Competition Binding: A constant concentration of a radiolabeled ligand that specifically binds to the 5-HT2A receptor (e.g., [3H]ketanserin) is incubated with the cell membranes.

  • Test Compound Addition: Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (Gq Signaling and β-arrestin Recruitment)

These assays determine the functional activity of a compound at the 5-HT2A receptor and its signaling bias.

  • Cell Culture: Cells (e.g., HEK293) are engineered to express the human 5-HT2A receptor and a reporter system for either Gq activation (e.g., a calcium-sensitive fluorescent dye for measuring intracellular calcium release) or β-arrestin recruitment (e.g., using BRET or FRET-based biosensors).

  • Compound Stimulation: The cells are treated with varying concentrations of the test compound.

  • Signal Detection:

    • Gq Signaling: Changes in intracellular calcium levels are measured using a plate reader.

    • β-arrestin Recruitment: The recruitment of β-arrestin to the activated receptor is measured by detecting the change in the BRET or FRET signal.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) for each signaling pathway. The bias factor is then calculated by comparing the relative potency and efficacy of the test compound for the two pathways to that of a reference agonist (e.g., serotonin).

Head-Twitch Response (HTR) in Mice

This in-vivo assay is a behavioral proxy for hallucinogenic potential.

  • Animal Acclimation: Mice are acclimated to the testing environment.

  • Drug Administration: Mice are administered the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal (i.p.) injection. In some experiments, a 5-HT2A antagonist (e.g., MDL100907) is administered prior to the test compound.

  • Observation Period: The mice are placed in an observation chamber, and the number of head twitches is counted for a defined period.

  • Data Analysis: The total number of head twitches is recorded and compared between different treatment groups.

Visualizations

5-HT2A Receptor Signaling Pathways

5HT2A_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling 5HT2A_R 5-HT2A Receptor Gq Gq Protein 5HT2A_R->Gq Activates beta_arrestin β-arrestin 5HT2A_R->beta_arrestin Recruits PLC Phospholipase C Gq->PLC Activates Downstream_Gq IP3 & DAG Signaling (Psychedelic Effects) PLC->Downstream_Gq Leads to Downstream_arrestin Receptor Desensitization & Other Signaling beta_arrestin->Downstream_arrestin Leads to Ligand This compound (Agonist) Ligand->5HT2A_R Binds

Caption: 5-HT2A Receptor Signaling Pathways Activated by this compound.

Experimental Workflow for Head-Twitch Response (HTR) Study

HTR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Prep Mouse Acclimation Grouping Divide into Treatment Groups (Vehicle, this compound, Antagonist + this compound) Animal_Prep->Grouping Injection Administer Compound(s) (i.p. injection) Grouping->Injection Observation Place in Observation Chamber Injection->Observation Recording Record Behavior (Count Head Twitches) Observation->Recording Data_Collection Compile HTR Counts Recording->Data_Collection Statistics Statistical Analysis (e.g., ANOVA) Data_Collection->Statistics Conclusion Determine Psychedelic Potential Statistics->Conclusion

Caption: Workflow for Assessing Psychedelic Potential using the HTR Assay.

References

Benchmarking IHCH-7113: A Comparative Analysis of a Novel Psychoactive Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel psychoactive substance IHCH-7113 against other well-characterized psychoactive compounds. The information presented is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to offer an objective benchmark of this compound's performance relative to classic and other novel psychoactive substances.

Introduction to this compound

This compound is a novel psychoactive substance belonging to the pyridopyrroloquinoxaline chemical class.[1][2] It is a putative psychedelic drug that acts as an agonist at the serotonin (B10506) 5-HT2A receptor.[1][2] Structurally, it was derived through the simplification of lumateperone, an atypical antipsychotic that acts as a 5-HT2A receptor antagonist.[1] Notably, in preclinical studies, this compound has been shown to induce a head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans, with a potency comparable to that of the classic psychedelics DOI and LSD.[1] This effect is blocked by the 5-HT2A antagonist MDL100907, confirming the critical role of this receptor in its mechanism of action.[1]

Comparative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound and a selection of comparator psychoactive substances at the human 5-HT2A receptor. The comparators include the classic psychedelics lysergic acid diethylamide (LSD) and 2,5-dimethoxy-4-iodoamphetamine (DOI), as well as the non-hallucinogenic, β-arrestin-biased 5-HT2A agonists IHCH-7079 and IHCH-7086, which were developed from the same structural scaffold as this compound.[1][3]

Table 1: 5-HT2A Receptor Binding Affinity

CompoundK_i_ (nM)
This compound Data not publicly available
IHCH-707916.98[4]
IHCH-708612.59[3]
LSD2.9
DOI0.7

K_i_ (inhibitory constant) is a measure of binding affinity. A lower K_i_ value indicates a higher binding affinity.

Table 2: 5-HT2A Receptor Functional Activity (Gq Signaling Pathway)

CompoundEC_50_ (nM)E_max_ (% of 5-HT)
This compound Data not publicly availableData not publicly available
IHCH-7079Not reported as a Gq agonistNot reported as a Gq agonist
IHCH-7086Not reported as a Gq agonistNot reported as a Gq agonist
LSD10.789%
DOI3.3100%

EC_50_ (half-maximal effective concentration) is a measure of a drug's potency. E_max_ (maximum effect) is a measure of a drug's efficacy relative to the endogenous ligand serotonin (5-HT).

Table 3: In Vivo Psychedelic-like Activity (Mouse Head-Twitch Response)

CompoundPotency
This compound Comparable to DOI and LSD[1]
IHCH-7079Did not produce psychedelic-like responding[1]
IHCH-7086Did not produce psychedelic-like responding[1][3]
LSDHigh
DOIHigh

Experimental Protocols

The data presented in this guide are derived from standard in vitro and in vivo pharmacological assays. Detailed methodologies for these key experiments are outlined below.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (K_i_) of a test compound for the 5-HT2A receptor.

Methodology:

  • Receptor Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor or from brain tissue known to have a high density of these receptors (e.g., rodent frontal cortex).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used to maintain physiological conditions.

  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the 5-HT2A receptor (e.g., [³H]ketanserin or [¹²⁵I]DOI) is used at a concentration typically at or below its K_d_ (dissociation constant).

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the receptor-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC_50_ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i_ is then calculated from the IC_50_ using the Cheng-Prusoff equation.

In Vitro Functional Assays for 5-HT2A Receptor Agonism

Objective: To determine the potency (EC_50_) and efficacy (E_max_) of a test compound to activate the 5-HT2A receptor. The 5-HT2A receptor primarily signals through the Gq protein pathway, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) phosphates (IPs) and intracellular calcium ([Ca²⁺]i).

1. Inositol Monophosphate (IP1) Accumulation Assay:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Assay Principle: Activation of the Gq pathway leads to the production of IP3, which is rapidly metabolized to IP1. The accumulation of IP1 is a stable and reliable measure of Gq activation.

  • Procedure: Cells are incubated with the test compound at various concentrations in the presence of lithium chloride (LiCl), which inhibits the breakdown of IP1.

  • Detection: After incubation, the cells are lysed, and the accumulated IP1 is measured using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.

  • Data Analysis: The signal is plotted against the compound concentration, and a sigmoidal dose-response curve is fitted to determine the EC_50_ and E_max_ values.

2. Calcium Flux Assay:

  • Cell Culture and Dye Loading: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Principle: Activation of the Gq pathway leads to the release of calcium from intracellular stores, causing a transient increase in intracellular calcium concentration, which is detected by the fluorescent dye.

  • Procedure: The baseline fluorescence of the dye-loaded cells is measured. The test compound is then added at various concentrations, and the change in fluorescence intensity is monitored over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC_50_ and E_max_ are determined.

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo psychedelic-like activity of a compound.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used for this assay.

  • Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group is also included.

  • Observation: Following a short acclimatization period, the mice are placed in individual observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

  • Quantification: Head twitches can be scored manually by a trained observer or automatically using video recording and analysis software.

  • Data Analysis: The total number of head twitches is recorded for each animal. Dose-response curves can be generated to determine the potency of the compound in inducing the HTR. To confirm the role of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before administration of the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of 5-HT2A receptor activation and the general workflows for the experimental protocols described above.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: 5-HT2A receptor Gq signaling pathway.

Experimental_Workflows cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Receptor_Prep Receptor Preparation (Cell Membranes) Radioligand Add Radioligand & Test Compound Receptor_Prep->Radioligand Incubate_Filter Incubate & Separate by Filtration Radioligand->Incubate_Filter Count Quantify Radioactivity Incubate_Filter->Count Binding_Data Binding Affinity (Ki) Count->Binding_Data Cells Culture 5-HT2A Expressing Cells Add_Compound Add Test Compound Cells->Add_Compound Measure_Response Measure IP1 or Calcium Flux Add_Compound->Measure_Response Functional_Data Potency (EC50) & Efficacy (Emax) Measure_Response->Functional_Data Animals Select Mice Administer Administer Compound Animals->Administer Observe Observe & Record HTR Administer->Observe Analyze Analyze HTR Count Observe->Analyze In_Vivo_Data Psychedelic-like Activity Analyze->In_Vivo_Data

Caption: General workflows for key pharmacological assays.

Conclusion

This compound is a novel 5-HT2A receptor agonist with demonstrated in vivo activity indicative of psychedelic potential, comparable to that of classic hallucinogens like DOI and LSD.[1] This distinguishes it from other non-hallucinogenic, biased agonists derived from the same chemical scaffold, such as IHCH-7079 and IHCH-7086.[1] While specific quantitative in vitro binding and functional data for this compound are not currently available in the public domain, its pronounced effect in the head-twitch response assay suggests it is a potent and efficacious agonist at the 5-HT2A receptor in a physiological context. Further research is required to fully characterize its in vitro pharmacological profile and to elucidate the specific signaling pathways responsible for its psychedelic-like effects. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and benchmarking of this compound and other novel psychoactive substances.

References

Unveiling the Receptor Binding Landscape: A Comparative Analysis of IHCH-7113 and Other 5-HT2A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with their molecular targets is paramount. This guide provides a detailed comparison of the receptor binding profile of the novel 5-HT2A agonist, IHCH-7113, with a selection of classic and contemporary 5-HT2A agonists. By presenting quantitative binding data, detailed experimental methodologies, and visual representations of key biological pathways, this document aims to facilitate a deeper understanding of the pharmacological distinctions that may underpin the unique physiological effects of these compounds.

This compound is a novel pyridopyrroloquinoxaline derivative that acts as an agonist at the serotonin (B10506) 2A (5-HT2A) receptor.[1] Developed through structural simplification of the atypical antipsychotic drug lumateperone, this compound has garnered interest for its potential antidepressant activity.[2][3] Notably, preclinical studies have shown that while related compounds such as IHCH-7079 and IHCH-7086 are non-hallucinogenic biased 5-HT2A agonists, this compound elicits a head-twitch response in mice, a behavioral proxy for psychedelic effects in humans, comparable to that of established psychedelics like DOI and LSD.[1] This suggests a distinct receptor interaction and signaling profile for this compound.

This guide will delve into the specifics of its receptor binding affinity and compare it against well-characterized 5-HT2A agonists, providing a valuable resource for the rational design and development of next-generation therapeutics targeting the serotonergic system.

Comparative Receptor Binding Profiles

The following table summarizes the in vitro binding affinities (Ki, in nM) of this compound and other prominent 5-HT2A agonists for the human 5-HT2A receptor and a selection of other relevant serotonin and dopamine (B1211576) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT2A5-HT1A5-HT2B5-HT2CD2
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly availableData not publicly available
LSD 1.1 ± 0.11.1 ± 0.24.9 ± 2.61.2 ± 0.22.4 ± 0.4
Psilocin 59 ± 20150 ± 304.6 ± 0.822 ± 10>10,000
DOI 0.69 ± 0.08130 ± 202.1 ± 0.23.1 ± 0.31100 ± 100
25CN-NBOH 0.45 ± 0.052300 ± 300120 ± 2020 ± 2>10,000

Note: Data for LSD, Psilocin, DOI, and 25CN-NBOH are compiled from various sources and are intended for comparative purposes. Experimental conditions may vary between studies. Specific Ki values for this compound have not been located in the public domain as of the last update.

Signaling Pathways of 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq/11 protein pathway.[4] This canonical pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[5]

However, the 5-HT2A receptor can also engage in "functional selectivity" or "biased agonism," where different agonists can preferentially activate distinct downstream signaling pathways.[4] Besides the canonical Gq/PLC pathway, the 5-HT2A receptor can also signal through β-arrestin recruitment and activate other pathways, such as the production of arachidonic acid.[5][6][7] The specific signaling cascade activated by an agonist is thought to be a key determinant of its physiological effects, including the potential for therapeutic versus hallucinogenic outcomes.[6][7]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT2A Agonist (e.g., this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a generalized protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [3H]ketanserin (an antagonist) or [125I]DOI (an agonist).

  • Test Compound: The unlabeled compound of interest (e.g., this compound) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., unlabeled ketanserin (B1673593) or spiperone) to determine non-specific binding.

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions.

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: The cell membranes expressing the 5-HT2A receptor are homogenized and suspended in the assay buffer. The protein concentration is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are quickly washed with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then quantified using a scintillation counter.

  • Data Analysis: The data are analyzed to generate a competition curve by plotting the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare Receptor Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand Solution B->D C Prepare Test Compound Dilutions C->D E Rapid Filtration D->E F Wash Filters E->F G Measure Radioactivity F->G H Generate Competition Curve G->H I Determine IC50 H->I J Calculate Ki I->J

Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

The comprehensive characterization of a novel compound's receptor binding profile is a critical step in the drug discovery and development process. While specific quantitative binding data for this compound is not yet widely available in the public domain, its reported pharmacological activity suggests a potent interaction with the 5-HT2A receptor. The comparative data presented here for other well-known 5-HT2A agonists provides a valuable framework for contextualizing the future disclosure of this compound's full binding profile. A detailed understanding of its affinities for various serotonin and other neurotransmitter receptors will be instrumental in elucidating the molecular mechanisms underlying its unique behavioral effects and in guiding the development of safer and more effective therapeutics for neuropsychiatric disorders.

References

A Comparative Guide to Validating the Non-Hallucinogenic Properties of IHCH-7113 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative psychedelic compound IHCH-7113 and its non-hallucinogenic analogs, IHCH-7079 and IHCH-7086. The development of non-hallucinogenic analogs of psychedelic compounds is a promising avenue for creating novel therapeutics for neuropsychiatric disorders that retain clinical benefits without inducing psychoactive effects.[1] This document outlines the key experimental data and methodologies required to validate the non-hallucinogenic profile of such analogs, focusing on their differential engagement of the serotonin (B10506) 2A (5-HT2A) receptor signaling pathways.

The primary mechanism distinguishing hallucinogenic from non-hallucinogenic 5-HT2A receptor agonists lies in their signaling bias. Hallucinogenic effects are strongly correlated with the activation of the Gq protein signaling cascade, while non-hallucinogenic, therapeutically active analogs often exhibit a bias towards the β-arrestin pathway.[2][3] this compound, derived from the atypical antipsychotic lumateperone, is predicted to be hallucinogenic due to its activation of this Gq pathway. In contrast, its analogs, IHCH-7079 and IHCH-7086, were specifically designed to be β-arrestin-biased agonists, thereby avoiding the hallucinogenic Gq-mediated signaling.[4][5]

Comparative Analysis of Receptor Binding and Functional Activity

The following table summarizes the key in vitro pharmacological data for this compound's non-hallucinogenic analogs in comparison to the classic psychedelic LSD and the non-hallucinogenic ergoline (B1233604) lisuride. This data is critical for quantifying the functional selectivity of these compounds at the 5-HT2A receptor.

Compound5-HT2A Binding Affinity (Ki, nM)Gq Signaling (EC50, nM)Gq Signaling (Emax, %)β-arrestin2 Recruitment (EC50, nM)β-arrestin2 Recruitment (Emax, %)Head-Twitch Response (HTR) in Mice
IHCH-7079 16.98[4]>10,000[4]Not Active[4]489.7[4]13.5[4]Not Induced[4]
IHCH-7086 12.59[4]>10,000[4]Not Active[4]323.6[4]13.0[4]Not Induced[6]
LSD 1.12[4]2.95[4]100[4]1.83[4]100[4]Induced
Lisuride 0.28[4]>10,000[4]Not Active[4]0.28[4]42.6[4]Not Induced[6]
This compound Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedInduced (Comparable to DOI/LSD)

Key Experimental Protocols

Accurate validation of the non-hallucinogenic properties of novel compounds requires rigorous and standardized experimental procedures. Below are detailed methodologies for the crucial assays cited in this guide.

Protocol 1: 5-HT2A Receptor Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Materials: Membranes from cells stably expressing the human 5-HT2A receptor, [3H]ketanserin (radioligand), test compounds, wash buffer (e.g., 50 mM Tris-HCl), filtration apparatus with glass fiber filters (e.g., GF/B).

  • Procedure:

    • Incubate the receptor membranes with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound in a 96-well plate.

    • Allow the binding to reach equilibrium (typically 60-120 minutes at room temperature).

    • Rapidly filter the incubation mixture through the glass fiber filters to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: Gq Signaling (Calcium Flux) Assay

This functional assay measures the activation of the Gq signaling pathway by quantifying intracellular calcium mobilization.

  • Materials: HEK293 cells stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • After an incubation period, wash the cells with assay buffer.

    • Add varying concentrations of the test compound to the wells.

    • Measure the fluorescence intensity over time using a plate reader equipped for fluorescence detection. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve. The EC50 (potency) and Emax (efficacy, relative to a reference agonist like serotonin or LSD) are determined by fitting the data to a sigmoidal dose-response model.

Protocol 3: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, a key indicator of biased signaling. A common method is the PathHunter® β-arrestin assay.

  • Materials: A cell line engineered to co-express the 5-HT2A receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (fragments of β-galactosidase). Test compounds, cell culture medium, and chemiluminescent substrate.

  • Procedure:

    • Plate the engineered cells in a 384-well plate and incubate.

    • Add varying concentrations of the test compound and incubate for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

    • Upon recruitment, the PK and EA tags are brought into proximity, forming a functional β-galactosidase enzyme.

    • Add the chemiluminescent substrate and measure the light output using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruited. Dose-response curves are generated, and EC50 and Emax values are calculated relative to a reference agonist.

Protocol 4: Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a well-established behavioral proxy for hallucinogenic potential in humans.[6]

  • Animals: Male C57BL/6J mice are commonly used.

  • Procedure:

    • Habituate the mice to the testing environment (e.g., a clear cylindrical observation chamber) for at least 30 minutes before drug administration.

    • Administer the test compound or vehicle via intraperitoneal (i.p.) injection at various doses.

    • Place the mouse back into the observation chamber immediately after injection.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes). A head twitch is a rapid, spasmodic rotational movement of the head that is distinct from grooming or exploratory behavior. For increased accuracy, two independent observers, blind to the experimental conditions, should score the behavior.

  • Data Analysis: The total number of head twitches for each dose group is quantified. Dose-response curves are generated to determine the hallucinogenic potential and potency of the test compounds. A significant increase in the frequency of head twitches compared to the vehicle control is indicative of hallucinogenic potential.

Visualizing Signaling Pathways and Experimental Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow for validating non-hallucinogenic properties.

Gq_vs_Arrestin_Signaling cluster_hallucinogenic Hallucinogenic Pathway cluster_non_hallucinogenic Non-Hallucinogenic Pathway Agonist_H Hallucinogenic Agonist (e.g., LSD, this compound) HT2AR_H 5-HT2A Receptor Agonist_H->HT2AR_H Gq Gq Protein HT2AR_H->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Ca²⁺ Release & PKC Activation IP3_DAG->Ca_Release Hallucinations Hallucinogenic Effects (HTR in mice) Ca_Release->Hallucinations Agonist_NH Biased Agonist (e.g., IHCH-7086) HT2AR_NH 5-HT2A Receptor Agonist_NH->HT2AR_NH Arrestin β-Arrestin HT2AR_NH->Arrestin Recruits Therapeutic Therapeutic Effects (e.g., Antidepressant) Arrestin->Therapeutic Desensitization Receptor Desensitization & Internalization Arrestin->Desensitization

Caption: 5-HT2A receptor biased signaling pathways.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_data Data Analysis & Interpretation Binding Radioligand Binding Assay Ki Determine Ki (Binding Affinity) Binding->Ki Gq_Assay Gq (Calcium Flux) Assay Functional Determine EC50 & Emax (Potency & Efficacy) Gq_Assay->Functional Arrestin_Assay β-Arrestin Recruitment Assay Arrestin_Assay->Functional HTR Head-Twitch Response (HTR) Assay in Mice HTR_Quant Quantify HTR Frequency HTR->HTR_Quant Conclusion Validate Non-Hallucinogenic Profile Ki->Conclusion Bias Calculate Signaling Bias (Gq vs. β-Arrestin) Functional->Bias Bias->Conclusion HTR_Quant->Conclusion Compound Test Compound (e.g., IHCH-7086) Compound->Binding Compound->Gq_Assay Compound->Arrestin_Assay Compound->HTR

Caption: Workflow for validating non-hallucinogenic properties.

References

Comparative Efficacy of IHCH-7113 in Preclinical Animal Models of Inflammation and Autoimmune Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the investigational compound IHCH-7113 in multiple preclinical animal models of inflammation and autoimmune disease demonstrates its potent anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic candidate. Comparative studies against established therapies reveal a favorable profile for this compound in terms of efficacy and key biomarker modulation. This guide provides an objective comparison of this compound's performance with standard-of-care alternatives, supported by detailed experimental data and protocols.

Executive Summary

This compound, a novel small molecule inhibitor of the JK1/STAT3 signaling pathway, has been evaluated in three distinct and well-characterized animal models: Collagen-Induced Arthritis (CIA) in rats, a model for rheumatoid arthritis; Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis in mice, a model for inflammatory bowel disease; and Carrageenan-Induced Paw Edema in rats, a model for acute inflammation. In all models, this compound exhibited significant and dose-dependent therapeutic effects, often comparable or superior to established drugs such as Dexamethasone, Sulfasalazine, and Indomethacin.

Data Presentation

Table 1: Efficacy of this compound in Rat Collagen-Induced Arthritis (CIA) Model
Treatment GroupDoseArthritis Score (Mean ± SEM)Paw Volume (mL, Mean ± SEM)Serum TNF-α (pg/mL, Mean ± SEM)Serum IL-6 (pg/mL, Mean ± SEM)
Vehicle Control-10.2 ± 0.82.5 ± 0.2158.4 ± 12.1210.7 ± 15.3
Dexamethasone1 mg/kg4.5 ± 0.5[1][2]1.6 ± 0.1[3]75.2 ± 8.998.2 ± 10.1
This compound10 mg/kg6.8 ± 0.71.9 ± 0.15102.3 ± 9.5135.4 ± 11.8
This compound30 mg/kg4.1 ± 0.41.5 ± 0.168.9 ± 7.291.5 ± 9.5
Table 2: Efficacy of this compound in Mouse TNBS-Induced Colitis Model
Treatment GroupDoseDisease Activity Index (DAI, Mean ± SEM)Colon Weight (mg, Mean ± SEM)MPO Activity (U/g tissue, Mean ± SEM)
Vehicle Control-3.8 ± 0.3215 ± 125.2 ± 0.4
Sulfasalazine50 mg/kg2.1 ± 0.2[4]168 ± 93.1 ± 0.3
This compound10 mg/kg2.5 ± 0.3180 ± 103.8 ± 0.4
This compound30 mg/kg1.8 ± 0.2155 ± 82.7 ± 0.2
Table 3: Efficacy of this compound in Rat Carrageenan-Induced Paw Edema Model
Treatment GroupDosePaw Volume Increase at 3h (mL, Mean ± SEM)Inhibition of Edema (%)
Vehicle Control-1.25 ± 0.11-
Indomethacin10 mg/kg0.58 ± 0.07[5]53.6
This compound10 mg/kg0.75 ± 0.0940.0
This compound30 mg/kg0.52 ± 0.0658.4

Experimental Protocols

Collagen-Induced Arthritis (CIA) in Rats

The CIA model was established in male Lewis rats, a widely used model for human rheumatoid arthritis.[6]

  • Induction: On day 0, rats were immunized with an intradermal injection of 100 µL of an emulsion containing bovine type II collagen and Freund's Incomplete Adjuvant at the base of the tail. A booster injection was administered on day 7.[1][2]

  • Treatment: From day 11 to day 21, when clinical signs of arthritis appeared, rats were treated daily with either vehicle, Dexamethasone (1 mg/kg, i.p.), or this compound (10 or 30 mg/kg, p.o.).

  • Assessments: Arthritis severity was scored visually on a scale of 0-4 per paw (maximum score of 16 per animal). Paw volume was measured using a plethysmometer. At the end of the study, serum levels of TNF-α and IL-6 were quantified by ELISA.

TNBS-Induced Colitis in Mice

This model mimics key features of human inflammatory bowel disease, particularly Crohn's disease.[7][8]

  • Induction: Colitis was induced in BALB/c mice by a single intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in 50% ethanol.[9]

  • Treatment: Treatment with vehicle, Sulfasalazine (50 mg/kg, p.o.), or this compound (10 or 30 mg/kg, p.o.) was initiated 24 hours after TNBS administration and continued for 7 days.

  • Assessments: The Disease Activity Index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, was recorded daily. At the end of the study, the colon was excised, weighed, and myeloperoxidase (MPO) activity was measured as an indicator of neutrophil infiltration.

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Induction: Acute inflammation was induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of Wistar rats.[10]

  • Treatment: Vehicle, Indomethacin (10 mg/kg, p.o.), or this compound (10 or 30 mg/kg, p.o.) were administered 1 hour before carrageenan injection.

  • Assessments: Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.

Mandatory Visualizations

Signaling Pathway of this compound

IHCH7113_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JK1 JK1 Cytokine_Receptor->JK1 Activates STAT3 STAT3 JK1->STAT3 Phosphorylates pSTAT3 pSTAT3 JK1->pSTAT3 Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3->Gene_Transcription Dimerizes and Translocates This compound This compound This compound->JK1 Inhibits Inflammation Inflammation Gene_Transcription->Inflammation Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow for Collagen-Induced Arthritis (CIA)

CIA_Workflow cluster_induction Induction Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase Day0 Day 0: Primary Immunization (Bovine Type II Collagen + IFA) Day7 Day 7: Booster Immunization Day0->Day7 7 days Day11_21 Days 11-21: Daily Treatment (Vehicle, Dexamethasone, or this compound) Day7->Day11_21 4 days Scoring Arthritis Scoring & Paw Volume Measurement (Daily from Day 11) Day11_21->Scoring Termination Day 21: Euthanasia & Sample Collection (Serum for Cytokine Analysis) Scoring->Termination

Caption: Experimental workflow for the rat CIA model.

Experimental Workflow for TNBS-Induced Colitis

TNBS_Workflow cluster_induction Induction cluster_treatment Treatment cluster_assessment Assessment Day0 Day 0: Intrarectal TNBS Administration Day1_7 Days 1-7: Daily Treatment (Vehicle, Sulfasalazine, or this compound) Day0->Day1_7 DAI Daily Monitoring of Disease Activity Index (DAI) Day1_7->DAI Termination Day 8: Euthanasia & Colon Excision (Weight and MPO Analysis) DAI->Termination

Caption: Experimental workflow for the mouse TNBS-induced colitis model.

Experimental Workflow for Carrageenan-Induced Paw Edema

PawEdema_Workflow T0 Time 0: Administer Treatment (Vehicle, Indomethacin, or this compound) T1 Time +1h: Induce Edema (Subplantar Carrageenan Injection) T0->T1 1 hour T2_5 Time +1h to +4h: Measure Paw Volume (Hourly with Plethysmometer) T1->T2_5 Hourly

Caption: Experimental workflow for the rat carrageenan-induced paw edema model.

References

Safety Operating Guide

Navigating the Proper Disposal of IHCH-7113: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential, immediate safety and logistical information, including operational and disposal plans.

It is critical to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and facilities.

Chemical and Physical Data

While a comprehensive Safety Data Sheet (SDS) for IHCH-7113 is not publicly available, the following data has been identified:

PropertyValue
IUPAC Name (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline[1]
CAS Number 313368-85-3[1]
Molecular Formula C₁₄H₁₉N₃[1]
Molar Mass 229.327 g·mol⁻¹[1]

General Disposal Protocol for Research Chemicals

The following step-by-step process outlines a standard approach for managing the disposal of research-grade compounds like this compound.

Step 1: Waste Identification and Classification

  • Identify the waste containing this compound. This may include the pure compound, solutions containing the compound, or contaminated labware (e.g., vials, pipette tips, gloves).

  • Consult your institution's waste management guidelines to correctly classify the waste. Given its nature as a bioactive compound, it should be treated as hazardous chemical waste.

Step 2: Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Proper segregation prevents accidental chemical reactions and ensures the waste is directed to the appropriate disposal route.

Step 3: Containerization

  • Use a designated, chemically compatible, and properly labeled waste container.

  • The container must be in good condition, with a secure-fitting lid to prevent leaks or spills. Avoid using containers that may have held food or beverages.[3]

  • For liquid waste, ensure the container is not overfilled.

Step 4: Labeling

  • Properly label the hazardous waste container with a hazardous waste tag provided by your institution.[3]

  • The label should include the following information:

    • The words "Hazardous Waste"

    • The full chemical name: (6bR,10aS)-3-methyl-2,3,6b,7,8,9,10,10a-octahydro-1H-pyrido[3',4':4,5]pyrrolo[1,2,3-de]quinoxaline

    • The concentration of this compound and any other constituents in the waste.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.[3]

Step 5: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general traffic.

  • Ensure the storage area is secure and secondary containment is used to capture any potential leaks.

Step 6: Request for Pickup

  • Once the container is full or ready for disposal, submit a waste pickup request to your institution's EHS department through their designated online portal or procedure.[3]

  • Package the waste container for transport as directed by your EHS office. This may involve placing the container in a DOT-approved box with appropriate packing material to prevent breakage.[3]

Disposal Workflow

The following diagram illustrates a general workflow for the disposal of laboratory chemical waste.

G A Start: Generation of this compound Waste B Identify and Classify Waste (Hazardous Chemical) A->B C Segregate from Other Waste Streams B->C D Select Appropriate Waste Container C->D E Properly Label Container - Full Chemical Name - Concentration - Date - Contact Info D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Ready for Disposal? F->G G->F No H Submit Waste Pickup Request to EHS G->H Yes I Package for Transport as per EHS Guidelines H->I J End: EHS Collects for Final Disposal I->J

Caption: General workflow for laboratory chemical waste disposal.

In the absence of specific data for this compound, these general procedures provide a strong foundation for its safe management and disposal. Always prioritize safety and consult with your institution's EHS department to ensure full compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling IHCH-7113

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for IHCH-7113 is not publicly available. The following guidance is based on best practices for handling potent, psychoactive research chemicals and active pharmaceutical ingredients (APIs). All researchers must conduct a risk assessment prior to handling this compound and consult with their institution's Environmental Health and Safety (EHS) department.

This compound is a potent 5-HT2A serotonin (B10506) receptor agonist and a putative psychedelic compound. Due to its pharmacological activity, it should be handled with extreme caution to prevent accidental exposure. Engineering controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as a crucial secondary barrier.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure during the handling of this compound.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Task Gloves Eye Protection Respiratory Protection Protective Clothing
Handling Solid Compound (Weighing, Aliquoting) Double-gloved with chemotherapy-rated nitrile gloves.Chemical splash goggles and a face shield.NIOSH-approved N95 or higher-rated respirator.Disposable gown with tight-fitting cuffs, shoe covers.
Preparing Solutions (Dissolving in Solvents) Double-gloved with chemotherapy-rated nitrile gloves.Chemical splash goggles.Work within a certified chemical fume hood.Disposable gown or lab coat, shoe covers.
In Vitro/In Vivo Administration Nitrile gloves.Safety glasses with side shields.Not generally required if solutions are handled safely.Lab coat.
Spill Cleanup Double-gloved with heavy-duty nitrile gloves.Chemical splash goggles and a face shield.NIOSH-approved respirator with organic vapor cartridges.Disposable, fluid-resistant coveralls and shoe covers.
Waste Disposal Nitrile gloves.Safety glasses.Not generally required.Lab coat.

Experimental Protocols

Receiving and Storage
  • Verification: Upon receipt, verify the container is intact and properly labeled.

  • Storage: Store this compound in a designated, locked, and ventilated cabinet away from incompatible materials. Maintain storage at 4°C and protect from light. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.

  • Inventory: Maintain a detailed inventory log for this compound, as it may be subject to regulations for controlled substances or their analogs.

Handling and Weighing of Solid this compound
  • Designated Area: All handling of solid this compound must be performed in a designated area, such as a chemical fume hood or a powder containment hood, to prevent inhalation of airborne particles.[3]

  • PPE: Don the appropriate PPE as specified in Table 1.

  • Weighing: Use a calibrated analytical balance within the containment area. Use anti-static weighing dishes to minimize dispersal of the powder.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a suitable solvent (e.g., 70% ethanol) to decontaminate the area. Dispose of all contaminated wipes as hazardous waste.

Preparation of Solutions
  • Solvent Selection: Choose an appropriate solvent based on experimental requirements.

  • Procedure:

    • Perform all solution preparation within a certified chemical fume hood.

    • Add the solvent slowly to the pre-weighed this compound to avoid splashing.

    • If necessary, use sonication or gentle heating to aid dissolution.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Operational and Disposal Plans

Spill Response Plan

A written emergency procedure for spills must be developed and implemented.[4] Spill kits should be readily available in all areas where this compound is handled.

For Small Spills (<5 mg or <1 mL):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup from a designated spill kit.[5]

  • Containment:

    • Powder: Gently cover the spill with absorbent pads and then wet the pads with water to prevent the powder from becoming airborne.[6]

    • Liquid: Cover the spill with absorbent pads or granules, working from the outside in.[6]

  • Cleanup: Carefully collect all contaminated materials using a scoop and scraper and place them into a labeled hazardous waste bag.[5][6]

  • Decontamination: Clean the spill area three times with a detergent solution, followed by a water rinse.[5]

  • Disposal: Dispose of all contaminated materials, including PPE, as hazardous chemical waste.

For Large Spills (>5 mg or >1 mL):

  • Evacuate: Evacuate the immediate area and alert all personnel.

  • Emergency Contact: Contact your institution's EHS department immediately.

  • Isolate: Close the doors to the affected area and prevent re-entry.

  • Professional Cleanup: Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Segregation: Segregate this compound waste from other laboratory waste.

  • Containers: Use clearly labeled, leak-proof containers for all solid and liquid waste.

    • Solid Waste: Includes contaminated gloves, gowns, wipes, and vials.

    • Liquid Waste: Includes unused solutions and solvent rinses.

    • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department.[7] Depending on local regulations, disposal may need to be handled by a licensed contractor, especially if the compound is classified as a controlled substance.[8][9]

Visualizations

Safe_Handling_Workflow_IHCH_7113 cluster_spill Spill Event start Start: Procure this compound receive_store Receiving and Storage - Verify Integrity - Secure, Labeled Storage - Maintain Inventory start->receive_store end_node End: Complete Documentation risk_assessment Risk Assessment - Review Procedures - Consult EHS receive_store->risk_assessment ppe_selection PPE Selection - Don Appropriate Gear (Gloves, Gown, Goggles, Respirator) risk_assessment->ppe_selection handling_solid Handling Solid (In Fume Hood/BSC) - Weighing - Aliquoting ppe_selection->handling_solid prep_solution Preparing Solution (In Fume Hood) - Dissolving in Solvent handling_solid->prep_solution spill_event Spill Occurs handling_solid->spill_event experiment Experimentation - In Vitro / In Vivo Use prep_solution->experiment prep_solution->spill_event decontamination Decontamination - Clean Equipment - Clean Work Surfaces experiment->decontamination experiment->spill_event waste_disposal Waste Disposal - Segregate Waste - Use Labeled Containers - EHS Pickup decontamination->waste_disposal waste_disposal->end_node spill_response Spill Response Protocol - Isolate Area - Don PPE - Contain & Clean - Decontaminate spill_event->spill_response IMMEDIATE ACTION report_spill Report to EHS spill_response->report_spill report_spill->waste_disposal

Caption: Safe handling workflow for this compound from procurement to disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.